molecular formula C7H6Cl2N2O2 B1464816 Ethyl 4,6-dichloropyridazine-3-carboxylate CAS No. 679406-03-2

Ethyl 4,6-dichloropyridazine-3-carboxylate

Cat. No.: B1464816
CAS No.: 679406-03-2
M. Wt: 221.04 g/mol
InChI Key: MOWPWJUYSRHMHS-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4,6-dichloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWPWJUYSRHMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699912
Record name Ethyl 4,6-dichloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679406-03-2
Record name Ethyl 4,6-dichloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4,6-dichloropyridazine-3-carboxylate, a pivotal intermediate in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. This document is intended to be a practical resource for researchers and professionals in the field of drug discovery and development.

Core Compound Identification and Properties

This compound is a heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyridazine core with two reactive chlorine atoms and an ethyl carboxylate group, makes it an ideal starting material for the synthesis of complex molecules.

CAS Number: 679406-03-2[2][3][4][5][6][7][8]

Synonyms:

  • Ethyl 4,6-dichloro-3-pyridazinecarboxylate[2]

  • 3-Pyridazinecarboxylic acid, 4,6-dichloro-, ethyl ester[2]

  • 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C7H6Cl2N2O2[2][3][7]
Molecular Weight 221.04 g/mol [2][3][9]
Appearance Yellow to brown oil[2]
Density ~1.4 ± 0.1 g/cm³[2]
Boiling Point 353.4 ± 37.0 °C at 760 mmHg[2]
Flash Point 167.5 ± 26.5 °C[2]
Purity ≥98.0%[2]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[7]

These properties indicate that this compound is a relatively stable compound with a high boiling point, making it suitable for a variety of reaction conditions.[2] Its oil-like consistency requires careful handling to prevent spills.[2]

Synthesis and Manufacturing

The industrial production of this compound is a well-established process that involves controlled chlorination and esterification reactions.[2] A common laboratory-scale synthesis starts from Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Synthetic Protocol

The following protocol outlines a typical procedure for the synthesis of this compound.

Starting Material: Ethyl 4,6-dihydroxypyridazine-3-carboxylate Reagent: Phosphorus oxychloride (POCl3)

Step-by-Step Procedure:

  • To a nitrogen-purged Schlenk flask, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent).

  • Carefully add phosphorus oxychloride (an excess, e.g., 20 equivalents) to the flask.

  • Seal the vessel and heat the reaction mixture to 100 °C for approximately 3.5 hours.[4][10]

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or GC.[11]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess phosphorus oxychloride under reduced pressure (in vacuo).[4][10]

  • Dissolve the crude oil in chloroform and re-concentrate to remove residual POCl3.

  • Carefully pour the crude product into ice water and rinse with ethyl acetate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer multiple times with ethyl acetate.[4][10]

  • Combine the organic layers and wash them sequentially with water and brine (saturated aqueous sodium chloride).[4][10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by automated chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.[4][10]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product A Ethyl 4,6-dihydroxypyridazine-3-carboxylate C Reaction at 100°C A->C B Phosphorus Oxychloride (POCl3) B->C D Quenching with Ice Water C->D Cooling & Quenching E Liquid-Liquid Extraction D->E Phase Separation F Washing & Drying E->F Organic Layer G Column Chromatography F->G Crude Product H This compound G->H Purified Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile pharmaceutical intermediate.[1][2][12] The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to its application in building complex molecular scaffolds for active pharmaceutical ingredients (APIs).[2]

Key Reactions and Mechanistic Insights

The chlorine atoms at the 4 and 6 positions exhibit differential reactivity, which can be exploited for selective functionalization. Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway. The electron-withdrawing nature of the pyridazine ring and the carboxylate group facilitates these reactions.

Common nucleophiles used in reactions with this compound include:

  • Amines (primary and secondary)

  • Alcohols and phenols

  • Thiols

  • Organometallic reagents (in cross-coupling reactions)

The ability to sequentially replace the chlorine atoms allows for the construction of diverse molecular libraries, a key strategy in modern drug discovery.[12]

Case Study: Synthesis of Deucravacitinib

A notable application of this compound is in the synthesis of Deucravacitinib, a deuterated tyrosine kinase 2 (TYK2) inhibitor.[4] This demonstrates the compound's importance in the development of cutting-edge therapeutics. While the full synthesis is complex, the initial steps would involve the selective substitution of the chlorine atoms to build the core structure of the drug.

Role in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, the chemical properties of this compound make it a valuable intermediate in the agrochemical industry.[1][2] Chlorinated heterocycles are common motifs in pesticides and herbicides. Additionally, its versatility makes it a useful reagent in organic synthesis research for creating novel compounds with unique properties.[1][2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed[9]

  • H315: Causes skin irritation[9]

  • H319: Causes serious eye irritation[9]

  • H335: May cause respiratory irritation[9]

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[13][14]

  • Handling: Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[13]

  • First Aid:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

    • In case of skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes.[13]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[3] In all cases of exposure, seek immediate medical attention.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][13] For long-term storage and to maintain its stability, it is recommended to store it under an inert atmosphere in a freezer at -20°C.[7]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its versatile reactivity, stemming from the two chlorine substituents on the pyridazine core, allows for the efficient synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective utilization in research and development. This guide has provided a comprehensive overview to support the work of scientists and professionals in the field.

References

An In-depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4,6-dichloropyridazine-3-carboxylate, a key intermediate in the pharmaceutical industry. The information herein is curated to support research and development activities, offering insights into its molecular characteristics, synthesis, reactivity, and safe handling.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 679406-03-2) is a significant heterocyclic compound widely utilized as a building block in the synthesis of complex organic molecules.[1] Its pyridazine core, functionalized with two reactive chlorine atoms and an ethyl carboxylate group, makes it an important intermediate for the development of novel pharmaceutical and agrochemical agents.[1] The presence of chlorine atoms at the 4 and 6 positions significantly enhances the molecule's reactivity, particularly in nucleophilic substitution reactions, which are pivotal in the development of new drug candidates.[2] This compound is notably used in the green preparation of Deucravacitinib, a tyrosine kinase 2 (TYK2) inhibitor.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and process development. These properties dictate the compound's behavior in different chemical environments and are crucial for designing reaction conditions and purification protocols.

General and Physical Properties

The general and physical properties of this compound are summarized in the table below. The compound typically appears as a yellow to brown oil, indicating its state at room temperature.[2] Its high boiling point suggests good thermal stability, a valuable attribute for chemical processes that require elevated temperatures.[2]

PropertyValueSource
CAS Number 679406-03-2[2][4]
Molecular Formula C₇H₆Cl₂N₂O₂[2][4]
Molecular Weight 221.04 g/mol [2][4]
Appearance Yellow to brown oil[2]
Boiling Point 353.4 ± 37.0 °C at 760 mmHg[2][5]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 167.5 ± 26.5 °C[2]
Solubility Slightly soluble in water (5.3 g/L at 25 °C)[6]
pKa -2.18 ± 0.10 (Predicted)[7]
Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

¹H NMR (400MHz, Chloroform-d): The proton NMR spectrum provides key information about the hydrogen atoms in the molecule.[3][8]

  • δ 7.70 (s, 1H): This singlet corresponds to the proton on the pyridazine ring.

  • δ 4.55 (qd, J=7.1, 1.1 Hz, 2H): This quartet of doublets is characteristic of the methylene (-CH₂-) group of the ethyl ester, coupled to the methyl protons.

  • δ 1.46 (td, J=7.2, 0.9 Hz, 3H): This triplet of doublets represents the methyl (-CH₃) protons of the ethyl ester, coupled to the methylene protons.

Synthesis and Reactivity

The synthesis of this compound is a critical process for its availability in research and industrial applications. Its reactivity profile is dominated by the electron-deficient nature of the pyridazine ring and the presence of two labile chlorine atoms.

Synthetic Pathway

A common and efficient method for the synthesis of this compound involves the chlorination of Ethyl 4,6-dihydroxypyridazine-3-carboxylate using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][8]

The workflow for this synthesis is depicted in the following diagram:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A Ethyl 4,6-dihydroxypyridazine-3-carboxylate C Heat to 100 °C for 3.5 hours A->C Add B Phosphorus Oxychloride (POCl₃) B->C Add D Removal of excess POCl₃ (in vacuo) C->D E Quench with ice water D->E F Extraction with Ethyl Acetate E->F G Washing with water and brine F->G H Drying over Sodium Sulfate G->H I Concentration H->I J Purification by Chromatography I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Experimental Protocol:

  • To a nitrogen-purged Schlenk flask containing Ethyl 4,6-dihydroxypyridazine-3-carboxylate, add phosphorus oxychloride.[3][8]

  • Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours.[3][8]

  • After cooling to room temperature, remove the excess phosphorus oxychloride under vacuum.[3][8]

  • Dissolve the crude oil in chloroform and re-concentrate. Then, pour the residue into ice water and rinse with ethyl acetate.[3][8]

  • Transfer the layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.[3][8]

  • Combine the organic layers and wash twice with water and once with brine.[3][8]

  • Dry the organic layer over sodium sulfate, filter, and concentrate.[3][8]

  • Purify the crude product by automated chromatography (e.g., using a gradient of 5-90% ethyl acetate in hexanes) to yield the final product.[3][8]

Chemical Reactivity

The reactivity of this compound is primarily governed by the two chlorine substituents on the electron-deficient pyridazine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAAr) reactions. The electron-withdrawing nature of the pyridazine nitrogens and the carboxylate group facilitates the attack of nucleophiles at the chlorinated positions.

The pyridazine ring system itself can also participate in other transformations. For instance, electron-deficient pyridazines can undergo inverse electron-demand Diels-Alder reactions.[9][10][11][12] Furthermore, radical-mediated C-H functionalization of dichloropyridazines has been reported, opening avenues for further diversification of the core structure.[13]

The logical relationship of its reactivity is illustrated below:

Reactivity cluster_reactivity Key Reactive Sites cluster_reactions Primary Reaction Types A This compound B C4-Cl and C6-Cl bonds (Susceptible to Nucleophilic Attack) A->B C Pyridazine Ring (Electron-deficient) A->C D Nucleophilic Aromatic Substitution (SNAr) B->D E Inverse Electron-Demand Diels-Alder C->E F Radical C-H Functionalization C->F

Caption: Reactivity profile of this compound.

Safety, Handling, and Storage

Proper safety precautions are imperative when handling this compound due to its potential hazards.

Hazard Identification

The compound is classified with the following hazards:

  • Harmful if swallowed.[4]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid breathing dust, vapor, mist, or gas.[14] Wash hands thoroughly after handling.[14]

  • Storage: Store in a cool, well-ventilated place.[2] For long-term stability, it is recommended to store in a freezer under an inert atmosphere at -20°C.[7]

In case of exposure, follow standard first-aid measures. If inhaled, move to fresh air.[15] In case of skin or eye contact, rinse immediately with plenty of water.[15] If swallowed, seek immediate medical attention.[14][15]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical industry. Its well-defined physicochemical properties, established synthetic route, and predictable reactivity make it a reliable building block for the creation of novel and complex molecules. Adherence to proper safety and handling protocols is essential to ensure its safe and effective use in a laboratory or industrial setting.

References

A Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of Ethyl 4,6-dichloropyridazine-3-carboxylate, a key heterocyclic building block in contemporary chemical synthesis. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and illuminate its reactivity, which is central to its role in medicinal chemistry. The strategic importance of this molecule is underscored by its application as a pivotal intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including the TYK2 inhibitor Deucravacitinib. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel chemical entities.

The Strategic Importance of the Pyridazine Core

Nitrogen-containing heterocycles are foundational to the field of medicinal chemistry, with a 2014 study estimating that 59% of all FDA-approved small-molecule drugs feature a nitrogen-containing ring. Among these, the pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure."[1][2] This designation stems from its unique electronic properties and its capacity to engage in various biological interactions. Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties.[1]

This compound (CAS: 679406-03-2) emerges as a particularly valuable derivative. Its structure is pre-functionalized with two key reactive sites—the chlorine atoms at the C4 and C6 positions—making it an exceptionally versatile platform for building molecular complexity through nucleophilic substitution reactions.[3]

Physicochemical and Structural Characteristics

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is a yellow to brown oil under standard conditions, a form that facilitates handling and measurement in a laboratory setting.[3]

Its core structure consists of a pyridazine ring functionalized with an ethyl ester at the C3 position and two chlorine atoms at the C4 and C6 positions. The IUPAC name for this compound is this compound.[4]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 679406-03-2[3][4][5][6]
Molecular Formula C₇H₆Cl₂N₂O₂[3][4][6]
Molecular Weight 221.04 g/mol [3][4][7]
Appearance Yellow to brown oil[3]
Density ~1.4 ± 0.1 g/cm³[3]
Boiling Point 353.4 ± 37.0 °C at 760 mmHg[3]
Flash Point 167.5 ± 26.5 °C[3]
SMILES CCOC(=O)C1=NN=C(C=C1Cl)Cl[4][7]

Synthesis and Characterization

The reliable synthesis of high-purity starting materials is the bedrock of any successful drug discovery campaign. This compound is typically synthesized via a robust and scalable chlorination reaction.

Synthetic Pathway: From Dihydroxy to Dichloro

The most common and efficient laboratory-scale synthesis involves the conversion of Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS: 1352925-63-3) into the target dichloro derivative.[8][9] This transformation is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃), which serves as both the reagent and the reaction solvent.[5][8] The hydroxyl groups of the starting material are converted into chlorines, yielding the desired product.

Detailed Experimental Protocol

The following protocol is a self-validating system, incorporating steps for reaction, workup, and purification that ensure a high-purity final product.

Materials:

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (20 eq)

  • Chloroform, Ethyl Acetate, Hexanes

  • Deionized Water, Saturated Sodium Chloride (Brine)

  • Sodium Sulfate (anhydrous)

  • Nitrogen atmosphere

  • Schlenk flask and standard glassware

Procedure:

  • Reaction Setup: To a 350 mL Schlenk flask purged with nitrogen, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (e.g., 3.77 g, 20.47 mmol).[5][8]

    • Causality: The use of a nitrogen atmosphere is critical to prevent the introduction of atmospheric moisture, which would readily quench the highly reactive phosphorus oxychloride.

  • Reagent Addition: Carefully add phosphorus oxychloride (e.g., 38 mL, 408 mmol) to the flask.[5][8]

    • Causality: A large excess of POCl₃ is used to drive the reaction to completion and to serve as the solvent, ensuring all starting material is fully dissolved and accessible for reaction.

  • Heating: Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours with stirring.[5][8]

    • Causality: The elevated temperature provides the necessary activation energy for the chlorination reaction to proceed at a practical rate.

  • Quench and Extraction: Cool the reaction to room temperature. Carefully remove the excess POCl₃ under reduced pressure. The resulting crude oil is dissolved in chloroform, re-concentrated, and then poured slowly into ice water.

    • Causality: Quenching in ice water is a highly exothermic but necessary step to hydrolyze and neutralize any remaining reactive POCl₃. The initial dissolution in chloroform and re-concentration helps remove residual POCl₃ before the aqueous quench.

  • Phase Separation & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.[5][8]

    • Causality: Ethyl acetate is an effective organic solvent for extracting the desired product from the aqueous phase. Multiple extractions ensure maximum recovery.

  • Washing and Drying: Wash the combined organic layers twice with water and once with brine. Dry the organic layer over anhydrous sodium sulfate.[5][8]

    • Causality: The water washes remove water-soluble impurities. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase before final drying with sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the residue by automated flash chromatography (e.g., using a gradient of 5-90% Ethyl Acetate in Hexanes) to yield the final product.[5][8]

Structural Verification

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural fingerprint. A typical spectrum in CDCl₃ shows a singlet for the lone aromatic proton, a quartet for the methylene (-CH₂) group of the ethyl ester, and a triplet for the methyl (-CH₃) group.

    • ¹H NMR (400MHz, Chloroform-d) δ: 7.70 (s, 1H), 4.55 (q, J=7.1 Hz, 2H), 1.46 (t, J=7.2 Hz, 3H).[5][8]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is rooted in the reactivity of its two chlorine substituents.

The Engine of Versatility: Nucleophilic Aromatic Substitution (SₙAr)

The core principle of its application is the nucleophilic aromatic substitution (SₙAr) reaction.[10] In this reaction, a nucleophile (an electron-rich species) attacks the electron-poor pyridazine ring, displacing one of the chlorine atoms, which acts as an excellent leaving group.[11] The electron-withdrawing nature of the adjacent nitrogen atoms and the ester group enhances the electrophilicity of the carbon atoms attached to the chlorines, making them highly susceptible to nucleophilic attack.[3]

This reactivity allows chemists to introduce a wide variety of functional groups (e.g., amines, alcohols, thiols) onto the pyridazine core, rapidly generating a library of diverse molecules from a single starting material.

G cluster_0 Core Scaffold cluster_1 Nucleophilic Reagents cluster_2 Diverse Product Library main This compound Prod1 Mono-substituted Product A main->Prod1 + Nu1 (SₙAr at C4 or C6) Prod2 Mono-substituted Product B main->Prod2 + Nu2 (SₙAr at C4 or C6) Nu1 Nucleophile 1 (e.g., R-NH₂) Nu2 Nucleophile 2 (e.g., R-OH) Prod3 Di-substituted Product C Prod1->Prod3 + Nu2

References

Ethyl 4,6-dichloropyridazine-3-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern pharmaceutical synthesis. As a senior application scientist, this document moves beyond simple data recitation to explain the causality behind experimental design, ensuring a deeper understanding of the molecule's properties and utility.

Core Molecular Identity and Physicochemical Properties

This compound (CAS Number: 679406-03-2) is a highly functionalized heterocyclic compound.[1][2][3] Its structure, featuring a dichlorinated pyridazine ring and an ethyl ester moiety, makes it an exceptionally versatile building block in medicinal chemistry. The two chlorine atoms serve as reactive sites for sequential and regioselective functionalization, enabling the construction of complex molecular architectures.

The molecular formula of the compound is C₇H₆Cl₂N₂O₂.[1][2][3] Its molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 221.04 g/mol [2][3]
Exact Mass 219.981 g/mol [2]
Molecular Formula C₇H₆Cl₂N₂O₂[1][2][3]
CAS Number 679406-03-2[1][2][3]
Appearance Yellow to brown oil or low-melting solid[1][3]
Boiling Point 353.4 ± 37.0 °C at 760 mmHg (Predicted)[1][3]
Density 1.433 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 167.5 ± 26.5 °C[1]
Storage Inert atmosphere, store in freezer, under -20°C[4]

Synthesis and Mechanistic Rationale

The primary route to this compound involves the deoxychlorination of its dihydroxy precursor, Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[5] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both the chlorinating agent and often as the solvent.[5]

Chlorination Mechanism: The Role of Phosphorus Oxychloride

The conversion of the dihydroxypyridazine to the dichloropyridazine is a classic example of converting hydroxyl groups on a heteroaromatic ring into good leaving groups for subsequent nucleophilic substitution. The pyridazine exists in tautomeric equilibrium with its pyridazinone form. The mechanism proceeds as follows:

  • Activation: The oxygen atom of the hydroxyl (or keto) group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This forms a dichlorophosphate intermediate, transforming the hydroxyl group into an excellent leaving group.

  • Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the carbon atom at the C4 or C6 position of the pyridazine ring.

  • Elimination: The dichlorophosphate group is displaced, and the aromaticity of the ring is restored, yielding the chlorinated product.

This process occurs at both the C4 and C6 positions to yield the final dichlorinated product. The use of excess POCl₃ drives the reaction to completion.

G cluster_0 Activation & Intermediate Formation cluster_1 Substitution & Product Formation Start Ethyl 4,6-dihydroxypyridazine-3-carboxylate (Pyridazinone Tautomer) Intermediate Dichlorophosphate Intermediate Start->Intermediate Nucleophilic attack on P POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Intermediate Product This compound Intermediate->Product SNAr Displacement Chloride Cl⁻ (from POCl₃) Chloride->Product

Caption: Mechanism of dihydroxypyridazine chlorination.

Validated Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this key intermediate.[5]

Step 1: Reaction Setup

  • To a 350 mL Schlenk flask purged with nitrogen, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol).

  • Causality: The inert nitrogen atmosphere is critical to prevent the reaction of the highly reactive phosphorus oxychloride with atmospheric moisture.

Step 2: Chlorination

  • In a fume hood, carefully add phosphorus oxychloride (38 mL, 408 mmol) to the flask.

  • Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours.

  • Causality: A large excess of POCl₃ is used to act as both reagent and solvent, ensuring the reaction goes to completion. Heating provides the necessary activation energy for the chlorination.

Step 3: Work-up and Extraction

  • Cool the reaction to room temperature. Remove the excess phosphorus oxychloride in vacuo.

  • Causality: Removing excess POCl₃ is crucial before quenching, as its reaction with water is highly exothermic and dangerous on a large scale.

  • Carefully pour the crude oil onto ice water and rinse the flask with ethyl acetate.

  • Causality: Quenching with ice water hydrolyzes any remaining reactive phosphorus species. The process is highly exothermic, and ice is used to control the temperature.

  • Transfer the two layers to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine (saturated aqueous NaCl).

  • Causality: The water washes remove water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.

Step 4: Purification

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by automated column chromatography (gradient of 5-90% ethyl acetate in hexanes) to yield the pure product.

  • Causality: Column chromatography separates the desired product from starting material and non-polar impurities, ensuring high purity (typically ≥98.0%).[1]

G A 1. Reaction Setup (N₂ Atmosphere) B 2. Chlorination (POCl₃, 100°C, 3.5h) A->B C 3. Quench & Extraction (Ice Water, EtOAc) B->C D 4. Wash & Dry (H₂O, Brine, Na₂SO₄) C->D E 5. Purification (Column Chromatography) D->E F Pure Product E->F

Caption: Experimental workflow for synthesis.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of this compound is essential. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for identity.

Table 2: Predicted Analytical Profile

TechniqueExpected Data
¹H NMR δ (ppm) in CDCl₃: 7.70 (s, 1H, pyridazine C5-H), 4.55 (q, 2H, -OCH₂CH₃), 1.46 (t, 3H, -OCH₂CH₃)[3]
¹³C NMR δ (ppm) in CDCl₃ (Predicted): ~163 (C=O), ~155 (C4-Cl), ~153 (C6-Cl), ~140 (C3-COOEt), ~125 (C5), ~63 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
IR cm⁻¹ (Predicted): ~2980 (C-H stretch, alkyl), ~1730 (C=O stretch, ester), ~1550 (C=N/C=C stretch, aromatic), ~850 (C-Cl stretch)
Mass Spec. m/z (EI+): Expected M⁺ at 220/222/224 (isotope pattern for 2 Cl atoms). Key fragments from loss of -OCH₂CH₃ or -COOEt.
  • ¹H NMR: The proton spectrum is simple and diagnostic. A singlet around 7.70 ppm confirms the single proton on the pyridazine ring. The quartet and triplet are characteristic of the ethyl ester group.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The downfield signal for the ester carbonyl and the signals for the two chlorine-bearing carbons are key identifiers.

  • IR Spectroscopy: The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group around 1730 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotope pattern (M, M+2, M+4) in a ratio of approximately 9:6:1, which is definitive proof of the presence of two chlorine atoms.

Reactivity and Application in Drug Discovery

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridazine nitrogens and the ester group activates the ring towards nucleophilic attack.

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

The C4 and C6 positions are electronically distinct, allowing for regioselective reactions. Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles. This allows for a stepwise functionalization, first at C4 and subsequently at C6, which is a cornerstone of its utility in building complex molecules.

G Start Ethyl 4,6-dichloropyridazine- 3-carboxylate Intermediate Monosubstituted Intermediate (at C4) Start->Intermediate Regioselective SNAr (C4 is more reactive) Nu1 Nucleophile 1 (e.g., Amine) Nu1->Intermediate Product Disubstituted Product Intermediate->Product SNAr at C6 Nu2 Nucleophile 2 (e.g., Amide) Nu2->Product

Caption: Regioselective substitution pathway.

Keystone Intermediate for Deucravacitinib

A prime example of this molecule's importance is its role in the synthesis of Deucravacitinib , an FDA-approved, first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis.[6] In the patented synthesis, this compound serves as the core scaffold onto which the other key fragments of the drug are assembled via sequential SₙAr reactions.[5]

The synthesis involves the selective displacement of the C4-chloro group with an aniline derivative, followed by amidation of the ester and subsequent displacement of the C6-chloro group.[5] This strategic, regiocontrolled approach is fundamental to the efficient construction of the final active pharmaceutical ingredient (API).

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

Table 3: GHS Hazard Information

PictogramCodeHazard StatementSource
alt text
H302Harmful if swallowed[2][3]
H315Causes skin irritation[2][3]
H319Causes serious eye irritation[2][3]
H335May cause respiratory irritation[2][3]
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[4]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a testament to the power of heterocyclic chemistry in modern drug discovery. Its well-defined synthesis, predictable reactivity, and proven utility in the creation of complex therapeutics like Deucravacitinib underscore its significance. This guide has provided the essential technical details and, more importantly, the scientific rationale needed for researchers and developers to confidently and effectively utilize this valuable synthetic building block.

References

Introduction: The Significance of Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 4,6-dichloropyridazine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound (CAS No. 679406-03-2), a key intermediate in modern pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes theoretical principles, available solubility data, and a detailed, field-proven experimental protocol for its accurate determination. The guide is designed for researchers, medicinal chemists, and drug development professionals, offering the necessary technical depth to understand, measure, and apply the solubility characteristics of this versatile building block. We will explore the causality behind experimental design, focusing on robust, self-validating methodologies to ensure data integrity and reproducibility.

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its pyridazine core, characterized by two adjacent nitrogen atoms, possesses unique physicochemical properties including a high dipole moment and robust hydrogen-bonding capacity, making it a valuable scaffold in drug design.[1] This specific intermediate is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Notably, it serves as a key reagent in the preparation of Deucravacitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor.[4]

The success of any API in development is fundamentally linked to its physicochemical properties, with solubility being paramount. Poor solubility can lead to inadequate drug absorption, low bioavailability, and ultimately, failure of a promising drug candidate.[5][6][7] More than 40% of new chemical entities (NCEs) are poorly soluble in water, making the characterization and enhancement of solubility a central challenge in pharmaceutical formulation.[6] Therefore, a thorough understanding of the solubility profile of a key intermediate like this compound is essential for process chemists and formulators to control reaction conditions, purification strategies, and final API formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 679406-03-2[2][4]
Molecular Formula C₇H₆Cl₂N₂O₂[4][8]
Molecular Weight 221.04 g/mol [4][8]
Appearance Yellow to Brown Oil or Low-Melting Solid[2][4]
Boiling Point 353.4 ± 37.0 °C (Predicted)[4]
Density 1.433 ± 0.06 g/cm³ (Predicted)[4]
pKa -2.18 ± 0.10 (Predicted)[4]

Theoretical Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[9][10] This equilibrium is governed by thermodynamic principles, namely the enthalpy (ΔH) and entropy (ΔS) of solution.[9][11]

  • "Like Dissolves Like" : This adage is the cornerstone of solubility prediction. Polar solvents, like water, tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes.[12][13][14] this compound possesses both polar features (the ester and pyridazine nitrogens) and non-polar features (the chlorinated heterocyclic ring). Its solubility will thus be a balance of these characteristics, making it soluble in some organic solvents but likely having limited aqueous solubility.

  • Thermodynamics : The dissolution process involves breaking solute-solute and solvent-solvent bonds (requiring energy) and forming new solute-solvent bonds (releasing energy).[15]

    • An endothermic reaction (ΔH > 0) absorbs heat, and solubility typically increases with temperature, as predicted by Le Chatelier's Principle.[9][10][15] This is common for solids dissolving in liquids.

    • An exothermic reaction (ΔH < 0) releases heat, and solubility tends to decrease with increasing temperature.[9][10]

  • Equilibrium : A saturated solution is in a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[11] Experimental methods must ensure this equilibrium is truly reached to measure the thermodynamic solubility, which is the most stable and relevant value for pharmaceutical development.[16]

Available Solubility Data

Direct, experimentally verified quantitative solubility data for this compound is not widely published in peer-reviewed literature. However, data from chemical suppliers and computational predictions provide a useful starting point.

Table 2: Summary of Known Solubility Data

SolventTypeReported SolubilityTemperatureSource
WaterAqueousSlightly soluble (5.3 g/L)25 °C[17]
ChloroformOrganicSolubleNot Specified[4]
AcetonitrileOrganicSlightly SolubleNot Specified[4]
MethanolOrganicSlightly SolubleNot Specified[4]

Note: The aqueous solubility value is computationally predicted and should be confirmed experimentally.

The qualitative data aligns with the "like dissolves like" principle. The compound is soluble in chloroform, a relatively non-polar organic solvent. Its slight solubility in polar protic (methanol) and polar aprotic (acetonitrile) solvents suggests a mixed polarity. The predicted low aqueous solubility is expected for a molecule of its nature.

Experimental Protocol for Thermodynamic Solubility Determination

Given the scarcity of public data, researchers must determine the solubility experimentally. The Isothermal Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies like the OECD.[5][18][19] This protocol ensures scientific rigor and produces reliable, reproducible data.

Rationale for Method Selection

The shake-flask method is chosen for its robustness. It directly measures the concentration of the solute in a saturated solution after a sufficient equilibration period, ensuring that the measured value represents the true thermodynamic equilibrium.[16] This contrasts with kinetic solubility methods, which are faster but may overestimate solubility by measuring the concentration of a metastable solution.[20] For foundational work in drug development, thermodynamic solubility is the critical parameter.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_validation Phase 4: Validation prep_vial 1. Add excess compound to vials add_solvent 2. Add precise volume of solvent prep_vial->add_solvent seal_vial 3. Seal vials securely add_solvent->seal_vial agitate 4. Agitate at constant T (e.g., 37°C, 24-72h) seal_vial->agitate sample 5. Withdraw aliquot of supernatant agitate->sample filter 6. Filter immediately (0.22 µm PTFE filter) sample->filter dilute 7. Dilute sample into mobile phase filter->dilute hplc 8. Analyze by validated HPLC-UV dilute->hplc calculate 9. Calculate concentration vs. standard curve hplc->calculate repeat_sample 10. Repeat sampling at a later time point (e.g., 48h) calculate->repeat_sample compare 11. Compare concentrations repeat_sample->compare equilibrium_ok Equilibrium Confirmed (Values are consistent) compare->equilibrium_ok

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system. The inclusion of multiple sampling time points is critical to provide evidence that equilibrium has been achieved.

Materials:

  • This compound (purest available grade)

  • Selected solvents (e.g., Water, pH 7.4 buffer, Acetonitrile, Ethanol)

  • 2-4 mL glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control (e.g., 37 ± 1 °C for physiological relevance)[18]

  • Validated HPLC-UV system

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance and pipettes

Procedure:

  • Preparation (in triplicate for each solvent):

    • Add an excess amount of the solid compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A preliminary test can help estimate this amount.[18][21]

    • Accurately dispense a known volume (e.g., 2.0 mL) of the pre-equilibrated solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the temperature-controlled orbital shaker.

    • Agitate at a constant speed (e.g., 150-200 rpm) for an initial period of 24 hours. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[18]

  • First Time Point Sampling (e.g., 24 hours):

    • Stop agitation and allow the vials to stand for 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: This step is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate the filter material.

    • Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

  • Second Time Point Sampling (e.g., 48 hours):

    • Return the original vials to the shaker and continue agitation under the same conditions for another 24 hours.

    • Repeat the sampling and filtration procedure (Step 3).

  • Analytical Quantification (HPLC-UV):

    • Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for quantification due to its specificity and sensitivity.[22][23]

    • Principle: HPLC separates the compound of interest from any potential impurities or degradants.[24] The UV detector measures the absorbance of the compound at a specific wavelength, which is proportional to its concentration according to the Beer-Lambert Law.[25][26]

    • Calibration: Prepare a series of calibration standards of known concentration. Run these standards on the HPLC-UV system to generate a calibration curve (Absorbance vs. Concentration).

    • Analysis: Analyze the diluted samples from the 24h and 48h time points. Use the calibration curve to determine the concentration of the compound in each sample.

    • Calculation: Back-calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value is the measured solubility.

  • Data Validation and Reporting:

    • Compare the calculated solubility values from the 24h and 48h time points.

    • Trustworthiness Check: If the values are statistically identical (e.g., within 5-10% of each other), equilibrium can be considered achieved.[18] If the 48h value is significantly higher, it indicates that equilibrium was not reached at 24h, and the experiment should be continued with a later time point (e.g., 72h).

    • The final, confirmed equilibrium solubility should be reported as the average of the triplicates, including the standard deviation, solvent, and temperature (e.g., 5.1 ± 0.2 mg/mL in Acetonitrile at 37 °C).

Conclusion

This compound is a vital pharmaceutical intermediate whose solubility characteristics are fundamental to its effective use in synthesis and drug development. While publicly available data is limited, this guide provides the theoretical framework and a robust, self-validating experimental protocol necessary for its accurate determination. By employing the isothermal shake-flask method coupled with HPLC-UV analysis, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding process optimization, formulation development, and ultimately, accelerating the path of new therapeutic agents from the laboratory to the clinic.

References

An In-depth Technical Guide on the Safety and Handling of Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS No. 679406-03-2). As a pivotal intermediate in pharmaceutical synthesis, understanding its chemical nature is paramount to ensuring laboratory safety and experimental integrity.[1]

Section 1: Core Chemical and Physical Properties

This compound is a yellow to brown oil, a physical state that necessitates careful containment to prevent spills.[1] Its utility as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs) stems from the reactivity of the pyridazine ring, which is enhanced by the presence of two chlorine atoms.[1] These chlorine atoms are susceptible to nucleophilic substitution, a key reaction in many synthetic pathways.[1]

A foundational understanding of its properties is the first step in a robust safety assessment. The data below has been aggregated from multiple sources to provide a quick reference.

PropertyValueSource
CAS Number 679406-03-2[2][3]
Molecular Formula C₇H₆Cl₂N₂O₂[2][3]
Molecular Weight 221.04 g/mol [2][3]
Appearance Yellow to brown oil[1]
Boiling Point 353.4 ± 37.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 167.5 ± 26.5 °C[1]
Storage Temperature -20°C[4][5]

Section 2: Hazard Identification and GHS Classification

Based on aggregated GHS information, this compound is classified as a hazardous substance.[3] The primary hazards are associated with irritation and acute toxicity.[3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[3]

It is crucial to note that while some database entries lack complete hazard statements, the available data strongly indicates that this compound must be handled with care.[2][3] The structural similarity to other dichloropyridazine compounds, which are known irritants and toxic by ingestion, reinforces the need for caution.[6][7][8]

Logical Framework for Risk Mitigation

A systematic approach to safety involves a hierarchy of controls. This framework prioritizes the most effective measures to minimize risk.

Hierarchy of Controls cluster_0 Hierarchy of Risk Control Elimination Elimination (Most Effective) Substitution Substitution (e.g., Use a less hazardous reagent) Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE Protect the Worker

Caption: Hierarchy of controls for managing chemical hazards.

Section 3: Protocols for Safe Handling and Use

Adherence to strict protocols is non-negotiable. The following sections detail the necessary engineering controls, personal protective equipment, and step-by-step procedures for handling this compound.

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood.[9] This is the primary engineering control to prevent inhalation of any vapors or aerosols that may be generated, which is critical given its potential to cause respiratory irritation.[3][7] The fume hood also provides a contained space in case of accidental spills.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense.[10]

  • Eye Protection: Chemical splash goggles are mandatory at all times.[10][11] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10] Gloves must be inspected for tears or holes before each use.[9] Always wash hands thoroughly with soap and water after removing gloves.[10]

  • Skin and Body Protection: A lab coat must be worn and kept fastened.[13] Closed-toe shoes are required, and long pants should be worn to cover all exposed skin on the legs.[11]

Step-by-Step Handling Protocol

This protocol outlines a standard workflow for using the reagent in a synthesis experiment.

  • Preparation and Pre-Use Inspection:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary glassware and equipment. Inspect all glassware for cracks or defects.[11]

    • Don all required PPE as described in Section 3.2.

    • Bring the sealed container of this compound into the fume hood. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dispensing the Reagent:

    • As this compound is an oil, use a clean, dry syringe or pipette for transfer.[1] Do not use mouth suction.[2][9]

    • Dispense the required amount directly into the reaction vessel within the fume hood to contain any potential drips or vapors.

    • Securely re-cap the original container immediately after dispensing.

  • During the Reaction:

    • Keep the reaction apparatus within the fume hood for the entire duration of the experiment.

    • Maintain vigilance and be alert to any unsafe conditions.[9]

  • Post-Reaction and Decontamination:

    • Quench the reaction using appropriate, pre-planned procedures.

    • Clean any contaminated glassware and equipment within the fume hood.

    • Wipe down the work surface of the fume hood with an appropriate solvent and then soap and water.

    • Properly dispose of all contaminated waste, including gloves and pipette tips, in a designated hazardous waste container.[9]

Section 4: Storage, Spills, and Disposal

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[4][5]

Accidental Release Measures (Spills)

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing full PPE, including respiratory protection if the spill is large or not in a fume hood.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[9] Dispose of it in accordance with local, state, and federal regulations. Do not discharge to the sewer.[9]

Section 5: Emergency and First Aid Procedures

Immediate action is critical in case of exposure.

  • Inhalation: Move the victim to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Safe Handling Workflow Visualization

This diagram illustrates the critical steps and decision points in the safe handling workflow.

Safe Handling Workflow cluster_workflow Experimental Workflow Start Start: Plan Experiment Prep Preparation: Gather Equipment, Don PPE Start->Prep Dispense Dispense Reagent in Fume Hood Prep->Dispense Reaction Run Reaction in Fume Hood Dispense->Reaction Spill Spill Occurs? Dispense->Spill Workup Quench & Work-up Reaction->Workup Reaction->Spill Cleanup Decontaminate & Clean Workspace Workup->Cleanup Disposal Dispose of Hazardous Waste Cleanup->Disposal End End: Remove PPE, Wash Hands Disposal->End Spill->Reaction SpillProtocol Follow Spill Protocol Spill->SpillProtocol Yes SpillProtocol->Cleanup

Caption: Step-by-step safe handling workflow.

References

Synonyms for Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridazine core functionalized with two reactive chlorine atoms and an ethyl ester group, makes it a valuable intermediate for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and key applications, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and safety considerations are also presented to equip researchers and drug development professionals with the knowledge required to effectively utilize this compound in their work.

Nomenclature and Chemical Identity

A clear understanding of the nomenclature and various identifiers for a chemical compound is fundamental for effective scientific communication and information retrieval.

Synonyms and Alternative Names

This compound is known by several alternative names in the chemical literature and commercial catalogs.[1][2][3] These include:

  • 4,6-Dichloropyridazine-3-carboxylic acid ethyl ester[4][5]

  • Ethyl 4,6-dichloro-3-pyridazinecarboxylate[6]

  • 3-Pyridazinecarboxylic acid, 4,6-dichloro-, ethyl ester[1][4]

  • 4,6-dichloro-pyridazine-3-carboxylic acid ethyl ester[1]

Chemical Identifiers

For unambiguous identification, the following identifiers are used:

IdentifierValueSource
CAS Number 679406-03-2[2][3]
Molecular Formula C₇H₆Cl₂N₂O₂[1][2]
Molecular Weight 221.04 g/mol [1][2]
IUPAC Name This compound[1]
InChI InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3[1]
SMILES CCOC(=O)C1=NN=C(C=C1Cl)Cl[1]

Diagram 1: Molecular Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
Appearance Yellow to brown oil
Purity ≥98.0%
Boiling Point 353.4 ± 37.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Flash Point 167.5 ± 26.5 °C
Storage Temperature -20°C, under inert atmosphere

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the chlorination of its dihydroxy precursor.[6][7] This process requires careful control of reaction conditions to ensure high purity and yield.

Synthetic Protocol

A common laboratory-scale synthesis involves the reaction of Ethyl 4,6-dihydroxypyridazine-3-carboxylate with phosphorus oxychloride (POCl₃).[6][7]

Diagram 2: Synthesis of this compound

synthesis_workflow start Ethyl 4,6-dihydroxypyridazine-3-carboxylate reaction Heat at 100°C for 3.5 hours start->reaction reagent Phosphorus oxychloride (POCl₃) reagent->reaction workup Quench with ice water, Extract with ethyl acetate reaction->workup purification Column chromatography workup->purification product This compound purification->product

A simplified workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a nitrogen-purged Schlenk flask containing Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent), add phosphorus oxychloride (20 equivalents).[6][7]

  • Heating: Seal the vessel and heat the reaction mixture to 100°C for 3.5 hours.[6][7]

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess phosphorus oxychloride in vacuo.[6][7]

  • Workup: Dissolve the crude oil in chloroform and re-concentrate. Pour the residue into ice water and rinse with ethyl acetate. Transfer the layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.[6][7]

  • Washing: Combine the organic layers and wash twice with water and once with brine.[7]

  • Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by automated chromatography (e.g., using a gradient of 5-90% ethyl acetate in hexanes) to yield the final product.[6][7]

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the hydroxyl groups on the phosphorus atom of POCl₃, followed by elimination of HCl and a phosphate byproduct to yield the desired dichlorinated product. The use of a large excess of POCl₃ serves as both the chlorinating agent and the solvent.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (400 MHz, Chloroform-d): δ 7.70 (s, 1H), 4.55 (q, J=7.1 Hz, 2H), 1.46 (t, J=7.2 Hz, 3H).[6][7]

Reactivity and Applications in Synthesis

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, making this compound a valuable precursor for a variety of more complex molecules. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution.

Key Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

5.1.1. Synthesis of Deucravacitinib

This compound is a key building block for Deucravacitinib, a selective TYK2 inhibitor used in the treatment of psoriasis.[5][8] It serves as the central pyridazine scaffold to which other fragments of the final drug molecule are attached.[5] The use of this pre-chlorinated intermediate avoids the need for hazardous chlorination steps in later stages of the synthesis.[5]

Diagram 3: Role in Deucravacitinib Synthesis

deucravacitinib_synthesis cluster_assembly Molecular Assembly intermediate This compound deucravacitinib Deucravacitinib intermediate->deucravacitinib Connects scaffolds scaffold_A Benzene-triazole scaffold scaffold_A->deucravacitinib scaffold_C Deuterated methylamine scaffold_C->deucravacitinib scaffold_D Cyclopropanecarboxamide scaffold_D->deucravacitinib

Conceptual diagram of its role as a core scaffold.

5.1.2. Synthesis of Pyridopyridazine Derivatives

The compound can be used to synthesize pyridopyridazine derivatives, which have been investigated as HPK1 inhibitors for cancer therapy.[9] This involves a regioselective nucleophilic substitution at the 4-position, followed by cyclization and further functionalization.[9]

5.1.3. Other Pharmaceutical Applications

Patents have cited the use of this compound in the synthesis of various other compounds with potential therapeutic applications. For example, it can be reacted with amines to generate substituted pyridazine derivatives.

Potential Applications in Agrochemicals

While specific examples in commercial agrochemicals are not widely documented, the chemical properties of this compound suggest its potential as an intermediate in the synthesis of novel pesticides and herbicides.[1] Chlorinated heterocyclic compounds are a common feature in many agrochemicals.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:[2]

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[2]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[2]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[2]

First Aid Measures
  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[4]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

Handling and Storage
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term storage, keep at -20°C under an inert atmosphere.[10]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis, well-defined reactivity, and demonstrated utility in the construction of complex, biologically active molecules, such as Deucravacitinib, underscore its importance in modern drug discovery and development. This guide provides a solid foundation of technical knowledge to enable researchers to safely and effectively leverage the synthetic potential of this important building block.

References

The Dichloropyridazine Scaffold: A Cornerstone for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dichloropyridazine derivatives represent a pivotal class of heterocyclic compounds, serving as highly versatile and reactive intermediates in modern synthetic chemistry. Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and substituted with two chlorine atoms, this scaffold is a cornerstone in the development of a vast array of functional molecules. The electron-deficient nature of the pyridazine ring, amplified by the inductive effect of the chlorine substituents, imparts a unique reactivity profile that is highly sought after by synthetic chemists.

This guide offers a deep dive into the core characteristics of dichloropyridazine derivatives, moving from their fundamental synthesis and physicochemical properties to their nuanced chemical reactivity and broad-ranging applications. As a Senior Application Scientist, the aim is not merely to present facts but to illuminate the underlying principles and causal relationships that govern the behavior of these molecules. This document is designed to empower researchers in medicinal chemistry, agrochemical science, and materials development to harness the full potential of the dichloropyridazine core.

Synthesis and Physicochemical Properties of the Dichloropyridazine Core

The accessibility of the dichloropyridazine framework is a key factor in its widespread use. The most common isomer, 3,6-dichloropyridazine, is typically synthesized from readily available precursors through straightforward, scalable chlorination reactions.

Dominant Synthetic Pathway: From Maleic Hydrazide to 3,6-Dichloropyridazine

The industrial production of 3,6-dichloropyridazine predominantly relies on the chlorination of 3,6-dihydroxypyridazine (the tautomeric form of maleic hydrazide).[1][2] This transformation is efficiently achieved using powerful chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][2] The choice of reagent is critical; these agents are highly effective at converting the hydroxyl (or keto) groups into chlorides, driving the reaction to completion.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

Objective: To prepare 3,6-dichloropyridazine from 3,6-dihydroxypyridazine.

Reagents & Materials:

  • 3,6-dihydroxypyridazine (1.0 eq)

  • Phosphorus pentachloride (5.6 eq) or Phosphorus oxychloride (3.0 eq)

  • Round-bottom flask equipped with a reflux condenser and gas outlet

  • Heating mantle

  • Ice bath

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a fume hood, charge a dry three-necked flask with 3,6-dihydroxypyridazine (0.2 mol) and phosphorus pentachloride (1.12 mol).[1]

  • Chlorination: Heat the reaction mixture to 125°C and maintain for 4 hours.[1] The reaction will become a viscous liquid.

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture into ice water to quench the excess chlorinating agent. This step is highly exothermic and must be performed with caution.

  • Neutralization & Extraction: Neutralize the aqueous solution by dropwise addition of 28% ammonia water to a pH of approximately 8.[2] Extract the aqueous layer multiple times with dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent like n-hexane or ethanol to yield white crystals of 3,6-dichloropyridazine.[1]

SynthesisWorkflow cluster_start Starting Material cluster_process Process cluster_product Product start Maleic Hydrazide (3,6-Dihydroxypyridazine) reaction Chlorination start->reaction  PCl₅ or POCl₃  Heat (e.g., 125°C)   product 3,6-Dichloropyridazine reaction->product  Quenching (H₂O)  Extraction & Purification  

Physicochemical and Spectroscopic Profile

Dichloropyridazines are typically white to off-white crystalline solids at room temperature.[3] Their solubility is limited in water but good in many polar organic solvents, such as chloroform and dichloromethane.[3][4] This profile makes them amenable to a wide range of reaction conditions.

PropertyValue (for 3,6-Dichloropyridazine)Source(s)
Molecular Formula C₄H₂Cl₂N₂[5]
Molecular Weight ~148.98 g/mol [5][6]
Appearance White to off-white solid powder[3]
Melting Point 65-69 °C[1][4][5]
Boiling Point 89-92 °C @ 0.2 Torr[5]
Solubility Insoluble in water; Soluble in chloroform[3][4]

Spectroscopic analysis is fundamental for confirming the structure of these derivatives.

  • UV-Vis Spectroscopy: 3,6-dichloropyridazine exhibits a maximum absorption (λmax) around 273.0 nm in acetonitrile. This absorption is sensitive to substitution, with electron-donating or conjugated groups causing a bathochromic (red) shift.[7]

  • NMR Spectroscopy: In ¹³C NMR, the carbon atoms attached to chlorine are significantly deshielded. The proton NMR signals are typically observed in the aromatic region.

  • IR Spectroscopy: The infrared spectrum provides information on the vibrational modes of the ring and the C-Cl bonds.[6][8]

The Landscape of Chemical Reactivity

The reactivity of dichloropyridazines is dominated by the electrophilic nature of the carbon atoms bonded to the chlorine atoms. This makes them prime substrates for two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

SNAr is the most fundamental and widely exploited reaction of dichloropyridazines.[9] The chlorine atoms act as excellent leaving groups, readily displaced by a wide variety of nucleophiles. This allows for the modular installation of diverse functional groups.[10][11]

The causality behind this high reactivity stems from the ability of the electron-withdrawing nitrogen atoms in the pyridazine ring to stabilize the negative charge of the intermediate Meisenheimer complex. This stabilization lowers the activation energy of the reaction, facilitating the substitution process.

Regioselectivity: In unsymmetrically substituted dichloropyridazines, the site of nucleophilic attack is not random. It is governed by a combination of electronic and steric factors.

  • Electronic Effects: Electron-withdrawing groups elsewhere on the ring will activate the chlorine atoms for substitution, while electron-donating groups will deactivate them. For instance, in 2-substituted 3,5-dichloropyrazines (a related diazine), an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position.[12]

  • Ligand Control: In some cases, the choice of catalyst or ligand can remarkably switch the preferred reaction site, a powerful tool for synthetic chemists.[13][14]

start [label=<

Dichloropyridazine

];

reagent [label="+ Nu⁻"];

intermediate [label=<

Meisenheimer Complex (Stabilized by N atoms)

];

product [label=<

Substituted Product

];

leaving_group [label="+ Cl⁻"];

{rank=same; start; reagent;} start -> intermediate [label="Attack at C-Cl"]; reagent -> intermediate [style=invis]; intermediate -> product [label="Loss of Cl⁻"]; product -> leaving_group [style=invis];

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"Substrate" -> "Intermediate" [label="Step 1: Addition"]; "Nucleophile" -> "Intermediate"; "Intermediate" -> "Product" [label="Step 2: Elimination"]; "Product" -> "LeavingGroup" [style=invis]; } caption2 [label="General Mechanism for SNAr on Dichloropyridazine.", shape=plaintext, fontsize=10];

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is excellent for introducing heteroatom nucleophiles, forming new carbon-carbon and carbon-nitrogen bonds often requires the power of transition metal catalysis.[15] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for the functionalization of dichloropyridazines.[11][15] These reactions allow for the introduction of aryl, heteroaryl, alkyl, and amino groups with high efficiency and selectivity.[16][17]

The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and controlling regioselectivity.[16] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at positions that are typically less reactive.[17]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid with 3,6-dichloropyridazine.

Reagents & Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water)

  • Schlenk flask or sealed vial

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert gas, add the palladium precursor and ligand to a dry Schlenk tube. Add anhydrous solvent and stir for 10-15 minutes.

  • Reaction Setup: To a separate flask, add 3,6-dichloropyridazine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Execution: Add the degassed solvent mixture and the catalyst solution via syringe. Heat the reaction mixture (e.g., 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Applications: From Life-Saving Drugs to Advanced Agrochemicals

The synthetic flexibility of dichloropyridazine derivatives directly translates into their immense value in applied sciences.

Medicinal Chemistry

The pyridazine core is a "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds. Dichloropyridazines provide a rapid entry point for synthesizing libraries of potential drug candidates.

  • Antimicrobial Agents: Numerous pyridazine derivatives have demonstrated significant antibacterial and antifungal activity.[18][19][20] Studies have shown that structural modifications, such as the nature and position of substituents, can fine-tune the antimicrobial spectrum and potency.[18][21] For example, some saturated pyrrolopyridazine derivatives show stronger activity against Pseudomonas aeruginosa and Candida albicans compared to their aromatic counterparts.[18][21]

  • Anticancer Agents: The scaffold has been incorporated into molecules designed to induce apoptosis in cancer cells. For example, novel 4-chloropyridazinoxyphenyl conjugates were designed as PARP-1 inhibitors, showing promise in inhibiting the growth of various cancer cell lines.[22]

  • Other Therapeutic Areas: Pyridazinone derivatives, accessible from dichloropyridazines, have been investigated for a wide range of activities, including anti-inflammatory, anticonvulsant, and antithrombotic properties.[23]

Agrochemicals

In agriculture, dichloropyridazine derivatives are crucial for developing modern crop protection agents.[24][25][26]

  • Herbicides: Many commercial and investigational herbicides are based on the pyridazine structure.[27][28][29] A key mode of action for some of these herbicides is the inhibition of the phytoene desaturase (PDS) enzyme, which is vital for carotenoid biosynthesis in plants.[30][31] Inhibition of PDS leads to a characteristic "bleaching" effect and ultimately plant death.[30] The chlorine atoms on the pyridazine ring are often key for potent post-emergence herbicidal activity.[30][31]

  • Fungicides and Insecticides: The scaffold is also used to develop fungicides and insecticides, highlighting its broad utility in protecting crops from various threats.[9][24]

Concluding Remarks

Dichloropyridazine derivatives stand as a testament to the power of heterocyclic chemistry. Their straightforward synthesis, combined with a highly tunable and predictable reactivity profile centered on nucleophilic substitution and palladium-catalyzed cross-coupling, ensures their continued relevance. For researchers and drug development professionals, mastering the chemistry of this scaffold opens a gateway to a vast chemical space populated with potential life-saving medicines and innovative agricultural solutions. The insights and protocols provided in this guide serve as a foundation for future exploration, encouraging the scientific community to continue building upon this remarkable and versatile chemical core.

References

The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with superior efficacy and safety profiles. Within the vast arsenal of heterocyclic scaffolds, the pyridazine core has emerged as a structure of significant interest. Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, pyridazine and its derivatives offer a unique constellation of physicochemical properties that are highly advantageous for drug design. This guide provides a comprehensive technical overview of pyridazine chemistry, from its fundamental properties to its application in the synthesis of groundbreaking therapeutics. We will delve into the strategic rationale behind its use as a pharmacophore, explore key synthetic methodologies with detailed protocols, and analyze the success of pyridazine-containing drugs through in-depth case studies. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate the discovery of the next generation of pyridazine-based medicines.

The Pyridazine Core: A Unique Physicochemical Profile for Drug Design

The strategic incorporation of a pyridazine moiety into a drug candidate is a decision rooted in its distinct electronic and structural characteristics. These properties can be leveraged to overcome common challenges in drug development, such as poor solubility, metabolic instability, and off-target effects.

Physicochemical Advantages of the Pyridazine Ring

The pyridazine ring is endowed with a unique set of properties that distinguish it from other aromatic and heteroaromatic systems.[1] Its weak basicity, high dipole moment, and capacity for robust hydrogen bonding are of particular importance in drug-target interactions.[1] These attributes contribute to its utility in molecular recognition and can lead to improved pharmacokinetic profiles.[1]

One of the key advantages of the pyridazine core is its inherent polarity, which can enhance aqueous solubility—a critical factor for oral bioavailability.[2] Furthermore, pyridazine derivatives have been observed to exhibit low cytochrome P450 inhibitory effects, potentially reducing the risk of drug-drug interactions.[1] The strategic placement of the two adjacent nitrogen atoms can also mitigate interactions with the hERG potassium channel, a common source of cardiac toxicity.[1]

Pyridazine as a Bioisostere

In medicinal chemistry, the principle of bioisosterism—the substitution of one group with another that has similar physical or chemical properties to elicit a similar biological response—is a powerful tool. The pyridazine ring is frequently employed as a bioisostere for phenyl, pyridine, pyrimidine, and pyrazine rings.[2] This substitution can lead to significant improvements in a compound's properties. For instance, replacing a phenyl ring with a pyridazine can introduce hydrogen bond acceptors, increasing solubility and providing additional points of interaction with a biological target.

The table below provides a comparative overview of the key physicochemical properties of pyridazine and its common bioisosteric counterparts, pyridine and pyrimidine.

PropertyPyridinePyrimidinePyridazine
Molecular Formula C₅H₅NC₄H₄N₂C₄H₄N₂
Molar Mass ( g/mol ) 79.1080.0980.09
Boiling Point (°C) 115123208
pKa (of conjugate acid) 5.251.32.3
Dipole Moment (D) 2.22.34.2
logP 0.65-0.190.43

This table summarizes key physicochemical properties of pyridine, pyrimidine, and pyridazine, highlighting the distinct characteristics of the pyridazine ring.

Synthetic Strategies for Accessing the Pyridazine Scaffold

The synthesis of pyridazine derivatives can be achieved through a variety of robust and versatile chemical transformations. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridazine core and the availability of starting materials.

Classical Condensation Reactions: The Foundation of Pyridazine Synthesis

A cornerstone of pyridazine synthesis is the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives. This approach provides a straightforward entry into the pyridazinone scaffold, which is a common precursor to a wide array of functionalized pyridazines.

This protocol details the synthesis of a pyridazinone derivative from a β-aroylpropionic acid, a classic example of pyridazine ring formation.

Step 1: Synthesis of β-Aroylpropionic Acid

  • To a stirred mixture of an aromatic hydrocarbon (e.g., benzene, 30 mL) and anhydrous aluminum chloride (0.10 M) under anhydrous conditions, slowly add succinic anhydride (0.10 M) in small portions.

  • Reflux the reaction mixture on a water bath with continuous stirring for 4 hours.

  • After allowing the mixture to stand overnight at room temperature, pour it into ice-cold hydrochloric acid (2.5% v/v).

  • Perform steam distillation to remove the excess aromatic hydrocarbon.

  • Concentrate the aqueous solution by evaporation on a water bath to obtain the crude β-aroylpropionic acid.

Step 2: Cyclization to form the Pyridazinone Ring

  • Reflux a solution of the β-aroylpropionic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) for 8 hours.

  • Concentrate the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration and recrystallize from ethanol to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one.[3]

Synthesis of Key Intermediates: 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a versatile and widely used intermediate in the synthesis of more complex pyridazine derivatives. Its two reactive chlorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities.

This protocol describes a common method for the preparation of 3,6-dichloropyridazine using phosphorus oxychloride.

  • In a 100 mL single-necked round-bottom flask, combine 3,6-dihydroxypyridazine (maleic hydrazide) (4.48 g, 40 mmol), phosphorus oxychloride (9.20 g, 60 mmol), and chloroform (20 mL).[4]

  • Stir the mixture and heat at 50°C for 4 hours.[4]

  • Monitor the reaction completion using TLC and GC.[4]

  • Upon completion, remove the solvent by rotary evaporation to obtain the crude product.[4]

  • Purify the crude product by silica gel column chromatography to obtain pure 3,6-dichloropyridazine.[4]

  • After drying, a yield of approximately 72% can be expected.[4]

Functionalization of the Pyridazine Core: Synthesis of Aminopyridazines

Aminopyridazines are crucial building blocks for many pharmaceutical compounds. They are often synthesized from their corresponding chloro-derivatives via nucleophilic aromatic substitution.

This protocol details the amination of 3,6-dichloropyridazine.

  • In a 100 mL single-necked round-bottom flask, combine 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and dichloromethane (30 mL).[5]

  • Stir the reaction mixture at 100°C for 9 hours in a sealed vessel.[5]

  • Monitor the reaction progress by TLC and GC.[5]

  • After the reaction is complete, remove the solvent by rotary evaporation.[5]

  • Purify the crude product by recrystallization and silica gel column chromatography to yield 3-amino-6-chloropyridazine. A yield of around 82% can be anticipated.[5]

G cluster_0 Core Pyridazine Synthesis cluster_1 Functionalization 1,4-Dicarbonyl 1,4-Dicarbonyl Pyridazinone Pyridazinone 1,4-Dicarbonyl->Pyridazinone Condensation Hydrazine Hydrazine Hydrazine->Pyridazinone 3,6-Dichloropyridazine_func 3,6-Dichloropyridazine 3,6-Dihydroxypyridazine 3,6-Dihydroxypyridazine (Maleic Hydrazide) 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3,6-Dihydroxypyridazine->3,6-Dichloropyridazine Chlorination POCl3 POCl3 POCl3->3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine_func->3-Amino-6-chloropyridazine Amination Ammonia Ammonia Ammonia->3-Amino-6-chloropyridazine Drug_Scaffolds Advanced Drug Scaffolds 3-Amino-6-chloropyridazine->Drug_Scaffolds Further Synthesis

Caption: A generalized workflow for the synthesis and functionalization of the pyridazine core.

Biological Activities and Therapeutic Applications

The pyridazine scaffold is a versatile pharmacophore found in a number of herbicides and a growing number of pharmaceuticals.[4] Pyridazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[6][7]

Anticancer Activity

Pyridazine derivatives have shown significant potential as anticancer agents, with several compounds progressing through clinical trials.[8] Their mechanisms of action are diverse, targeting various signaling pathways involved in cancer cell proliferation and survival.[9]

Anti-inflammatory Activity

The pyridazine and pyridazinone scaffolds have been effectively utilized to regulate inflammatory pathways.[10][11] These compounds have been shown to modulate the production of key inflammatory mediators such as thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10]

Case Studies: FDA-Approved Pyridazine-Containing Drugs

The therapeutic potential of the pyridazine scaffold is best exemplified by the recent FDA approval of two innovative drugs: Relugolix and Deucravacitinib.

Relugolix: A GnRH Receptor Antagonist

Relugolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[12] It is approved for the treatment of advanced prostate cancer and uterine fibroids.

Mechanism of Action: GnRH, a hormone produced in the hypothalamus, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[12] These hormones, in turn, regulate the production of testosterone in men and estrogen and progesterone in women.[12] Relugolix competitively binds to GnRH receptors in the pituitary gland, blocking the action of GnRH and thereby suppressing the production of LH, FSH, and downstream sex hormones.[6][12] This rapid suppression of testosterone is particularly beneficial in the management of hormone-sensitive prostate cancer.[13]

GnRH_Pathway cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds & activates Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH releases Relugolix Relugolix Relugolix->GnRHR antagonizes Gonads Gonads (Testes/Ovaries) LH_FSH->Gonads stimulates Sex_Hormones Sex Hormones (Testosterone/Estrogen) Gonads->Sex_Hormones produces Cellular_Effects Hormone-Dependent Cellular Effects Sex_Hormones->Cellular_Effects drives

Caption: The GnRH signaling pathway and the antagonistic action of Relugolix.

Deucravacitinib: An Allosteric TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[14] It is approved for the treatment of moderate-to-severe plaque psoriasis.

Mechanism of Action: TYK2 is an intracellular enzyme that plays a crucial role in the signaling pathways of key pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons.[8][14] Unlike other JAK inhibitors that bind to the active (catalytic) site of the kinase, deucravacitinib exhibits a unique allosteric mechanism. It binds to the regulatory (pseudokinase) domain of TYK2, locking the enzyme in an inactive conformation.[15] This highly selective inhibition of TYK2 disrupts the downstream signaling cascade, leading to reduced inflammation.[8]

TYK2_Pathway Cytokine Cytokines (IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds TYK2_inactive TYK2 (Inactive) Receptor->TYK2_inactive activates TYK2_active TYK2 (Active) TYK2_inactive->TYK2_active phosphorylation Deucravacitinib Deucravacitinib STAT STAT TYK2_active->STAT phosphorylates Deucravacitinib->TYK2_inactive binds allosterically & stabilizes pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression regulates

Caption: The TYK2 signaling pathway and the allosteric inhibition by Deucravacitinib.

Future Perspectives and Conclusion

The pyridazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique physicochemical properties offer solutions to many of the challenges encountered in drug design, and its synthetic accessibility allows for the creation of diverse chemical libraries. The recent success of Relugolix and Deucravacitinib underscores the immense therapeutic potential of pyridazine-containing molecules and is likely to spur further interest and research in this area. As our understanding of disease biology deepens, the strategic application of the pyridazine core in the design of highly selective and potent therapeutics will undoubtedly continue to yield novel and impactful medicines. This guide has provided a foundational understanding of pyridazine chemistry for drug discovery, and it is our hope that it will serve as a catalyst for future innovation in this exciting field.

References

A-Z Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate: The Privileged Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 4,6-dichloropyridazine-3-carboxylate stands as a cornerstone heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—two distinct chlorine atoms and an ethyl ester group—offer a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, core reactivity, and pivotal role in the development of novel therapeutics. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and highlight its application in synthesizing high-value active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of a Dichloropyridazine Core

This compound (CAS No. 679406-03-2) is a pyridazine derivative that has gained significant traction as a vital intermediate in the pharmaceutical and agrochemical industries.[1] The strategic importance of this molecule lies in the inherent reactivity conferred by its structure. The pyridazine ring, an electron-deficient diazine, is rendered even more electrophilic by the two powerfully electron-withdrawing chlorine atoms. This electronic arrangement activates the C4 and C6 positions for facile nucleophilic aromatic substitution (SNAr), making it a highly sought-after precursor for introducing diverse functionalities.[2][3]

Researchers and drug developers value its versatility in creating tailored compounds with specific therapeutic properties, establishing it as a "privileged" scaffold in drug discovery programs.[2] Its applications range from intermediates for complex APIs to the synthesis of specialty chemicals and advanced agrochemicals.[1][2]

Physicochemical Properties & Handling

A thorough understanding of a building block's physical and chemical properties is paramount for its effective and safe use in synthesis.

PropertyValueSource
CAS Number 679406-03-2[4][5]
Molecular Formula C₇H₆Cl₂N₂O₂[2][4][6]
Molecular Weight 221.04 g/mol [2][4][7]
Appearance Yellow to brown oil/liquid[2][7]
Boiling Point 353.4 ± 37.0 °C at 760 mmHg[2][7]
Density ~1.4 g/cm³[2][7]
Flash Point 167.5 ± 26.5 °C[2]
Storage Inert atmosphere, store in freezer (-20°C)[6]
Solubility Slightly soluble in water (5.3 g/L at 25°C, calculated)[8]

Safety & Handling: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[5] Due to its moderate flash point, work should be conducted in a well-ventilated fume hood away from ignition sources.[2] For long-term stability, storage under an inert atmosphere in a freezer is recommended.[6]

Synthesis of the Building Block

The industrial production of this compound requires precise control to ensure high purity (typically ≥98.0%).[2] The most common and scalable synthetic route involves the chlorination of a dihydroxy precursor.

Reaction: Ethyl 4,6-dihydroxypyridazine-3-carboxylate is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorides.[9][10]

G reactant Ethyl 4,6-dihydroxypyridazine-3-carboxylate product This compound reactant->product 100°C, 3-3.5h reagent Phosphorus Oxychloride (POCl₃) reagent->reactant

Caption: Synthesis of the target building block via chlorination.

Detailed Synthetic Protocol

This protocol is a representative example based on published procedures.[9][10]

  • Vessel Preparation: To a 350 mL Schlenk flask, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (38 mL, 408 mmol).

  • Reaction: Seal the vessel and heat the mixture to 100°C for 3.5 hours with stirring.

  • Quenching & Extraction:

    • Cool the reaction to room temperature.

    • Remove the excess phosphorus oxychloride under reduced pressure (in vacuo).

    • Carefully pour the resulting crude oil into ice water and rinse the flask with ethyl acetate.

    • Transfer the biphasic mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.[9][10]

  • Work-up:

    • Combine all organic layers.

    • Wash twice with water and once with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9][10]

  • Purification: Purify the residue by automated flash chromatography (e.g., using a gradient of 5-90% ethyl acetate in hexanes) to yield the final product.[9][10]

Core Reactivity: A Hub for Molecular Diversity

The synthetic utility of this building block stems from the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups for SNAr reactions, while the ester can be hydrolyzed or aminated.

Nucleophilic Aromatic Substitution (SNAr)

This is the most pivotal reaction type for this molecule. The electron-deficient nature of the pyridazine ring facilitates the addition of nucleophiles, and the chlorine atoms serve as effective leaving groups. This allows for the sequential and often regioselective introduction of various substituents.

Causality: The presence of two ring nitrogens and the ester group withdraws electron density from the ring, stabilizing the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. This significantly lowers the activation energy for substitution compared to less electron-poor aromatic systems.

G start Ethyl 4,6-dichloropyridazine -3-carboxylate sub1 Monosubstituted Product (e.g., at C6) start->sub1 + Nu-H (1 eq.) (e.g., R-NH₂) ester_mod Ester Hydrolysis/Amidation Product start->ester_mod LiOH or R₂NH sub2 Disubstituted Product (at C4 and C6) sub1->sub2 + Nu'-H (1 eq.) (e.g., R'-OH)

Caption: Key reaction pathways for functionalization.

Common nucleophiles used include:

  • Amines (R-NH₂): To form aminopyridazines.

  • Alcohols/Phenols (R-OH): To form ethers.

  • Thiols (R-SH): To form thioethers.

Application in Drug Discovery: The Case of Deucravacitinib

A prominent example showcasing the power of this building block is in the synthesis of Deucravacitinib , a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor.[9] this compound serves as a key precursor for constructing the central pyridazine core of this innovative therapeutic agent.[9]

The synthesis leverages the SNAr reactivity of the dichloropyridazine scaffold to introduce the necessary side chains that are critical for binding to the TYK2 enzyme.

Illustrative Experimental Workflow

The following diagram outlines a generalized workflow for a typical SNAr reaction and subsequent purification, a critical process in multi-step pharmaceutical synthesis.

G start Reaction Setup Combine this compound, Nucleophile, Solvent, and Base in a flask. reaction Reaction Monitoring Heat to specified temperature. Monitor progress by TLC or LC-MS. start->reaction workup Aqueous Workup Cool reaction. Quench with water/acid/base. Extract with organic solvent. reaction->workup purify Purification Dry organic layer. Concentrate solvent. Purify by column chromatography or recrystallization. workup->purify analysis Final Analysis Characterize product by NMR, MS. Assess purity by HPLC. purify->analysis

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS No: 679406-03-2), a pivotal intermediate in modern medicinal chemistry and agrochemical development. The protocol emphasizes a robust and reproducible chlorination of Ethyl 4,6-dihydroxypyridazine-3-carboxylate utilizing phosphorus oxychloride (POCl₃). This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, experimental setup, purification, and characterization, while prioritizing safety and efficiency.

Introduction and Strategic Importance

This compound is a key heterocyclic building block in organic synthesis.[1] Its structure, featuring a pyridazine core functionalized with two reactive chlorine atoms and an ethyl carboxylate group, makes it a versatile precursor for creating more complex molecular architectures.[1] The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, a characteristic heavily exploited in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] For instance, this compound is a crucial reagent in the preparation of Deucravacitinib, a novel TYK2 inhibitor.[4]

The synthesis route detailed herein focuses on the deoxychlorination of a dihydroxypyridazine precursor. This transformation is a cornerstone reaction in heterocyclic chemistry, and phosphorus oxychloride (POCl₃) is the most ubiquitously employed reagent for this purpose due to its high reactivity and efficacy.[2]

Table 1: Compound Profile

Property Value
IUPAC Name This compound
CAS Number 679406-03-2
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol [3]
Appearance Yellow to brown oil[3]
Purity ≥98.0%[3]
Boiling Point 353.4±37.0 °C at 760 mmHg[3]
Density 1.4±0.1 g/cm³[3]

| Storage | Inert atmosphere, store in freezer under -20°C[5] |

The Synthetic Rationale: Mechanism and Causality

The conversion of Ethyl 4,6-dihydroxypyridazine-3-carboxylate to its dichloro-derivative is achieved through a robust chlorination reaction. The choice of phosphorus oxychloride (POCl₃) is deliberate; it serves as both the chlorinating agent and the reaction solvent, which simplifies the process and drives the reaction to completion.[2]

The underlying mechanism involves the tautomeric pyridazinone form of the starting material. The reaction is believed to proceed via an initial O-phosphorylation of the hydroxyl groups.[2] This step is critical as it transforms the hydroxyls into excellent leaving groups (dichlorophosphate groups). Subsequently, chloride ions, abundant in the reaction medium, perform a nucleophilic attack on the carbon atoms at positions 4 and 6, displacing the phosphate groups and yielding the desired dichlorinated product.[2] Heating the reaction is necessary to overcome the activation energy for both the phosphorylation and the subsequent nucleophilic substitution steps.

Reaction_Mechanism cluster_0 O-Phosphorylation cluster_1 Nucleophilic Substitution Pyridazinone Ethyl 4,6-dihydroxypyridazine-3-carboxylate (Pyridazinone Tautomer) Intermediate Pyridazinyl Dichlorophosphate Intermediate Pyridazinone->Intermediate + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Product This compound Intermediate->Product + 2 Cl⁻ Chloride Cl⁻ (from POCl₃) Leaving_Group Dichlorophosphate Anion

Caption: Proposed reaction mechanism for chlorination.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to the specified conditions and safety measures is paramount.

Materials and Reagents
ReagentGradeSupplierNotes
Ethyl 4,6-dihydroxypyridazine-3-carboxylate≥98%CommercialStarting Material
Phosphorus Oxychloride (POCl₃)ReagentCommercialUsed in excess
Chloroform (CHCl₃)ACSCommercialFor dissolution
Ethyl Acetate (EtOAc)ACSCommercialExtraction solvent
HexanesACSCommercialChromatography eluent
Sodium Sulfate (Na₂SO₄), AnhydrousACSCommercialDrying agent
Saturated Sodium Chloride (Brine)Lab-prepared-For washing
Deionized Water--For work-up
Silica Gel230-400 meshCommercialFor chromatography
Equipment
  • 350 mL Schlenk flask or three-necked round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Standard laboratory glassware

  • Automated chromatography system or glass column

Step-by-Step Synthesis Procedure

Experimental_Workflow A 1. Reaction Setup - Charge Schlenk flask with starting material. - Add excess POCl₃ under Nitrogen. B 2. Chlorination Reaction - Heat mixture to 100°C. - Stir for 3.5 hours. A->B Heat C 3. Work-up: Quenching & Extraction - Cool to RT, remove excess POCl₃ in vacuo. - Dissolve residue in CHCl₃. - Pour into ice water. - Extract aqueous layer 3x with EtOAc. B->C Cool & Quench D 4. Work-up: Washing & Drying - Combine organic layers. - Wash with water (2x) and brine (1x). - Dry over anhydrous Na₂SO₄. C->D Combine & Wash E 5. Purification - Filter and concentrate the dried organic phase. - Purify crude product by column chromatography. D->E Filter & Concentrate F 6. Final Product - Concentrate pure fractions. - Characterize this compound. E->F Isolate

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a 350 mL Schlenk flask purged with nitrogen, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol).[4][6] To this, carefully add phosphorus oxychloride (38 mL, 408 mmol) under the inert atmosphere.[4][6]

    • Scientist's Note: Using a significant excess of POCl₃ ensures it effectively acts as the solvent and drives the equilibrium towards the product. The nitrogen atmosphere prevents moisture from entering, which would otherwise violently react with POCl₃.

  • Chlorination: Seal the vessel and heat the reaction mixture to 100 °C using a heating mantle.[4][6] Maintain this temperature while stirring for 3.5 hours.[4][6]

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Work-up and Quenching: After 3.5 hours, cool the reaction to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator equipped with a base trap.[4][6]

    • CAUTION: This step must be performed in a well-ventilated fume hood. The resulting crude oil is then dissolved in a small amount of chloroform, re-concentrated to ensure removal of residual POCl₃, and then carefully poured into a beaker of crushed ice/water.[4][6] This quenching process is highly exothermic and must be done slowly. Rinse the flask with ethyl acetate and add it to the quenched mixture.[4][6]

  • Extraction and Washing: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.[4][6] Combine all the organic layers. Wash the combined organic phase twice with water and once with brine (saturated aqueous sodium chloride).[4][6]

    • Scientist's Note: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4][6]

Purification

The crude oil is purified by automated flash column chromatography on silica gel.[4][6]

  • Eluent: A gradient of 5% to 90% ethyl acetate in hexanes is an effective mobile phase.[4][6] Another reported system is a 1:4 mixture of ethyl acetate and petroleum ether.[6]

  • Result: Combining the pure fractions and concentrating them provides this compound as a yellow to brown oil. A representative yield is approximately 3.64 g (16.3 mmol).[4][6]

Table 2: Summary of a Representative Synthesis

Parameter Value
Starting Material 3.77 g (20.47 mmol) Ethyl 4,6-dihydroxypyridazine-3-carboxylate
Chlorinating Agent 38 mL (408 mmol) Phosphorus Oxychloride
Reaction Temperature 100 °C
Reaction Time 3.5 hours
Yield ~3.64 g (Varies, ~65-80%)[6]

| Purification Method | Silica Gel Column Chromatography |

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400MHz, CDCl₃): δ 7.70 (s, 1H), 4.55 (q, J=7.1 Hz, 2H), 1.46 (t, J=7.2 Hz, 3H).[4][6]

Safety and Handling Considerations

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Quenching: The addition of the reaction mixture to ice water is extremely exothermic and releases HCl gas. This must be done slowly and cautiously in a well-ventilated fume hood.

  • Waste Disposal: All waste materials, especially those containing phosphorus compounds, must be disposed of according to institutional and local environmental regulations.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the experimental and safety procedures, researchers can confidently produce this valuable intermediate for applications in pharmaceutical and agrochemical research and development.

References

Application Notes and Protocols for Ethyl 4,6-dichloropyridazine-3-carboxylate: A Guide to its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dichlorinated Pyridazine Core

Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS 679406-03-2) is a highly functionalized heterocyclic compound of significant interest in modern synthetic chemistry.[1] Its pyridazine scaffold, adorned with two reactive chlorine atoms and an ethyl carboxylate group, makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The electron-deficient nature of the pyridazine ring, amplified by the presence of three electron-withdrawing groups (two chloro, one ester), renders the C4 and C6 positions susceptible to a variety of transformations. This document provides a detailed exploration of the key reaction mechanisms of this compound, offering insights into the principles governing its reactivity and providing detailed protocols for its application in research and development. A notable application of this intermediate is in the synthesis of Deucravacitinib, a selective tyrosine kinase 2 (TYK2) inhibitor, highlighting its relevance in the development of novel therapeutics.[2][3][4][5]

Chemical Profile:

PropertyValue
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol
Appearance Yellow to brown oil
Boiling Point 353.4±37.0 °C at 760 mmHg
Density 1.4±0.1 g/cm³

Synthesis of this compound

The synthesis of the title compound is typically achieved through the chlorination of its precursor, ethyl 4,6-dihydroxypyridazine-3-carboxylate.[6][7] This transformation is a robust and scalable method to introduce the two reactive chlorine atoms.

Protocol: Synthesis of this compound

Causality: The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is essential to replace the hydroxyl groups with chlorine atoms on the electron-deficient pyridazine ring. The reaction is driven by the formation of strong P-O bonds in the phosphate byproducts. Heating is necessary to overcome the activation energy of this transformation.

Step-by-Step Protocol:

  • To a dry 350 mL Schlenk flask under a nitrogen atmosphere, add ethyl 4,6-dihydroxypyridazine-3-carboxylate (3.77 g, 20.47 mmol).

  • Carefully add phosphorus oxychloride (38 mL, 408 mmol) to the flask.

  • Seal the vessel and heat the reaction mixture to 100 °C for 3.5 hours.

  • After cooling to room temperature, remove the excess phosphorus oxychloride under reduced pressure.

  • Dissolve the crude oil in chloroform and re-concentrate to remove residual POCl₃.

  • Carefully pour the residue into ice water and rinse the flask with ethyl acetate.

  • Transfer the biphasic mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash twice with water, once with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by automated chromatography (e.g., 5-90% ethyl acetate in hexanes) to yield this compound.[8]

Self-Validation: The final product can be characterized by ¹H NMR spectroscopy. The expected spectrum in CDCl₃ would show a singlet for the pyridazine proton around δ 7.70, a quartet for the methylene protons of the ethyl group around δ 4.55, and a triplet for the methyl protons around δ 1.46.[8]

Key Reaction Mechanisms and Protocols

The reactivity of this compound is dominated by the two chlorine atoms, which can be selectively displaced through various reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring is highly activated towards nucleophilic attack, making SNAr reactions a primary pathway for its functionalization.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a negatively charged Meisenheimer intermediate. The aromaticity of the ring is temporarily disrupted.[9] The subsequent departure of the chloride ion restores the aromaticity and yields the substituted product.

Regioselectivity: In the case of this compound, nucleophilic attack is highly regioselective, favoring the C4 position. This is attributed to the electronic influence of the adjacent ethyl carboxylate group at C3, which provides greater stabilization for the Meisenheimer intermediate formed upon attack at C4. For related dichloropyrazines, an electron-withdrawing group directs the nucleophilic attack to the para-position (C5 in a 3,5-dichloropyrazine).[10] In our molecule, the C4 position is para to one of the ring nitrogens and ortho to the other, and adjacent to the activating ester group, making it the more electrophilic center.

SNAr_Mechanism reagents This compound + Nu⁻ intermediate Meisenheimer Intermediate (Attack at C4) reagents->intermediate Addition product 4-Substituted-6-chloropyridazine intermediate->product Elimination of Cl⁻

Caption: SNAr mechanism on this compound.

Protocol: Regioselective Amination at C4

Causality: This protocol exemplifies the regioselective SNAr reaction with an amine nucleophile. The choice of a polar aprotic solvent like DMF or DMSO facilitates the reaction by stabilizing the charged intermediate. A mild base is often used to deprotonate the amine, increasing its nucleophilicity, or to scavenge the HCl byproduct.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as DMF (10 mL).

  • Add the desired primary or secondary amine (1.1 mmol) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 mmol).

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 4-amino-6-chloropyridazine-3-carboxylate derivative.

Self-Validation: Successful mono-substitution at the C4 position can be confirmed by mass spectrometry, which will show a molecular ion corresponding to the replacement of one chlorine atom with the amine nucleophile. The regioselectivity can be confirmed by 2D NMR techniques like HMBC and NOESY.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-nitrogen bonds, offering alternatives to classical SNAr reactions, especially for less reactive nucleophiles.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the dichloropyridazine with an organoboron reagent.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Regioselectivity: The regioselectivity of Suzuki couplings on dihaloheterocycles can be influenced by the choice of ligand and reaction conditions. For some dichloropyridazines, ligand choice can switch the selectivity between the two chlorine positions.[11] Given the electronic bias in this compound, the C4 position is generally more reactive towards oxidative addition. However, sterically bulky ligands might favor reaction at the less hindered C6 position. Therefore, careful selection of the catalyst system is crucial.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents This compound Arylboronic Acid Base (e.g., K₂CO₃, Cs₂CO₃) heating Heat under Inert Atmosphere (e.g., 80-100 °C) reagents->heating catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) catalyst->heating solvent Solvent (e.g., Dioxane/H₂O) solvent->heating extraction Aqueous Work-up and Extraction heating->extraction chromatography Column Chromatography extraction->chromatography product Mono-arylated Product chromatography->product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: Mono-Arylation via Suzuki Coupling

Causality: The choice of Pd(PPh₃)₄ as a catalyst and a base like K₂CO₃ or Cs₂CO₃ is standard for Suzuki couplings.[12] A solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents. The reaction is typically heated to facilitate the catalytic cycle.

Step-by-Step Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Self-Validation: The formation of the C-C bond can be confirmed by the appearance of new aromatic signals in the ¹H and ¹³C NMR spectra. Mass spectrometry will show a molecular ion corresponding to the addition of the aryl group and the loss of one chlorine atom.

This reaction is a powerful method for forming C-N bonds, particularly with amines that are poor nucleophiles in traditional SNAr reactions.[13][14]

Mechanistic Insight: Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle.[3] Key steps are the oxidative addition of the palladium catalyst to the C-Cl bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15]

Causality and Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[15] Ligands like Xantphos, SPhos, or BrettPhos are often employed to facilitate the reductive elimination step, which is often rate-limiting.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle.[8]

Protocol: C-N Bond Formation via Buchwald-Hartwig Amination

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 6 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol).

  • Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) followed by an anhydrous, degassed solvent like toluene or dioxane (5 mL).

  • Heat the reaction mixture, typically between 80-110 °C, and stir vigorously.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Self-Validation: Successful amination is confirmed by NMR spectroscopy, which will show signals corresponding to the amine moiety, and mass spectrometry, which will indicate the correct molecular weight for the aminated product.

The Sonogashira coupling is a reliable method for the formation of C(sp)-C(sp²) bonds, introducing an alkyne moiety onto the pyridazine ring.[16]

Mechanistic Insight: This reaction typically involves a dual catalytic system with palladium and copper(I).[16][17] The palladium catalyst undergoes oxidative addition to the C-Cl bond. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the alkynylated product.[18] Copper-free protocols have also been developed.[17]

Protocol: Alkynylation via Sonogashira Coupling

Causality: A common catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper co-catalyst like CuI.[16] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent to neutralize the HCl byproduct.[17]

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous amine solvent such as triethylamine (10 mL) and the terminal alkyne (1.5 mmol).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: The successful coupling will be evident in the ¹H NMR spectrum by the disappearance of the terminal alkyne proton and in the ¹³C NMR spectrum by the appearance of two new quaternary carbon signals for the alkyne. Infrared spectroscopy can also be used to detect the characteristic C≡C stretch.

Conclusion

This compound is a versatile and reactive building block. Its synthetic utility is primarily derived from the selective functionalization of its C4 and C6 positions. Nucleophilic aromatic substitution proceeds with high regioselectivity at the C4 position, providing a straightforward method for introducing nitrogen and oxygen nucleophiles. For the construction of C-C and a broader range of C-N bonds, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer powerful and adaptable strategies. Understanding the underlying mechanisms and the factors that control regioselectivity is paramount for the successful application of this intermediate in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

Harnessing the Reactivity of Ethyl 4,6-dichloropyridazine-3-carboxylate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

Ethyl 4,6-dichloropyridazine-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its electron-deficient pyridazine core, substituted with two reactive chlorine atoms and an ethyl ester, makes it a versatile building block for the synthesis of complex molecular architectures.[1][2] The primary utility of this intermediate lies in its susceptibility to nucleophilic aromatic substitution (SNAr), which allows for the controlled and often regioselective introduction of a wide range of functional groups.[1][3] This guide provides an in-depth analysis of the compound's reactivity, detailed experimental protocols for its functionalization, and insights into the mechanistic principles that govern its reaction outcomes. The protocols are designed for researchers, scientists, and drug development professionals to facilitate the practical application of this key synthetic intermediate.

Introduction: The Strategic Importance of the Pyridazine Core

The pyridazine motif is a privileged scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for other aromatic rings and for its capacity to modulate physicochemical properties such as solubility.[1] this compound, in particular, has emerged as a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the preparation of Deucravacitinib, a selective TYK2 inhibitor.[3] The two chlorine atoms at the C4 and C6 positions serve as reactive handles, allowing for sequential or selective displacement by nucleophiles, which is a cornerstone of modern drug design and lead optimization.[1] Understanding the nuances of its reactivity is therefore paramount for its effective utilization.

Mechanistic Insights: Understanding Regioselectivity in SNAr Reactions

The nucleophilic aromatic substitution (SNAr) reactions of this compound are governed by the electronic properties of the pyridazine ring. The ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing ethyl carboxylate group at the C3 position. Consequently, the carbon atoms bearing the chlorine leaving groups are highly electrophilic and susceptible to attack by nucleophiles.

The key to harnessing this compound's synthetic potential lies in understanding the regioselectivity of the first substitution. Experimental evidence and analysis of analogous systems, such as dichloropyrimidines and dichloropyrazines, consistently show that the C4 position is significantly more reactive towards nucleophilic attack than the C6 position.[4][5]

Causality behind C4-Selectivity:

  • Inductive and Resonance Effects: The adjacent nitrogen atom at the 1-position and the ester group at the 3-position exert a strong electron-withdrawing effect, making the C4 position more electrophilic.

  • Meisenheimer Intermediate Stabilization: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the adjacent nitrogen atom (N1) and the carbonyl oxygen of the ester group, leading to a more stable intermediate compared to attack at the C6 position.[4][6] This lower energy transition state for C4 attack results in a faster reaction rate.

This predictable regioselectivity allows for a modular approach to synthesis, where the more reactive C4 position can be functionalized first, followed by a subsequent substitution at the C6 position, often under more forcing conditions.

G Figure 1: Factors Influencing C4 Regioselectivity cluster_substrate This compound cluster_factors Electronic Factors cluster_positions Reactive Positions S Substrate C4 C4 Position (Highly Activated) C6 C6 Position (Less Activated) N1 N1 Nitrogen (Inductive Effect) N1->C4 Activates N1->C6 Activates Ester C3-Ester Group (Resonance/Inductive) Ester->C4 Strongly Activates N2 N2 Nitrogen (Inductive Effect) N2->C6 Activates Nu Nucleophile (e.g., R-NH2, R-O⁻) Nu->C4 Preferential Attack (Lower Energy TS) Nu->C6 Slower Attack (Higher Energy TS)

Caption: Factors Influencing C4 Regioselectivity.

Application Notes and Experimental Protocols

The following protocols are provided as a guide for the regioselective functionalization of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: C4-Selective Amination with Primary and Secondary Amines

This protocol describes a general procedure for the selective substitution of the C4-chloro group with an amine nucleophile. This reaction is fundamental for synthesizing a wide range of biologically active molecules.

Rationale for Experimental Choices:

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used to dissolve the reactants and facilitate the SNAr mechanism.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is included to neutralize the HCl that is generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile.

  • Temperature: Elevated temperatures are often required to drive the reaction to completion, particularly with less nucleophilic amines. Microwave irradiation can be an effective alternative for accelerating the reaction.[7]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (or DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen amine (1.2 eq).

  • Add acetonitrile to form a solution or suspension (approx. 0.2 M concentration).

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 4-amino-6-chloropyridazine-3-carboxylate derivative.

Self-Validation: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of a new product spot with a different Rf value on TLC confirms reaction progression. The regiochemistry can be confirmed by 2D NMR techniques (NOESY/ROESY) if necessary.

Protocol 2: C4-Selective Alkoxylation with Sodium Alkoxides

This protocol details the reaction with strong oxygen nucleophiles, such as sodium methoxide, to form 4-alkoxy-6-chloropyridazine derivatives.

Rationale for Experimental Choices:

  • Nucleophile: Sodium alkoxides are potent nucleophiles, and the reaction often proceeds at lower temperatures compared to amination.

  • Solvent: The corresponding alcohol (e.g., methanol for sodium methoxide) is the solvent of choice. Anhydrous conditions are critical as water can quench the alkoxide and lead to hydrolysis byproducts.

  • Temperature: The reaction is often initiated at low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.1 eq, as a solution in methanol or solid)

  • Anhydrous methanol

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a flame-dried, nitrogen-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.1 eq) in methanol dropwise over 15-20 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure ethyl 6-chloro-4-methoxypyridazine-3-carboxylate.

Data Presentation: Summary of Reactivity

The following table summarizes expected outcomes for the C4-selective nucleophilic substitution on this compound based on typical SNAr reactivity patterns.

Nucleophile ClassExample NucleophileTypical SolventBaseTemp. (°C)Expected RegioselectivityTypical YieldReference(s)
Primary Aliphatic AminePropylamineAcetonitrileDIPEA80-100C4Good-Excellent[7],[5]
Secondary Aliphatic AminePiperidineDMFK₂CO₃100C4Good-Excellent[7]
Aromatic AmineAnilineDioxaneCs₂CO₃120C4Moderate-Good[8]
AlkoxideSodium MethoxideMethanolN/A0 to RTC4Excellent[9]
ThiolateSodium ThiophenoxideDMFN/ARTC4ExcellentGeneral SNAr
Carbon NucleophileMalonate EsterTHFNaHRT to 60C4Moderate-

Yields and conditions are representative and may require optimization for specific substrates.

Experimental Workflow Visualization

G Figure 2: General Experimental Workflow Start Start: This compound Reaction Reaction Setup: 1. Add Nucleophile (1.1-1.5 eq) 2. Add Solvent (e.g., ACN, MeOH) 3. Add Base (if needed, e.g., DIPEA) Start->Reaction Conditions Reaction Conditions: - Stir at specified temp (0-120 °C) - Monitor by TLC/LC-MS Reaction->Conditions Workup Aqueous Workup: 1. Quench reaction 2. Extract with organic solvent 3. Wash with H₂O/Brine Conditions->Workup Upon Completion Purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify Product Final Product: Regioselective C4-Substituted Pyridazine Purify->Product Characterize Characterization: NMR, MS, etc. Product->Characterize

Caption: General Experimental Workflow.

References

The Synthetic Utility of Ethyl 4,6-dichloropyridazine-3-carboxylate: A Versatile Building Block in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities that are highly sought after in drug design. Ethyl 4,6-dichloropyridazine-3-carboxylate, a key pharmaceutical intermediate, has emerged as a particularly valuable building block for the synthesis of complex APIs.[1][2] Its utility stems from the presence of two reactive chlorine atoms at the 4 and 6 positions, which allows for selective and sequential functionalization through nucleophilic aromatic substitution (SNAr) reactions.[1] This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound in API synthesis, complete with detailed protocols and an analysis of the principles governing its reactivity.

Physicochemical Properties and Handling

This compound (CAS Number: 679406-03-2) is typically a yellow to brown oil with a molecular formula of C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol .[3] Its physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₆Cl₂N₂O₂[3]
Molecular Weight221.04 g/mol [3]
AppearanceYellow to brown oil[1]
Boiling Point353.4 ± 37.0 °C at 760 mmHg[1]
Density1.4 ± 0.1 g/cm³[1]
Flash Point167.5 ± 26.5 °C[1]

Safety and Handling: Due to its chemical nature, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses.[2] Spills should be contained and cleaned up promptly.[2]

Core Reactivity: Understanding Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound in API synthesis is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, exacerbated by the two adjacent nitrogen atoms and the electron-withdrawing ethyl carboxylate group, facilitates the attack of nucleophiles and the subsequent displacement of the chloride leaving groups.

A critical aspect of utilizing this building block is understanding and controlling the regioselectivity of the SNAr reaction. The two chlorine atoms at the C4 and C6 positions are not electronically equivalent. The position of the ethyl carboxylate group at C3 and the arrangement of the nitrogen atoms in the ring create a distinct electronic environment at each chlorinated carbon.

This inherent electronic bias allows for a sequential and controlled functionalization of the pyridazine ring, a highly desirable feature in multi-step API synthesis.

Caption: Generalized mechanism of sequential SNAr on this compound.

Application Protocol 1: Synthesis of a Key Intermediate for Deucravacitinib (A TYK2 Inhibitor)

Deucravacitinib is an allosteric inhibitor of tyrosine kinase 2 (TYK2) used in the treatment of plaque psoriasis. This compound is a crucial starting material for the synthesis of a deuterated intermediate of Deucravacitinib.[1] The following protocol is a representative procedure for the first nucleophilic substitution step.

Objective: To synthesize Ethyl 4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-6-chloropyridazine-3-carboxylate.

Materials and Reagents:
  • This compound

  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

  • A suitable base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (1.0-1.2 eq).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF) to the flask to dissolve the reactants. Then, add the base (e.g., DIPEA, 1.5-2.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired Ethyl 4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-6-chloropyridazine-3-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, particularly when using anhydrous solvents and organometallic reagents.

  • Base: A non-nucleophilic organic base like DIPEA is often chosen to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Solvent: A polar aprotic solvent like DMF is used to facilitate the dissolution of the reactants and to promote the SNAr reaction, which often proceeds faster in such solvents.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction and drive it to completion in a reasonable timeframe.

Caption: Workflow for the synthesis of a key Deucravacitinib intermediate.

Application Protocol 2: Synthesis of a Dichloropyridazine-based CRAC Channel Inhibitor Scaffold

Calcium release-activated calcium (CRAC) channel inhibitors are a class of drugs investigated for the treatment of inflammatory and autoimmune diseases. Dichloropyridazine scaffolds have been utilized in the synthesis of potent CRAC channel inhibitors. The following is a representative protocol for the initial functionalization of a dichloropyridazine core, which can be adapted from this compound by first converting the ester to a carboxamide.

Objective: To synthesize a 4-amino-6-chloropyridazine-3-carboxamide derivative, a common scaffold for CRAC channel inhibitors.

Materials and Reagents:
  • This compound

  • Ammonia or a primary amine (R-NH₂)

  • A suitable solvent (e.g., Methanol, Ethanol)

  • Standard laboratory glassware

Part A: Amidation of the Ethyl Ester
  • Reaction Setup: In a pressure-rated vessel, dissolve this compound (1.0 eq) in a suitable alcohol (e.g., methanol).

  • Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in methanol.

  • Reaction Execution: Seal the vessel and heat the reaction mixture. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude 4,6-dichloropyridazine-3-carboxamide. This can be used in the next step with or without further purification.

Part B: Nucleophilic Substitution with a Primary Amine
  • Reaction Setup: In a round-bottom flask, dissolve the 4,6-dichloropyridazine-3-carboxamide (1.0 eq) and a primary amine (1.0-1.2 eq) in a suitable solvent (e.g., isopropanol or DMF).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, 2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC or HPLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by crystallization or column chromatography.

Self-Validating System:

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the regioselectivity of the substitution and the presence of the desired functional groups.

  • Chromatographic Purity: The purity of the final compound should be assessed by HPLC to ensure it meets the required specifications for further use in drug development.

Conclusion

This compound is a versatile and highly valuable building block in the synthesis of APIs. Its predictable reactivity in regioselective nucleophilic aromatic substitution reactions allows for the controlled and sequential introduction of various functionalities, making it an ideal starting material for the construction of complex drug molecules. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important pharmaceutical intermediate.

References

Application Notes and Protocols for Suzuki Coupling of Dichloropyridazine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Pyridazine Scaffolds in Drug Discovery

Pyridazine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their nitrogen-rich, electron-deficient nature imparts unique physicochemical properties that are often desirable for modulating biological targets. The functionalization of the pyridazine ring is therefore a critical task in drug development. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds.[1][2][3]

This application note provides a comprehensive guide for researchers engaged in the Suzuki coupling of dichloropyridazine carboxylates. These substrates present a unique synthetic challenge: the presence of two reactive chloride sites and an electron-withdrawing carboxylate group necessitates precise control over reaction conditions to achieve the desired regioselectivity and yield. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer a systematic approach to troubleshooting common issues. Our goal is to empower scientists to confidently and efficiently synthesize novel pyridazine-based molecules.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][4][5] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, a C-Cl bond of the dichloropyridazine) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[5] The electron-deficient nature of the pyridazine ring facilitates this step.[1]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Organopalladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-R (Di-organopalladium Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-X (Dichloropyridazine) ArylHalide->OxAdd BoronicAcid R-B(OR)₂ + Base → [R-B(OR)₃]⁻ BoronicAcid->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Controlling Regioselectivity in Dichloropyridazine Carboxylates

The primary challenge with substrates like 3,6-dichloropyridazine-4-carboxylate is controlling which chlorine atom reacts. The outcome is a delicate interplay of electronic and steric factors, which can be manipulated by the choice of catalyst, ligands, and reaction conditions.

  • Electronic Effects: The electron-withdrawing carboxylate group and the ring nitrogens influence the electrophilicity of the carbon-chlorine bonds. Generally, the C-Cl bond at a position ortho or para to a strong electron-withdrawing group is more activated towards oxidative addition.

  • Steric Hindrance: Bulky ligands on the palladium catalyst or bulky substituents on the pyridazine ring can sterically hinder the approach of the catalyst to one of the C-Cl bonds, thereby favoring reaction at the less hindered site.

  • Ligand Control: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is a powerful tool for directing selectivity. Electron-rich, bulky monodentate ligands can favor reaction at a different site compared to less bulky, electron-deficient bidentate ligands.[9][10] For instance, studies on 3,5-dichloropyridazine have shown that electron-deficient bidentate ligands like dppf favor reaction at the C3 position, while electron-rich monodentate ligands like QPhos favor the C5 position.[9]

Regioselectivity Start 3,6-Dichloropyridazine-4-carboxylate Decision Dominant Factor? Start->Decision Electronics Electronic Effects (e.g., standard Pd(PPh₃)₄) Decision->Electronics Electronics Sterics Steric Hindrance (e.g., bulky ligand like SPhos) Decision->Sterics Sterics/Ligand Choice Product_C6 Mono-coupling at C6 Electronics->Product_C6 C6 is more electrophilic Product_C3 Mono-coupling at C3 Sterics->Product_C3 C6 is sterically hindered by COOR

Figure 2: Factors influencing regioselective Suzuki coupling.

Optimized General Protocol for Mono-Arylation

This protocol provides a robust starting point for the mono-arylation of a dichloropyridazine carboxylate. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • Dichloropyridazine carboxylate (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the dichloropyridazine carboxylate (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the limiting pyridazine substrate. Solid reagents should be finely powdered to maximize surface area.

  • Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction vessel.

    • Expert Insight: Pre-mixing the catalyst and ligand can aid in the formation of the active catalytic species. Some modern catalysts, known as precatalysts (e.g., XPhos Pd G3), can be added directly as solids.

  • Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Oxygen can lead to the oxidation of the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted side reactions like the homocoupling of the boronic acid.[11]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

    • Expert Insight: A small amount of water is often beneficial, particularly when using inorganic bases like carbonates or phosphates, as it aids in their dissolution and facilitates the transmetalation step.[2][8]

  • Reaction: Place the vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the mono-coupled product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[4]

Data Summary: Condition Screening for Regioselectivity

The following table illustrates representative conditions that can be screened to control the regioselectivity of Suzuki couplings on a model substrate, methyl 3,6-dichloropyridazine-4-carboxylate. Yields and ratios are illustrative and highly dependent on the specific arylboronic acid used.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Probable Major IsomerRationale
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O90C6Standard, less sterically demanding catalyst. Favors the more electronically activated C6 position.[9]
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100C3Bulky, electron-rich phosphine ligand sterically blocks the C6 position, favoring coupling at C3.
3Pd(OAc)₂ (2)dppf (2.2)Cs₂CO₃ (2)DMF110C6Bidentate ligand that may favor the more accessible and electronically activated C6 site.
4XPhos Pd G3 (3)-K₂CO₃ (2)t-Amyl Alcohol100C3Buchwald precatalyst with a bulky ligand designed for coupling at hindered positions.[12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently active halide (chloride).3. Poor quality boronic acid.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Increase temperature; switch to a more active catalyst system (e.g., using Buchwald or Fu ligands).[7]3. Use fresh boronic acid or switch to a more stable pinacol boronate ester.
Dehalogenation of Starting Material 1. Presence of protic impurities or reducing agents.2. Certain bases/solvents can promote this side reaction.[2]1. Use anhydrous solvents and high-purity reagents.2. Screen different bases (e.g., switch from a hydroxide to a carbonate).
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High temperatures for prolonged periods.1. Improve inert atmosphere technique.2. Use a more active catalyst to allow for lower reaction temperatures or shorter reaction times.
Poor Regioselectivity 1. Insufficient differentiation between the two chloride positions under the chosen conditions.1. Screen ligands with different steric and electronic properties (see Data Summary table).2. Lower the reaction temperature to increase selectivity.
Hydrolysis of Carboxylate Ester 1. Use of a strong, nucleophilic base (e.g., NaOH, KOH).2. Presence of excess water at high temperatures.1. Switch to a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[8]2. Minimize the amount of water in the reaction or use an anhydrous solvent system if possible.

References

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and development by providing a reliable method for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.[2]

This guide focuses on a particularly valuable and challenging substrate: Ethyl 4,6-dichloropyridazine-3-carboxylate . This molecule is a key intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), prized for its densely functionalized pyridazine core.[3][4] The presence of two distinct chlorine atoms and a base-sensitive ester group presents a unique synthetic puzzle. Achieving selective mono-amination requires a nuanced understanding of the reaction mechanism and careful selection of catalytic components. This document provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven insights to empower researchers to successfully navigate this transformation.

Mechanistic Insights and the Challenge of Regioselectivity

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay of catalyst, ligand, base, and substrate within a well-defined catalytic cycle.[1][5][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for the specific case of this compound.

The generally accepted mechanism proceeds through three primary stages:

  • Oxidative Addition: A low-valent Pd(0) complex inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[7]

  • Amine Coordination & Deprotonation: The amine displaces a ligand on the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5][6]

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Ar-X oxidative_add Oxidative Addition amine_complex Amine Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ oa_complex->amine_complex + HNR¹R² - X⁻ amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR¹R²) amido_complex->pd0 Ar-NR¹R² reductive_elim Reductive Elimination amine_complex->amido_complex - BH⁺X⁻ deprotonation Base (Deprotonation)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

For this compound, the primary challenge is regioselectivity . The two chlorine atoms at the C4 and C6 positions are electronically and sterically distinct. Generally, positions adjacent to the pyridine-like nitrogen (C6 in this case) are more activated towards oxidative addition.[8] However, the electron-withdrawing ester group at C3 significantly influences the electronic landscape. This makes selective functionalization complex, and the outcome is highly dependent on the chosen catalytic system.[9] Sterically demanding ligands can be employed to selectively block one site, thereby directing the catalyst to the other.[8][9] For dichloropyridines, ligands like Xantphos have been shown to favor amination at positions adjacent to the nitrogen.[8]

Optimizing Key Reaction Parameters

A successful amination protocol is a self-validating system where each component is chosen for a specific, justifiable reason.

ParameterRecommended Choice(s)Rationale & Justification
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)While simple salts are cost-effective, they require in situ reduction to the active Pd(0) species. Buchwald's G3/G4 precatalysts are air- and moisture-stable complexes that reliably generate the active monoligated Pd(0) catalyst upon activation with a base, leading to more reproducible results.[10]
Ligand Xantphos , XPhos , RuPhos , BrettPhosThe choice of ligand is the most critical parameter for success. For electron-deficient heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands are essential.[1][7] They promote the challenging oxidative addition step and facilitate the final reductive elimination.[6] Xantphos, with its wide bite angle, is particularly effective for heteroaromatic substrates.[9][11] A thorough ligand screening is often the most valuable optimization step.[12]
Base NaOtBu , K₃PO₄ , Cs₂CO₃ A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is highly effective but can promote ester hydrolysis if not used carefully. K₃PO₄ and Cs₂CO₃ are milder alternatives that can be advantageous for base-sensitive substrates, though they may require higher temperatures or longer reaction times.[13]
Solvent Toluene , 1,4-Dioxane , t-BuOHThe solvent must be anhydrous and capable of solubilizing all components at the reaction temperature. Toluene and dioxane are the most common choices due to their high boiling points and compatibility with the catalytic system.[14]
Temperature 80-110 °CAryl chlorides are less reactive than the corresponding bromides or iodides and typically require elevated temperatures to drive the oxidative addition step to completion.[1] Reaction progress should be monitored to avoid decomposition of the starting material or product.

Detailed Experimental Protocol

This protocol describes a general procedure for the mono-amination of this compound with a model secondary amine, morpholine.

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Palladium catalysts are precious metals and should be handled with care. Bases like NaOtBu are corrosive and moisture-sensitive.

  • This compound is a chemical intermediate; consult the Safety Data Sheet (SDS) before use.[15]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents:

  • This compound (≥98.0%)[3]

  • Morpholine (≥99%)

  • XPhos Pd G3 Precatalyst (or Pd(OAc)₂/Xantphos)

  • Sodium tert-butoxide (NaOtBu, ≥98%)

  • Anhydrous Toluene

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for maintaining an inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for workup and chromatography

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol %).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (15 mL) and then with saturated brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure mono-aminated product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Base is not strong enough.4. Poor quality of solvent or reagents.1. Use a precatalyst or ensure proper inert technique.2. Increase temperature in 10 °C increments.3. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).4. Use freshly distilled/anhydrous solvent and pure reagents.
Mixture of Regioisomers Ligand is not providing sufficient steric or electronic differentiation between the C4 and C6 positions.Screen a panel of ligands. Try a ligand with a different bite angle (e.g., Xantphos) or steric profile (e.g., BrettPhos). Adjusting the temperature may also influence selectivity.
Formation of Side Products - Hydrodehalogenation: (Cl replaced by H) can occur via β-hydride elimination.- Ester Hydrolysis: Base is too strong or reaction time too long.- Use a more sterically hindered ligand to disfavor β-hydride elimination.[1]- Switch to a milder base (Cs₂CO₃, K₃PO₄) and/or reduce reaction time. Use of DBU, a soluble organic base, can also be explored for base-sensitive substrates.[11]
Double Amination Stoichiometry of the amine is too high; reaction conditions are too harsh (high temp/long time).Use a slight excess (1.1-1.2 equiv.) of the amine. Monitor the reaction closely and stop it once the starting material is consumed to prevent overreaction.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful, albeit challenging, transformation. Success is predicated on a rational approach to catalyst selection and reaction optimization. By leveraging modern biarylphosphine ligands and carefully controlling reaction parameters, researchers can achieve high yields and predictable regioselectivity. The resulting amino-pyridazine scaffolds are versatile building blocks, opening the door to a wide array of complex molecular architectures for the advancement of pharmaceutical and materials science.

References

Application Note & Protocol: Chlorination of Dihydroxypyridazine Precursors for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorinated pyridazines are pivotal structural motifs in a vast array of pharmaceutically active compounds and agrochemicals. Their synthesis is a critical step in the development of new chemical entities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the chlorination of dihydroxypyridazine precursors. We will delve into two primary, field-proven protocols: the classical approach using phosphorus oxychloride (POCl₃) and a milder, more contemporary method employing N-chlorosuccinimide (NCS). The guide emphasizes mechanistic understanding, operational safety, detailed step-by-step protocols, and characterization of the final products.

Introduction & Scientific Rationale

The pyridazine core is a privileged scaffold in medicinal chemistry. The introduction of chlorine atoms onto the pyridazine ring, typically at the 3- and 6-positions, transforms the electron-poor dihydroxypyridazine into a versatile electrophilic intermediate. These chloro-groups serve as excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of various functional groups (amines, ethers, thiols) to build molecular complexity.

The most common precursor, 3,6-dihydroxypyridazine, exists in a tautomeric equilibrium with its more stable lactam form, maleic hydrazide (1,2-dihydropyridazine-3,6-dione).[1] The chlorination process effectively converts the C-O bonds of the lactam into C-Cl bonds, yielding 3,6-dichloropyridazine. This transformation is fundamental for synthesizing a wide range of biologically active molecules. This guide provides the necessary theoretical grounding and practical steps to perform this conversion efficiently and safely.

Reaction Mechanism: The Role of the Chlorinating Agent

The chlorination of the pyridazinone ring is not a simple substitution of a hydroxyl group. The mechanism is dependent on the choice of chlorinating agent.

2.1. With Phosphorus Oxychloride (POCl₃): A Vilsmeier-Haack Analogy

Phosphorus oxychloride (POCl₃) is the most common and robust agent for this transformation.[2] The reaction proceeds through a mechanism analogous to the Vilsmeier-Haack reaction, where an oxygen-containing group is activated to facilitate substitution.[3][4]

  • Activation: The lone pair of electrons on the lactam oxygen attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This forms a phosphorylated intermediate, which is highly activated. This step effectively converts the poor hydroxyl leaving group into a much better phosphorodichloridate leaving group.[5][6]

  • Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the carbon atom at the 3- or 6-position.

  • Elimination: The phosphorylated group is eliminated, and the aromaticity of the pyridazine ring is restored, yielding the chlorinated product. This process occurs twice to yield the dichlorinated species.

G cluster_mechanism Mechanism with POCl₃ Dihydroxypyridazine Dihydroxypyridazine (Lactam Tautomer) Intermediate Phosphorylated Intermediate Dihydroxypyridazine->Intermediate + POCl₃ (Activation) POCl3 POCl₃ Product 3,6-Dichloropyridazine Intermediate->Product + 2 Cl⁻ (Nucleophilic Attack & Elimination) Chloride Cl⁻

Caption: Simplified mechanism of POCl₃ chlorination.

2.2. With N-Chlorosuccinimide (NCS): A Milder Electrophilic Approach

N-chlorosuccinimide (NCS) offers a less hazardous alternative.[7] In this electrophilic chlorination, NCS acts as a source of an electrophilic chlorine atom ("Cl⁺"). The reaction is typically acid-catalyzed and proceeds under much milder conditions, reducing the formation of harsh byproducts and simplifying the work-up procedure.[7]

Critical Safety Protocols: Working with Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic chemical that reacts violently with water.[8][9] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: All manipulations involving POCl₃ must be performed inside a certified chemical fume hood with proper airflow.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[10]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are immediately accessible.[11]

  • Handling and Dispensing: Use syringes or cannulas for transfers. Avoid pouring. Work on a plastic tray or absorbent pad to contain any potential spills.

  • Quenching: POCl₃ reacts exothermically with water and alcohols. Never add water directly to a large amount of POCl₃. The reaction should be quenched by slowly and carefully adding the reaction mixture to ice or an ice/water slurry with vigorous stirring.

  • Waste Disposal: POCl₃ waste is considered hazardous. It must be neutralized and disposed of according to institutional and local environmental regulations.[11]

Experimental Methodologies

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol describes the synthesis of 3,6-dichloropyridazine from maleic anhydride, which first forms the 3,6-dihydroxypyridazine precursor in situ, followed by chlorination.

A. Materials & Apparatus

  • Reagents: Maleic anhydride, Hydrazine hydrate (80%), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Ice.

  • Apparatus: Three-neck round-bottom flask, reflux condenser with a gas outlet to a scrubber (containing NaOH solution), dropping funnel, magnetic stirrer, heating mantle, thermometer, equipment for extraction and filtration.

B. Step-by-Step Procedure

  • Precursor Synthesis:

    • To a 500 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 80% hydrazine hydrate (72.5 mL, approx. 1.3 mol).

    • Slowly add 30% hydrochloric acid (120 mL) dropwise while stirring.

    • Add maleic anhydride (98 g, 1.0 mol) to the mixture.

    • Heat the mixture to reflux (approx. 110 °C) for 3 hours. The solution will become a thick slurry.

    • Cool the mixture to room temperature, then further in an ice bath to complete crystallization of the 3,6-dihydroxypyridazine.

    • Note: For the subsequent chlorination step, the isolated and dried precursor can be used, or one can proceed with the crude slurry, though using the dried solid is recommended for consistency.

  • Chlorination:

    • Carefully charge a dry three-neck flask with 3,6-dihydroxypyridazine (22.4 g, 0.2 mol) and phosphorus oxychloride (POCl₃) (100 mL, approx. 1.07 mol). POCl₃ acts as both the reagent and solvent.[12]

    • Under gentle stirring, heat the reaction mixture to reflux (approx. 105-110 °C) for 4-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[13]

    • After completion, allow the reaction mixture to cool to room temperature.

  • Work-up and Isolation:

    • Prepare a large beaker (2 L) containing crushed ice (approx. 500 g).

    • In a well-ventilated fume hood , slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.

    • Once the quenching is complete, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product will precipitate as a solid.

    • Filter the crude solid product using a Büchner funnel.

    • Extract the aqueous filtrate with dichloromethane (3 x 100 mL) to recover any dissolved product.

    • Combine the filtered solid with the organic extracts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or n-hexane to yield white crystals of 3,6-dichloropyridazine.[7]

    • Alternatively, for higher purity, the crude product can be purified via silica gel column chromatography.[12][13]

Protocol 2: Milder Chlorination using N-Chlorosuccinimide (NCS)

This method is advantageous due to its milder conditions and avoidance of corrosive POCl₃.[7]

A. Materials & Apparatus

  • Reagents: 3,6-Dihydroxypyridazine, N-Chlorosuccinimide (NCS), Ethanol, Hydrochloric acid.

  • Apparatus: Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, thermometer.

B. Step-by-Step Procedure

  • Reaction Setup:

    • In a reaction vessel, add ethanol, 3,6-dihydroxypyridazine (e.g., 1 part by weight), and a catalytic amount of hydrochloric acid (e.g., 0.1 parts by weight).[7]

    • Heat the mixture with stirring to approximately 40-45 °C.

  • NCS Addition:

    • Slowly and portion-wise, add N-chlorosuccinimide (NCS) to the reaction mixture. A molar ratio of approximately 1:2.1 (dihydroxypyridazine:NCS) is recommended.[7] Maintain the temperature between 40-45 °C during the addition.

  • Reaction and Crystallization:

    • After the addition is complete, maintain the reaction temperature at or below 60 °C for 1-3 hours.[7]

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction mixture to 5-10 °C and allow it to crystallize for 1-3 hours.

  • Isolation and Drying:

    • Collect the crystallized product by suction filtration.

    • Wash the filter cake with cold ethanol.

    • Dry the product under vacuum at 40-50 °C to obtain pure 3,6-dichloropyridazine.[7] This method often yields a product of high purity (>99%) directly.[7]

Data Summary & Product Characterization

ParameterProtocol 1 (POCl₃ Method)Protocol 2 (NCS Method)Reference
Chlorinating Agent Phosphorus Oxychloride (POCl₃)N-Chlorosuccinimide (NCS)[7][12]
Molar Ratio (Precursor:Agent) ~1 : 5 (POCl₃ as solvent)~1 : 2.1[7][12]
Temperature 105-110 °C (Reflux)40-60 °C[7][13]
Reaction Time 4-5 hours1-3 hours[7][13]
Work-up Complexity High (Ice quench, neutralization)Low (Direct crystallization)[7]
Typical Yield 70-88%>89%[7][12]
Purity (Post-Purification) >98%>99%[7][13]
Melting Point of Product 67-69 °C67-69 °C[7][12]

Characterization: The identity and purity of the synthesized 3,6-dichloropyridazine should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value (67-69 °C).[7][12]

  • TLC/GC: To monitor reaction progress and assess purity.[12][13]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR in CDCl₃ should show a singlet around δ 7.6 ppm corresponding to the two equivalent aromatic protons.

  • Mass Spectrometry: To confirm the molecular weight (148.98 g/mol ) and isotopic pattern characteristic of a dichlorinated compound.

Workflow Visualization

G cluster_workflow General Experimental Workflow Start Starting Materials (Dihydroxypyridazine, Chlorinating Agent) Reaction Chlorination Reaction (Heating, Stirring) Start->Reaction Workup Work-up (Quenching / Neutralization) Reaction->Workup Reaction Completion Isolation Crude Product Isolation (Filtration / Extraction) Workup->Isolation Purification Purification (Recrystallization or Column Chromatography) Isolation->Purification Final Pure Dichloropyridazine (Characterization) Purification->Final

Caption: High-level workflow for dichloropyridazine synthesis.

References

Scalable Synthesis of Pyridazine-Based Pharmaceutical Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its unique physicochemical properties.[1][2][3] This guide provides a detailed overview of scalable synthetic strategies for producing key pyridazine-based pharmaceutical intermediates. We will delve into the mechanistic underpinnings of established synthetic routes, offering field-proven insights into process optimization and scale-up considerations. This document is intended for researchers, scientists, and drug development professionals, providing robust, self-validating protocols for the synthesis of critical building blocks like 3,6-dichloropyridazine and its derivatives.

Introduction: The Significance of the Pyridazine Core in Pharmaceuticals

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts a unique combination of properties to bioactive molecules.[3][4] Its high dipole moment, capacity for hydrogen bonding, and distinct electronic distribution contribute to favorable interactions with biological targets.[3] Consequently, pyridazine derivatives have found applications in a wide array of therapeutic areas.[2][5][6] The development of scalable, cost-effective, and safe synthetic routes to key pyridazine intermediates is therefore a critical endeavor in pharmaceutical process development.

This guide will focus on two primary scalable strategies:

  • Classical Ring Synthesis: Construction of the pyridazine core from acyclic precursors, primarily focusing on the condensation of dicarbonyl compounds with hydrazine.

  • Functionalization of Pre-formed Pyridazine Scaffolds: Modification of readily available pyridazine building blocks, such as 3,6-dichloropyridazine, via modern cross-coupling methodologies.

Core Synthesis Strategy: From Maleic Anhydride to 3,6-Dichloropyridazine

One of the most industrially relevant pyridazine intermediates is 3,6-dichloropyridazine. It serves as a versatile precursor for a multitude of functionalized pyridazines through nucleophilic substitution and metal-catalyzed cross-coupling reactions.[7] The most common and scalable synthesis begins with the reaction of maleic anhydride with hydrazine, followed by chlorination.

Mechanistic Rationale and Process Overview

The synthesis proceeds in two key stages:

  • Formation of 3,6-Pyridazinediol (Maleic Hydrazide): This step involves the reaction of maleic anhydride with hydrazine hydrate.[8][9] The reaction is typically acid-catalyzed and proceeds via nucleophilic attack of hydrazine on the carbonyl groups of maleic anhydride, followed by cyclization and dehydration to form the stable pyridazinediol tautomer.

  • Chlorination to 3,6-Dichloropyridazine: The subsequent chlorination of 3,6-pyridazinediol is a critical transformation. Traditional methods employ potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[8][9][10] These reagents effectively replace the hydroxyl groups with chlorine atoms, yielding the desired dichloropyridazine.

The overall workflow is depicted below:

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Chlorination Maleic Anhydride Maleic Anhydride 3,6-Pyridazinediol 3,6-Pyridazinediol Maleic Anhydride->3,6-Pyridazinediol  + Hydrazine Hydrate  (Acid Catalyst) Hydrazine Hydrate Hydrazine Hydrate 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3,6-Pyridazinediol->3,6-Dichloropyridazine  + Chlorinating Agent Chlorinating Agent POCl3 or PCl5

Caption: Workflow for the two-stage synthesis of 3,6-dichloropyridazine.

Detailed Protocol: Gram-Scale Synthesis of 3,6-Dichloropyridazine

This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.

Stage 1: Synthesis of 3,6-Pyridazinediol

  • Materials:

    • Maleic anhydride (98 g, 1 mol)

    • Hydrazine hydrate (80%, 72.5 mL, approximately 1.3 mol)

    • 30% Hydrochloric acid (120 mL)

    • Deionized water

  • Procedure:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add hydrazine hydrate.

    • Slowly add the hydrochloric acid dropwise while cooling the flask in an ice bath to maintain the temperature below 10 °C.[9]

    • Once the addition is complete, add maleic anhydride in portions to the stirred solution.

    • After the addition of maleic anhydride, heat the mixture to reflux (approximately 110 °C) for 3 hours.[8]

    • Cool the reaction mixture to 55-60 °C and dilute with deionized water.

    • Stir the mixture at room temperature to allow for complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry to obtain 3,6-pyridazinediol.

Stage 2: Synthesis of 3,6-Dichloropyridazine

  • Materials:

    • 3,6-Pyridazinediol (from Stage 1, 22 g, 0.2 mol)

    • Phosphorus oxychloride (POCl₃, 46.00 g, 300 mmol)

    • Chloroform (150 mL)

    • 28% Ammonia water

    • Ice

  • Procedure:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add 3,6-pyridazinediol and chloroform.

    • Carefully add phosphorus oxychloride to the suspension.

    • Heat the reaction mixture to 65 °C and stir for 3.5 hours.[10] Monitor the reaction progress by TLC or GC.

    • After the reaction is complete, cool the mixture and carefully remove the solvent and excess POCl₃ by rotary evaporation under reduced pressure.

    • Caution: The quenching of the reaction mixture is highly exothermic. Slowly and carefully pour the viscous residue onto crushed ice with vigorous stirring.

    • Neutralize the acidic aqueous solution by the dropwise addition of 28% ammonia water, maintaining the temperature below 20 °C, until the pH is approximately 8.[8]

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3,6-dichloropyridazine.

Safety and Scale-Up Considerations
  • Hydrazine Handling: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[11] Always handle hydrazine and its solutions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] For larger scale operations, a closed system is recommended.[13] Emergency eyewash stations and safety showers must be readily accessible.[11][14]

  • Chlorination Reaction: The reaction with phosphorus oxychloride is exothermic and generates corrosive HCl gas. Ensure adequate ventilation and consider using a scrubber to neutralize the off-gases. The quenching step is particularly hazardous and must be performed with extreme care.

  • Thermal Stability: On a larger scale, the thermal stability of the reaction mixtures should be assessed using techniques like Differential Scanning Calorimetry (DSC) to identify potential runaway reaction hazards.[15]

  • Waste Disposal: Hydrazine-containing waste is hazardous and must be neutralized before disposal.[13] Treatment with an oxidizing agent like sodium hypochlorite can be used, but this should be done with caution due to the exothermic nature of the reaction.

Functionalization Strategies: Metal-Catalyzed Cross-Coupling Reactions

With a reliable supply of 3,6-dichloropyridazine, a diverse array of more complex pharmaceutical intermediates can be accessed through selective functionalization. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds on the pyridazine ring.[16][17]

Overview of Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridazine with a boronic acid or ester to form a C-C bond. This is a highly versatile and widely used method for introducing aryl or heteroaryl substituents.

  • Sonogashira Coupling: This reaction, also typically palladium-catalyzed with a copper co-catalyst, allows for the introduction of alkyne moieties by coupling with a terminal alkyne.[16]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloropyridazine with an amine. This is a key method for synthesizing aminopyridazine derivatives.

The general scheme for these transformations is as follows:

G 3,6-Dichloropyridazine 3,6-Dichloropyridazine Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) 3,6-Dichloropyridazine->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd catalyst, Cu(I), Base) 3,6-Dichloropyridazine->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) 3,6-Dichloropyridazine->Buchwald Product_Suzuki Aryl/Heteroaryl-substituted Pyridazine Suzuki->Product_Suzuki Product_Sonogashira Alkynyl-substituted Pyridazine Sonogashira->Product_Sonogashira Product_Buchwald Amino-substituted Pyridazine Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions for functionalizing 3,6-dichloropyridazine.

Protocol: Synthesis of 3-Amino-6-chloropyridazine

3-Amino-6-chloropyridazine is a valuable intermediate for many pharmaceutical compounds.[18] Its synthesis can be achieved through a nucleophilic aromatic substitution reaction with ammonia.

  • Materials:

    • 3,6-Dichloropyridazine (2.98 g, 20 mmol)

    • Aqueous ammonia (2.10 g, 60 mmol)

    • N,N-Dimethylformamide (DMF, 30 mL)

  • Procedure:

    • In a 100 mL single-necked round-bottom flask, combine 3,6-dichloropyridazine, aqueous ammonia, and DMF.[18]

    • Heat the mixture with stirring at 100 °C for 9 hours.[18] Monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction mixture and remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[18]

Alternative and Emerging Synthetic Strategies

While the classical approach is robust, research into more sustainable and efficient methods is ongoing.

  • Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions of 1,2,3-triazines with electron-rich dienophiles offer a metal-free and highly regioselective route to pyridazine derivatives.[1] This approach provides direct access to functionalized pyridazines under neutral conditions and has been demonstrated on a gram scale.[1]

  • Skeletal Editing: Recent advances have shown the possibility of converting pyridines directly into pyridazines through a photoinitiated rearrangement, effectively bridging a synthetic gap between these two important heterocycles.[4][19]

Data Summary

IntermediateSynthetic RouteKey ReagentsTypical YieldScalability Notes
3,6-Pyridazinediol Ring formationMaleic anhydride, Hydrazine hydrate>90%[9]Well-established, exothermic control needed.
3,6-Dichloropyridazine Chlorination3,6-Pyridazinediol, POCl₃~86%[10]Hazardous reagents, requires careful quenching.
3-Amino-6-chloropyridazine Amination3,6-Dichloropyridazine, Ammonia~90%[18]Requires elevated temperatures and pressure for large scale.
6-Aryl-pyridazin-3-amines Aza-Diels-Alder1,2,3-Triazines, 1-PropynylaminesHigh[1]Metal-free, good functional group tolerance.[1]

Conclusion

The scalable synthesis of pyridazine-based pharmaceutical intermediates is a well-established field, with the pathway from maleic anhydride to 3,6-dichloropyridazine remaining a cornerstone of industrial production. The versatility of this key intermediate, coupled with the power of modern cross-coupling reactions, provides access to a vast chemical space for drug discovery and development. As the demand for novel pharmaceuticals grows, the development of even more efficient, safer, and sustainable synthetic methodologies, such as those employing Diels-Alder reactions or skeletal editing, will continue to be a priority for process chemists.

References

Application Notes and Protocols: Strategic Use of Protecting Groups for Pyridazine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone pharmacophore in medicinal chemistry and agrochemicals.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a privileged scaffold in the design of bioactive molecules.[2] Pyridazine-containing compounds have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4]

In the synthesis of complex molecules featuring the pyridazine moiety, the carboxylic acid group is a common and versatile functional handle. It can be transformed into a variety of other functional groups or used as a key anchoring point for building molecular complexity. However, the inherent reactivity of the carboxylic acid often necessitates the use of protecting groups to prevent unwanted side reactions during multi-step syntheses.

This comprehensive guide provides an in-depth analysis of protecting group strategies specifically tailored for pyridazine carboxylates. We will move beyond a simple catalog of protecting groups to explore the rationale behind their selection, the nuances of their application in the context of the pyridazine ring's electronic nature, and detailed, field-proven protocols for their installation and removal.

Pillar 1: The Strategic Selection of Protecting Groups for Pyridazine Carboxylates

The choice of a suitable protecting group for a pyridazine carboxylate is a critical decision that can significantly impact the success of a synthetic route. The ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to the reaction conditions employed in subsequent steps.

  • Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[5]

The electron-deficient nature of the pyridazine ring can influence the reactivity of the carboxylate group and the stability of its corresponding esters. Therefore, a careful consideration of the electronic and steric environment of the pyridazine core is paramount.

Common Ester Protecting Groups and Their Applicability to Pyridazines

Esters are the most common protecting groups for carboxylic acids due to their ease of formation and the variety of available cleavage methods.[5] Here, we discuss the most relevant ester protecting groups for pyridazine carboxylates.

  • Methyl and Ethyl Esters: These simple alkyl esters are robust and can be prepared under standard Fischer esterification conditions or by reaction with alkyl halides in the presence of a base. They are typically cleaved by acid- or base-catalyzed hydrolysis.[6][7] The stability of the pyridazine ring under these conditions is a key consideration. While generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures should be approached with caution, as it may lead to ring degradation in some substituted pyridazines.

  • Benzyl Esters (Bn): Benzyl esters offer the significant advantage of being removable under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[8] This method is often compatible with other sensitive functional groups. However, a crucial consideration for nitrogen-containing heterocycles like pyridazine is the potential for catalyst poisoning by the nitrogen lone pairs.[9] Careful selection of catalyst, solvent, and reaction conditions is necessary to achieve efficient deprotection without affecting the pyridazine ring itself. In some cases, the pyridazine ring can be reduced under harsh hydrogenation conditions.[9][10]

  • tert-Butyl Esters (tBu): tert-Butyl esters are highly valued for their stability to a wide range of nucleophilic and basic conditions. Their removal is typically achieved under acidic conditions, often with trifluoroacetic acid (TFA).[11] This provides an excellent orthogonal strategy when combined with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Bn) protecting groups. The weak basicity of the pyridazine ring means it is generally stable to the acidic conditions required for tBu deprotection.

The following diagram illustrates the decision-making process for selecting a suitable protecting group for a pyridazine carboxylate based on the planned synthetic route.

G start Start: Pyridazine Carboxylic Acid next_step Consider Subsequent Reaction Conditions start->next_step acid_labile Acid-Labile Groups Present? next_step->acid_labile base_labile Base-Labile Groups Present? next_step->base_labile reduction_sensitive Reduction-Sensitive Groups Present? next_step->reduction_sensitive protect_tBu Protect as tert-Butyl Ester (tBu) acid_labile->protect_tBu No protect_Bn Protect as Benzyl Ester (Bn) acid_labile->protect_Bn Yes base_labile->protect_Bn Yes protect_Me_Et Protect as Methyl/Ethyl Ester base_labile->protect_Me_Et No reduction_sensitive->protect_tBu Yes reduction_sensitive->protect_Bn No deprotect_acid Deprotect with Acid (e.g., TFA) protect_tBu->deprotect_acid deprotect_H2 Deprotect by Hydrogenolysis (H2, Pd/C) protect_Bn->deprotect_H2 deprotect_hydrolysis Deprotect by Acid/Base Hydrolysis protect_Me_Et->deprotect_hydrolysis

Caption: Logic for selecting a carboxyl protecting group.

Orthogonal Protection Strategies

In the synthesis of complex, polyfunctionalized pyridazine derivatives, an orthogonal protection strategy is indispensable. This approach allows for the sequential deprotection of different functional groups without affecting others.

A common and powerful orthogonal strategy for a molecule containing both an amino and a carboxyl group on a pyridazine scaffold would be:

  • Amino Group Protection: Use of a base-labile protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).

  • Carboxylic Acid Protection: Use of an acid-labile protecting group like a tert-butyl ester.

This allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine in DMF) to perform reactions at the amino group, while the tert-butyl ester remains intact. Subsequently, the tert-butyl group can be removed with an acid (e.g., TFA) to liberate the carboxylic acid for further transformations.

Pillar 2: Validated Experimental Protocols

The following protocols are based on established literature procedures and have been selected for their reliability and applicability to pyridazine carboxylates.

Protocol 1: Methyl Esterification of a Pyridazine Carboxylic Acid

This protocol describes a standard Fischer esterification.

Materials:

  • Pyridazine carboxylic acid (1.0 eq)

  • Methanol (solvent, excess)

  • Concentrated Sulfuric Acid (catalytic)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Suspend the pyridazine carboxylic acid in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the methyl pyridazinecarboxylate.

Protocol 2: Benzyl Esterification of a Pyridazine Carboxylic Acid

This protocol utilizes benzyl bromide for the esterification.

Materials:

  • Pyridazine carboxylic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the pyridazine carboxylic acid in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add benzyl bromide dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the benzyl pyridazinecarboxylate.

Protocol 3: Deprotection of a Methyl Pyridazinecarboxylate via Basic Hydrolysis

This protocol describes a standard saponification.

Materials:

  • Methyl pyridazinecarboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve the methyl pyridazinecarboxylate in a mixture of THF (or methanol) and water.

  • Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the starting material is consumed, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the pyridazine carboxylic acid.

Protocol 4: Deprotection of a Benzyl Pyridazinecarboxylate via Hydrogenolysis

This protocol details the cleavage of a benzyl ester using catalytic hydrogenation.

Materials:

  • Benzyl pyridazinecarboxylate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (balloon or H-Cube®)

  • Celite®

Procedure:

  • Dissolve the benzyl pyridazinecarboxylate in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the pyridazine carboxylic acid.

Note on Catalyst Poisoning: If the reaction is sluggish, this may be due to catalyst poisoning by the pyridazine nitrogen atoms. In such cases, using a higher catalyst loading or a different catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) may be beneficial. The addition of a small amount of a weak acid (e.g., acetic acid) can sometimes improve the reaction rate by protonating the nitrogen atoms and reducing their coordinating ability.

The following workflow diagram summarizes the protection and deprotection cycle for a pyridazine carboxylate.

G start Pyridazine Carboxylic Acid protection Protection (Esterification) start->protection protected Protected Pyridazine Carboxylate (Ester) protection->protected synthesis Multi-step Synthesis (Other transformations) protected->synthesis deprotection Deprotection synthesis->deprotection final_product Final Product with Free Pyridazine Carboxylic Acid deprotection->final_product

Caption: General workflow for protecting group strategy.

Pillar 3: Data-Driven Insights and Comparative Analysis

To facilitate the selection of an appropriate protecting group, the following table summarizes the key characteristics and typical deprotection conditions for the most common ester protecting groups used for pyridazine carboxylates.

Protecting GroupCommon AbbreviationStabilityTypical Deprotection ConditionsOrthogonality ConsiderationsPotential Issues with Pyridazines
Methyl Ester MeRobustAcidic (e.g., HCl, H₂SO₄) or basic (e.g., LiOH, NaOH) hydrolysis.[6][7]Limited orthogonality.Potential for ring degradation under harsh hydrolysis conditions.
Ethyl Ester EtRobustAcidic (e.g., HCl, H₂SO₄) or basic (e.g., LiOH, NaOH) hydrolysis.[6][7]Limited orthogonality.Similar to methyl esters, potential for ring degradation.
Benzyl Ester BnStable to acid/baseCatalytic hydrogenolysis (H₂, Pd/C).[8]Orthogonal to acid- and base-labile groups.Catalyst poisoning by nitrogen atoms; potential for ring reduction.
tert-Butyl Ester tBuStable to base/nucleophilesAcidic conditions (e.g., TFA, HCl in dioxane).[11]Orthogonal to base- and hydrogenolysis-labile groups.Generally very compatible with the pyridazine ring.

Conclusion

The strategic use of protecting groups is a critical element in the successful synthesis of complex molecules containing the pyridazine carboxylate moiety. A thorough understanding of the stability and reactivity of both the protecting group and the pyridazine ring under various reaction conditions is essential for designing efficient and robust synthetic routes. This guide has provided a framework for the rational selection of protecting groups, detailed experimental protocols for their application, and a comparative analysis to aid in decision-making. By applying these principles, researchers in drug discovery and development can more effectively harness the synthetic potential of pyridazine carboxylates to create novel and impactful molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure procedural safety. This compound is a crucial heterocyclic building block in the development of pharmaceuticals and agrochemicals, making its efficient synthesis a key step in many research and development pipelines.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Critical Safety Briefing: Working with Phosphorus Oxychloride (POCl₃)

Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with phosphorus oxychloride (POCl₃), the primary reagent in this synthesis.

POCl₃ is highly corrosive, toxic, and reacts violently with water. Exposure can cause severe burns to the skin, eyes, and respiratory tract.[3][4] Inhalation may lead to pulmonary edema, a medical emergency.[3]

Mandatory Safety Protocols:

  • Work Area: All manipulations must be performed inside a certified chemical fume hood with proper ventilation.[2][5]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, compatible chemical-resistant gloves.[4][5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[3][5]

  • Quenching: The quenching of POCl₃ is extremely exothermic and releases corrosive hydrogen chloride (HCl) gas. Always add the reaction mixture slowly to a cooled quenching solution (e.g., ice/water or a basic solution like NaHCO₃) with vigorous stirring. Never add water to the reaction mixture.[6]

  • Spills: Absorb spills with inert, dry material like clay or diatomaceous earth. Do not use combustible materials or water.[7]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a common challenge stemming from several factors. A systematic approach is key to identifying the root cause.

Causality Analysis: The conversion of Ethyl 4,6-dihydroxypyridazine-3-carboxylate to its dichloro-derivative is a deoxychlorination reaction. Its success hinges on the complete activation of the hydroxyl groups by POCl₃ and subsequent nucleophilic substitution by chloride ions. Incomplete reactions, side reactions, and product loss during work-up are the primary culprits for low yields.

Troubleshooting Workflow:

start Low Yield Observed purity 1. Verify Reagent Purity - Starting Material dry? - POCl₃ fresh/distilled? start->purity conditions 2. Optimize Reaction Conditions - Temperature too low? - Reaction time too short? purity->conditions If reagents are pure workup 3. Review Work-up Procedure - Product hydrolysis? - Inefficient extraction? conditions->workup If conditions are optimal result Improved Yield workup->result If work-up is efficient sub Ethyl 4,6-dihydroxypyridazine- 3-carboxylate intermediate Pyridazinyl Dichlorophosphate Intermediate sub->intermediate + POCl₃ - HCl product Ethyl 4,6-dichloropyridazine- 3-carboxylate intermediate->product + Cl⁻ - [PO₂Cl₂]⁻ start 1. Reaction Completion (Verified by TLC) cool 2. Cool to Room Temp. start->cool vacuum 3. Remove Excess POCl₃ (High Vacuum, <60°C) cool->vacuum dissolve 4. Dissolve Residue (e.g., Ethyl Acetate) vacuum->dissolve quench 5. Slow Quench (Pour into ice-cold NaHCO₃ soln.) dissolve->quench extract 6. Extract & Wash (EtOAc, Water, Brine) quench->extract dry 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) extract->dry purify 8. Purify (Silica Gel Chromatography) dry->purify

References

Technical Support Center: Purification of Crude Ethyl 4,6-Dichloropyridazine-3-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS: 679406-03-2) using column chromatography. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Deucravacitinib, achieving high purity is paramount.[1][2] This document provides in-depth, experience-driven protocols and troubleshooting solutions to navigate the common challenges associated with this specific purification.

Section 1: Pre-Chromatography Considerations & FAQs

Before proceeding with the purification, a thorough understanding of the material and potential challenges is essential. This section addresses the foundational questions that dictate the success of the chromatographic separation.

Q1: What are the typical impurities I should expect in my crude material?

Understanding the potential impurities is the first step in designing a robust purification strategy. The most common synthetic route to this compound is the treatment of Ethyl 4,6-dihydroxypyridazine-3-carboxylate with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][3]

Based on this synthesis, the primary impurities are likely to be:

  • Unreacted Starting Material (Ethyl 4,6-dihydroxypyridazine-3-carboxylate): This dihydroxy- precursor is significantly more polar than the dichlorinated product due to the presence of hydroxyl groups capable of hydrogen bonding.[4] It will exhibit a much lower Rf value on a normal-phase TLC plate and will be strongly retained by the silica column.

  • Monochloro Intermediates: Incomplete reaction can lead to monochlorinated species. These will have polarities intermediate between the starting material and the desired product, often representing the most significant separation challenge.

  • Phosphorus-based byproducts: Residual POCl₃ and its hydrolysis products (e.g., phosphoric acid) are typically removed during the initial aqueous workup but can persist if the workup is incomplete.[1][3] These are highly polar and usually remain at the baseline on TLC.

  • Polymeric Tar/Baseline Impurities: Harsh reaction conditions can sometimes generate dark, complex, and very polar byproducts that do not elute from the column.

Q2: What are the key physical and safety properties of this compound?

Proper handling and awareness of the compound's properties are crucial for both safety and experimental success.

PropertyValueSource
CAS Number 679406-03-2[5][6]
Molecular Formula C₇H₆Cl₂N₂O₂[2][6]
Molecular Weight 221.04 g/mol [2][6]
Appearance Yellow to brown oil[2]
Boiling Point 353.4±37.0 °C at 760 mmHg[2]
Density ~1.4 g/cm³[2]
Solubility Slightly soluble in water (5.3 g/L).[5] Soluble in DMSO, Ethyl Acetate, Chloroform.[1][3][7]
GHS Hazards Causes skin irritation, Causes serious eye irritation, Harmful if swallowed.[6]

Safety Precaution: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How do I choose the right solvent system for the purification?

The selection of an appropriate mobile phase (eluent) is the most critical parameter for successful separation. The goal is to find a solvent system where the desired product has a Thin Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.[8]

  • Recommended Starting Point: Based on literature and the compound's structure, a binary system of Ethyl Acetate (EtOAc) in Hexanes (or petroleum ether) is the most effective and commonly used eluent.[1][3]

  • TLC Development: Begin by running several TLC plates with varying concentrations of EtOAc in Hexanes (e.g., 10%, 20%, 30%, 40%). Spot the crude material and aim for the Rf value mentioned above.

  • Expert Insight: The presence of two nitrogen atoms in the pyridazine ring can sometimes cause streaking on acidic silica gel. If you observe this on your TLC plate, the addition of a very small amount of triethylamine (~0.1-0.5%) to the eluent can neutralize the acidic sites and lead to sharper bands.[9] However, start without it, as it may not be necessary.

Section 2: Detailed Experimental Protocol for Flash Column Chromatography

This protocol outlines a reliable method for purifying crude this compound on a multi-gram scale using the dry loading technique, which typically provides superior resolution.[10]

Materials and Reagents:

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Celite (optional, for dry loading)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all chromatography grade

  • Glass chromatography column with stopcock

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Step 1: Thin Layer Chromatography (TLC) Analysis of Crude Material

  • Dissolve a small sample of the crude oil in EtOAc.

  • Spot the solution on a TLC plate.

  • Develop the plate in your chosen eluent system (e.g., 20% EtOAc/Hexanes).

  • Visualize the plate under UV light (254 nm). Identify the product spot and any impurities. The product should be one of the major, less polar spots. The highly polar starting material will be near the baseline.

Step 2: Column Packing (Slurry Method)

  • Secure the column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand (~1 cm).

  • In a separate beaker, prepare a slurry of silica gel in the least polar eluent you will use (e.g., 5% EtOAc/Hexanes). The consistency should be like a milkshake, not a thick paste.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed. Add more eluent and drain as needed until the silica bed is stable and well-packed.

  • Add a protective layer of sand (~1 cm) on top of the packed silica.

Step 3: Sample Preparation and Loading (Dry Loading Method)

  • Dissolve the entire batch of crude oil (e.g., 5 g) in a minimal amount of a volatile solvent like Dichloromethane in a round-bottom flask.

  • Add silica gel to the flask (typically 1.5-2 times the mass of the crude material, e.g., 7.5-10 g).

  • Swirl the mixture to ensure the crude oil is evenly adsorbed onto the silica.

  • Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[10]

  • Carefully add this powder to the top of the packed column, creating an even layer.

Step 4: Elution and Fraction Collection (Gradient Elution)

  • Carefully add the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes) to the column without disturbing the top layer.

  • Apply gentle air pressure to the top of the column to begin elution.

  • Start with a low polarity mobile phase and gradually increase the polarity. A typical gradient might be:

    • 2 column volumes of 5% EtOAc/Hexanes (to elute very non-polar impurities).

    • 5-10 column volumes of 15% EtOAc/Hexanes.

    • Increase to 25-30% EtOAc/Hexanes to elute the product.

    • Finally, flush the column with 50-90% EtOAc/Hexanes to remove highly polar impurities.[1][3]

  • Collect fractions of a consistent volume throughout the elution process.

Step 5: Analysis of Fractions and Product Isolation

  • Spot every few fractions onto TLC plates and develop them to track the separation.

  • Identify the fractions containing the pure product (single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a yellow oil.[2]

Section 3: Purification Workflow Diagram

The following diagram illustrates the logical workflow and decision-making process for the purification.

G crude Crude Material tlc_dev Develop TLC Method (e.g., EtOAc/Hexane) crude->tlc_dev decision Good Separation? (Rf ≈ 0.3-0.4) tlc_dev->decision pack_col Pack Silica Column decision->pack_col Yes troubleshoot Troubleshoot Method (See Section 4) decision->troubleshoot No load_sample Dry Load Sample pack_col->load_sample run_col Run Gradient Elution load_sample->run_col monitor Monitor Fractions by TLC run_col->monitor pool Pool Pure Fractions monitor->pool evap Evaporate Solvent pool->evap product Pure Product evap->product troubleshoot->tlc_dev

Caption: Workflow for chromatographic purification of this compound.

Section 4: Troubleshooting Guide & FAQs

Even with a well-defined protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Q4: My compound is not moving off the baseline on the TLC plate. What should I do? This indicates the eluent is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate). For example, if 10% EtOAc/Hexanes fails, try 30% or 50%. If EtOAc/Hexanes systems are still ineffective even at high concentrations, a more polar solvent system like Methanol/Dichloromethane may be required, though this is unlikely for this specific compound.[9]

Q5: The spots on my TLC plate are streaking or "tailing". How can I fix this? Streaking is often caused by the interaction of basic nitrogen atoms in your molecule with the acidic surface of the silica gel.

  • Solution 1: Add a small amount (0.1-0.5%) of a basic modifier like triethylamine or ammonia (in methanol) to your eluent system.[9] This neutralizes the acidic sites on the silica, resulting in sharper, more defined spots.

Q6: I ran the column, but I can't find my product in any of the fractions. What happened? There are several possibilities:

  • Compound Decomposed: The compound may not be stable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[8] If it is unstable, switching to a less acidic stationary phase like alumina might be an option.

  • Eluted in the Solvent Front: If the eluent was too polar to begin with, the compound may have eluted very quickly with the solvent front. Always check the very first fractions collected.[8]

  • Still on the Column: If the eluent was not polar enough, your compound may still be adsorbed at the top of the column. Try flushing the column with a much more polar solvent (e.g., 100% EtOAc or 5% Methanol/DCM) and check these fractions by TLC.

  • Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to see on a TLC plate by single spotting. Try concentrating a few fractions where you expected the product to be and re-run the TLC.[8][12]

Q7: The separation on the column is poor, and all my fractions are mixed. Why? This is a common and frustrating issue, often stemming from technique:

  • Column Overloading: The most common cause. Too much crude material was loaded for the amount of silica used. A general rule of thumb is a mass ratio of silica-to-crude of at least 30:1, and up to 100:1 for difficult separations.

  • Poor Packing: Air bubbles or channels in the silica bed will lead to a non-uniform solvent front and poor separation. Ensure the column is packed carefully as a uniform slurry.

  • Sample Band was too Wide: If the sample is loaded in too much solvent ("wet loading") or the dry-loaded band is too thick, it will lead to broad, overlapping bands during elution.[10] This is why the dry loading method is recommended.

  • Running the Column Too Fast: Eluting the column too quickly reduces the number of equilibrium events between the stationary and mobile phases, harming resolution. A steady drip rate is ideal.

Q8: The crude material is an oil and won't dissolve well in the Hexane/EtOAc eluent. How do I load it? This is precisely the scenario where the dry loading technique described in the protocol is most valuable. By dissolving the oil in a strong solvent (like DCM or Chloroform), adsorbing it onto silica, and then evaporating the solvent, you can load the material as a solid powder without introducing a large volume of a strong solvent that would ruin the separation at the start of the column run.[8][10]

Section 5: Data Summary Table

This table provides a quick reference for the recommended starting parameters for the purification.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard for flash chromatography, providing a good balance of resolution and flow rate.
Column Dimensions Dependent on scale; aim for a silica-to-crude ratio of 30:1 to 100:1 by mass.Ensures sufficient resolving power and prevents column overloading.
Eluent System Ethyl Acetate / HexanesProven to be effective for this class of compounds, offering good selectivity.[1][3]
Elution Profile Gradient Elution (e.g., 5% to 40% EtOAc)A gradient is more efficient than isocratic elution, allowing for the removal of both less polar and more polar impurities in a single run.[1]
Loading Method Dry LoadingProvides the sharpest possible initial band, maximizing resolution and preventing issues with sample solubility in the eluent.[10][13]

References

Technical Support Center: Synthesis of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dichloropyridazine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these crucial heterocyclic intermediates. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common issues encountered during the synthesis of 3,6-dichloropyridazine, particularly from its common precursor, maleic hydrazide (1,2-dihydro-3,6-pyridazinedione).

Q1: My reaction to chlorinate maleic hydrazide with phosphorus oxychloride (POCl₃) is sluggish or incomplete. What are the primary causes?

A1: Incomplete chlorination is a frequent issue stemming from several factors. The reaction is not a simple conversion but a multi-step process.

  • Causality: The reaction proceeds through the tautomeric form of maleic hydrazide, pyridazine-3,6-diol. The hydroxyl groups are poor leaving groups. POCl₃ acts as a dehydrating and chlorinating agent by first activating the hydroxyls. This activation involves an initial O-phosphorylation to form a pyridazinyl dichlorophosphate intermediate.[1] This intermediate is then attacked by a chloride ion (from POCl₃) to displace the phosphate group. Incomplete reaction means this activation-displacement sequence has stalled.

  • Troubleshooting Steps:

    • Moisture Contamination: POCl₃ reacts violently with water.[1] Any moisture in your starting material, solvent, or glassware will consume the reagent, reducing its efficacy and generating HCl and phosphoric acid, which can complicate the reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). [2]

    • Insufficient Reagent: While POCl₃ is often used in large excess (acting as both reagent and solvent), an insufficient amount relative to the substrate will naturally lead to incomplete conversion.[1] For reactions in a co-solvent, ensure at least 2-3 molar equivalents of POCl₃ are used.

    • Inadequate Temperature/Time: This is a thermally driven reaction. Temperatures are typically in the range of 80-120°C.[2][3] If the temperature is too low, the activation barrier for the formation and displacement of the phosphate intermediate is not overcome. Monitor the reaction by TLC or GC to determine the optimal reaction time, which can range from 4 to 16 hours.[2][3]

Q2: After quenching the reaction, my TLC/GC analysis shows the reappearance of my starting material. What is happening?

A2: This is a classic sign of hydrolysis of an unstable intermediate or the final product during the aqueous workup.

  • Causality & Mechanism: The key intermediate, pyridazinyl dichlorophosphate, is highly susceptible to hydrolysis. If this intermediate is present in the mixture when water is added, it will rapidly hydrolyze back to the starting pyridazine-3,6-diol. Furthermore, the desired 3,6-dichloropyridazine product itself can be hydrolyzed back to 6-chloropyridazin-3-ol under certain conditions, especially if the workup is slow or the pH is not controlled.

  • Preventative Measures:

    • Ensure Complete Reaction: Before workup, be certain the reaction has gone to completion (TLC/GC analysis). The intermediate is the primary source of reversion.

    • Remove Excess POCl₃: Before quenching, it is highly advisable to remove the bulk of the unreacted POCl₃ under reduced pressure.[2][4] This dramatically reduces the exothermicity and violence of the quench.

    • Controlled Quenching Protocol: The quench is the most critical step for avoiding this side reaction. The reaction mixture should be cooled and added slowly to a vigorously stirred slurry of ice and a weak base, such as sodium bicarbonate.[4] This maintains a low temperature and neutralizes the generated acids (HCl, H₃PO₄) immediately, protecting the product. Never add water directly to the hot reaction mixture. [1][5]

Q3: My final product is a dark, oily, or tar-like substance with low purity. How can I prevent this and clean up my crude product?

A3: The formation of dark-colored impurities or "tars" is often due to decomposition or polymerization side reactions at elevated temperatures.[2] The electron-rich nature of the pyridazine ring can make it susceptible to various side reactions under harsh acidic conditions.

  • Prevention:

    • Strict Temperature Control: Do not exceed the optimal reaction temperature. Overheating is a primary cause of tar formation. A gradual ramp-up to the target temperature can be beneficial.[2]

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion is observed.

    • Use of a Co-Solvent: While using neat POCl₃ is common, employing a high-boiling inert solvent like chloroform or toluene can sometimes provide better temperature control and a less harsh reaction environment.[3]

  • Troubleshooting & Purification:

    • Standard Methods: Recrystallization from a non-polar solvent like n-hexane or cyclohexane can be effective if the impurities have different solubility profiles.[6][7] Silica gel column chromatography is also a viable, albeit more labor-intensive, option.[3]

    • Specialized Chemical Wash: A highly effective, field-proven method involves a chemical wash to remove these unknown impurities. A patented process describes treating the crude product in an aqueous slurry with sodium metabisulfite or sodium bisulfite.[8] The sulfite appears to react with and/or solubilize the color-body impurities, allowing the purified 3,6-dichloropyridazine to be isolated by filtration or extraction in much higher purity.[8]

Section 2: Reaction and Troubleshooting Workflow

The following diagram outlines the critical steps and decision points in the synthesis and purification of 3,6-dichloropyridazine.

G cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Workup & Isolation cluster_troubleshoot Purification & Troubleshooting cluster_purification_options prep_start Start: Dry Glassware & Inert Atmosphere reagents Charge Maleic Hydrazide & POCl₃ (neat or in solvent) prep_start->reagents heating Heat to 80-110°C reagents->heating monitoring Monitor by TLC/GC heating->monitoring decision Reaction Complete? monitoring->decision decision->monitoring No remove_pocl3 Cool & Remove Excess POCl₃ (Vacuum Distillation) decision->remove_pocl3 Yes quench Slowly Add to Ice/NaHCO₃ Slurry (Maintain T < 10°C) remove_pocl3->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash & Dry Organic Layer extract->wash isolate Isolate Crude Product wash->isolate purity_check Assess Purity (GC/NMR) & Appearance isolate->purity_check purity_decision Purity >98% & Colorless? purity_check->purity_decision final_product Final Product purity_decision->final_product Yes recrystallize Recrystallize (Hexane/Cyclohexane) purity_decision->recrystallize No (Crystalline Impurities) bisulfite_wash Aqueous Bisulfite Wash (Removes Color) purity_decision->bisulfite_wash No (Colored Impurities) recrystallize->isolate Re-isolate bisulfite_wash->isolate Re-isolate chromatography Column Chromatography

Caption: Experimental workflow for dichloropyridazine synthesis.

Section 3: Key Experimental Protocols

These protocols are provided as a starting point. Optimization may be required based on your specific equipment and scale.

Protocol 1: Synthesis of 3,6-Dichloropyridazine

Materials:

  • Maleic hydrazide (pyridazine-3,6-diol)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, charge pyridazine-3,6-diol (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (5.0 - 10.0 eq). POCl₃ can be used as the solvent. The mixture will be a slurry.[4]

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 12-16 hours (or until TLC/GC indicates full consumption of starting material).[4]

  • POCl₃ Removal: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under high vacuum, maintaining the bath temperature below 60°C. A thick, viscous residue will remain.[1][4]

  • Workup (Quench):

    • Prepare a separate large beaker with a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution.

    • Dilute the cooled reaction residue with ethyl acetate (approx. 5-10 volumes).

    • Using an addition funnel, add the ethyl acetate solution dropwise to the ice/bicarbonate slurry. CAUTION: This is a highly exothermic reaction that generates gas. [1] Ensure efficient stirring and cooling to maintain the internal temperature below 10°C. Monitor the pH to ensure it remains neutral or slightly basic (~pH 8).

  • Isolation:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,6-dichloropyridazine.

Protocol 2: Purification via Sodium Metabisulfite Wash

This protocol is adapted from patent literature for removing stubborn colored impurities.[8]

Materials:

  • Crude 3,6-dichloropyridazine

  • Sodium metabisulfite (Na₂S₂O₅)

  • Water

Procedure:

  • Slurry Formation: In a flask, create a slurry of the crude 3,6-dichloropyridazine in water.

  • Treatment: Add sodium metabisulfite (approx. 10-20% by weight relative to the crude product).

  • Heating: Gently warm the mixture to 60-65°C and stir for 30-60 minutes. The sulfite will react with the impurities.[8]

  • Isolation: Cool the mixture slowly to allow the purified 3,6-dichloropyridazine to crystallize. Filter the solid product at a low temperature (e.g., 10°C), wash with cold water, and dry under vacuum.

Section 4: Data Summary & Mechanistic Insight

Table 1: Impact of Reaction Conditions on Yield & Purity

The following table summarizes data from various reported syntheses, illustrating how reaction parameters affect the outcome.

Starting Material (SM)POCl₃ (eq)SolventTemp (°C)Time (h)Yield (%)Purity (GC, %)Reference
Pyridazine-3,6-diol1.5Chloroform50472.499.0[3]
Pyridazine-3,6-diol1.5DMF50468.498.6[3]
Pyridazine-3,6-diol3.0Chloroform653.586.0-[3]
Pyridazine-3,6-diol1.5Ethanol01071.799.2[3]
Pyridazine-3,6-diol~5.0Neat801685.0-[4]

Analysis: The data shows that high yields and purity can be achieved under various conditions. Using a solvent like chloroform allows for lower equivalents of POCl₃ compared to neat conditions. Milder conditions (0°C in ethanol) require significantly longer reaction times but can yield very high purity. This highlights the trade-off between reaction kinetics and selectivity.

Reaction Mechanism Diagram

Caption: Proposed mechanism for the chlorination of pyridazine-3,6-diol.

References

Technical Support Center: Mastering Temperature Control in Phosphorus Oxychloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing temperature control during reactions involving phosphorus oxychloride (POCl₃). The highly exothermic nature of POCl₃ reactions demands meticulous temperature management to ensure reaction efficiency, product integrity, and, most importantly, laboratory safety. This guide is structured to address common challenges through practical, field-proven insights and troubleshooting protocols.

Troubleshooting Guide: Navigating Common Thermal Control Issues

This section addresses specific issues that may arise during the execution and workup of reactions involving phosphorus oxychloride.

Issue 1: Delayed and Uncontrolled Exotherm (Runaway Reaction) During Quenching

Symptoms: A sudden, rapid increase in temperature and pressure, often accompanied by vigorous gas evolution and potential expulsion of the reaction mixture from the flask. This typically occurs after an initial, seemingly controlled, addition to the quenching solution.

Root Cause Analysis:

  • Low-Temperature Quenching: Adding the POCl₃-containing reaction mixture to a quenching solution at very low temperatures (e.g., 0-5°C) can be deceptive. The hydrolysis of POCl₃ is sluggish at these temperatures, leading to an accumulation of the unreacted reagent.[1][2] As the mixture inevitably warms, the hydrolysis reaction accelerates uncontrollably, resulting in a dangerous thermal runaway.[1][2]

  • Incomplete Hydrolysis and Metastable Intermediates: The reaction of POCl₃ with water can form metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH).[1][3][4] These species can accumulate and then decompose exothermically, contributing to a delayed heat release.[1]

Recommended Solutions:

  • Employ a "Reverse Quench": Always add the reaction mixture containing POCl₃ slowly and in a controlled manner to the quenching solution.[1][5] Never add the quenching solution to the reaction mixture. This ensures that POCl₃ is the limiting reagent in the quenching vessel, allowing for better management of the exothermic reaction.[1][5]

  • Maintain a Controlled, Slightly Elevated Quench Temperature: For many applications, quenching in a solution maintained at a controlled temperature of 35-40°C ensures immediate and controlled hydrolysis, preventing the buildup of unreacted POCl₃.[1][5] A warm aqueous sodium acetate solution is often a suitable choice for this purpose.[1][5]

  • Ensure Vigorous Agitation: Maintain strong and efficient stirring in the quenching vessel to promote rapid heat dissipation and prevent localized temperature spikes.

  • Sufficient Aging: After the addition is complete, allow the quenched mixture to stir for an adequate period to ensure the complete hydrolysis of all reactive phosphorus species.[1] Monitoring the quench by ³¹P NMR spectroscopy can confirm the disappearance of POCl₃ and its reactive intermediates.[1][3][4]

Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly

Symptoms: The reaction does not proceed to completion, or the reaction rate is significantly lower than expected, even at elevated temperatures.

Root Cause Analysis:

  • Insufficient Activation of Substrate: In reactions like the Vilsmeier-Haack or Bischler-Napieralski, the substrate may not be sufficiently electron-rich to undergo electrophilic attack.[6][7][8]

  • Inadequate Temperature: While POCl₃ reactions are exothermic, some require an initial input of thermal energy to overcome the activation barrier. The optimal temperature is highly substrate-dependent.[6][9]

  • Moisture Contamination: In moisture-sensitive reactions, trace amounts of water can hydrolyze the POCl₃ or the reactive intermediates (e.g., the Vilsmeier reagent), rendering them inactive.[1]

Recommended Solutions:

  • Verify Substrate Reactivity: For Vilsmeier-Haack reactions, ensure the aromatic or heteroaromatic substrate is sufficiently activated (electron-rich).[6] For Bischler-Napieralski reactions, electron-donating groups on the benzene ring facilitate cyclization.[7][8]

  • Optimize Reaction Temperature: Systematically screen a range of temperatures. Some Vilsmeier-Haack reactions proceed at 0°C, while others may require heating up to 80°C or higher.[6][9] Bischler-Napieralski reactions are often carried out under reflux conditions, with temperatures ranging from room temperature to over 100°C depending on the dehydrating agent used.[7][10][11]

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents for moisture-sensitive reactions.[1] Handling POCl₃ under an inert atmosphere (e.g., nitrogen or argon) is a best practice.[12][13]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical when working with phosphorus oxychloride?

A1: Phosphorus oxychloride reacts violently and exothermically with water and other protic solvents in a hydrolysis reaction that produces phosphoric acid and hydrogen chloride (HCl) gas.[1][12][14] This reaction can be difficult to control, and the heat generated can cause a rapid increase in temperature and pressure, leading to a thermal runaway.[1][5] Furthermore, many organic reactions utilizing POCl₃ are themselves exothermic.[15][16] Precise temperature control is essential to prevent side reactions, product decomposition, and ensure the safety of the experiment.[15][16]

Q2: What are the best practices for setting up a cooling bath for a POCl₃ reaction?

A2: The choice of cooling bath depends on the target reaction temperature.[17][18][19][20]

  • For 0-5°C: A well-stirred mixture of crushed ice and water is effective. Adding water to the ice improves thermal transfer.[17][21]

  • For sub-zero temperatures: A mixture of ice and a salt can achieve lower temperatures due to freezing-point depression.[17][20] For even lower temperatures, cryogenic baths are used.[18][21] The most common is a dry ice/acetone bath, which maintains a temperature of -78°C.[19][21]

  • Safety First: Always wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles, when handling dry ice and liquid nitrogen.[12][13][17][22] Ensure good ventilation, especially when using liquid nitrogen.[17]

Q3: Can I use an alternative to batch processing to better control the temperature of my POCl₃ reaction?

A3: Yes, continuous-flow microreactors offer a significant advantage for managing highly exothermic reactions.[15][16] This technology allows for precise control over reaction times and temperatures by providing a high surface-area-to-volume ratio, which facilitates rapid heat exchange.[15][16] This minimizes the risk of thermal runaway and can suppress the formation of undesired byproducts.[15][16]

Q4: What are the key safety precautions I should take before starting any reaction with POCl₃?

A4:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[12][13][14][22]

  • Ventilation: Work in a well-ventilated chemical fume hood.[12][13]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[13][23] Be familiar with your institution's emergency procedures.

  • Handling: Avoid contact with skin and eyes, and avoid inhaling vapors.[14][22] POCl₃ is corrosive and can cause severe burns.[12][14]

  • Storage: Store POCl₃ in a cool, dry, and well-ventilated area, away from water and incompatible materials.[12][22] Containers should be kept tightly sealed.[22]

Experimental Protocols & Data

Protocol 1: Safe Quenching of Excess Phosphorus Oxychloride

This protocol describes a generally safer method for quenching excess POCl₃ using a "reverse quench" into a warm sodium acetate solution.[1][5]

  • Preparation: In a separate flask of appropriate size, equipped with a mechanical stirrer, thermometer, and an addition funnel, prepare a 1 M aqueous solution of sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][5]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ dropwise from the addition funnel into the vigorously stirred, warm sodium acetate solution.[1][5]

  • Monitoring: Carefully monitor the temperature of the quenching mixture. The rate of addition should be controlled to maintain the temperature within the 35-40°C range.

  • Aging: After the addition is complete, continue to stir the mixture for at least one hour to ensure complete hydrolysis.[1]

  • Workup: Cool the mixture to room temperature and proceed with the extraction of the product using a suitable organic solvent.[1]

Table 1: Common Cooling Baths for Temperature Control
Coolant MixtureAchievable Temperature (°C)Comments
Crushed Ice / Water0 to 5Good for reactions requiring cooling just below ambient temperature. A slurry provides better thermal contact than ice alone.[17][21]
Crushed Ice / NaCl (3:1 w/w)-20An effective and inexpensive option for moderately low temperatures.[17][20]
Crushed Ice / CaCl₂·6H₂O (0.8:1 w/w)-40Provides lower temperatures than NaCl-ice baths.[17]
Dry Ice / Acetone-78A widely used standard for low-temperature synthesis.[19][21] Acetone is flammable.
Liquid Nitrogen-196Used for cryogenic reactions. Requires specialized equipment and extreme caution.[17][18]

Visualizations

Diagram 1: Decision Tree for Troubleshooting a Quenching Exotherm

G start Uncontrolled Exotherm During Quench q1 Was a 'reverse quench' performed? (Reaction mix added to quench solution) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What was the quench temperature? a1_yes->q2 cause2 Probable Cause: Quench solution added to reaction mixture, leading to uncontrolled reaction. a1_no->cause2 a2_low Low (e.g., 0-5 °C) q2->a2_low Low Temp a2_controlled Controlled (e.g., 35-40 °C) q2->a2_controlled Controlled Temp cause1 Probable Cause: Accumulation of unreacted POCl₃ due to sluggish hydrolysis at low temperature. a2_low->cause1 cause3 Probable Cause: Insufficient stirring leading to localized hot spots. a2_controlled->cause3 solution1 Solution: Implement reverse quench at a controlled, elevated temperature (35-40 °C) with vigorous stirring. cause1->solution1 cause2->solution1 cause3->solution1

Caption: Troubleshooting flowchart for an uncontrolled exotherm during POCl₃ quenching.

Diagram 2: Experimental Workflow for Safe POCl₃ Quenching

G cluster_prep Preparation cluster_quench Controlled Quenching cluster_workup Workup prep_quench Prepare warm (35-40 °C) aqueous quench solution (e.g., 1M NaOAc) add Slowly add reaction mixture to vigorously stirred quench solution prep_quench->add prep_reaction Completed Reaction Mixture (contains excess POCl₃) prep_reaction->add monitor Monitor and maintain temperature at 35-40 °C add->monitor age Stir for 1 hour post-addition to ensure complete hydrolysis monitor->age cool Cool to Room Temperature age->cool extract Extract with Organic Solvent cool->extract

Caption: Recommended workflow for a safe and controlled "reverse quench" of POCl₃.

References

Technical Support Center: Optimizing Solvent Systems for Reactions Involving Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4,6-dichloropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered when working with this versatile pharmaceutical intermediate.[1][2] The unique electronic properties of the pyridazine ring, combined with the reactivity of the two chlorine atoms, make solvent selection a critical parameter for successful and selective reactions.[1]

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound (CAS No. 679406-03-2) is a yellow to brown oil or low-melting solid with a molecular weight of 221.04 g/mol .[1][3] It is characterized by a high boiling point (353.4±37.0 °C at 760 mmHg) and a high flash point (167.5±26.5 °C), indicating moderate thermal stability.[1] Its calculated solubility in water is low (5.3 g/L at 25 °C).[4] It is soluble in chloroform, and slightly soluble in acetonitrile and methanol.[5] Due to its chemical nature, it should be handled with appropriate personal protective equipment in a well-ventilated area.[1]

Q2: How should I store this compound?

A2: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures, ideally in a freezer at -20°C for long-term storage. This minimizes degradation from moisture and atmospheric components.

Solvent Selection and Solubility

Q3: I'm having trouble dissolving this compound for my reaction. What solvents do you recommend?

A3: The solubility of this compound can be challenging. While it is soluble in chlorinated solvents like chloroform and dichloromethane, these may not always be suitable for your reaction conditions. For palladium-catalyzed cross-coupling reactions, common solvents include aprotic polar solvents like DMF, DMAc, and NMP, as well as ethereal solvents like THF and 1,4-dioxane. For Nucleophilic Aromatic Substitution (SNAr) reactions, polar aprotic solvents are generally preferred as they can accelerate the reaction rate. It is always best to perform small-scale solubility tests with your chosen solvent system before proceeding with your reaction.

Q4: How does solvent polarity affect the reactivity of this compound?

A4: Solvent polarity plays a crucial role in both the solubility of the starting materials and the stabilization of intermediates and transition states.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred. These solvents can solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic. They also effectively stabilize the charged Meisenheimer intermediate, thus accelerating the reaction rate.[6]

  • For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Sonogashira): The choice of solvent can influence the solubility of the catalyst, base, and substrates, as well as the rate of the catalytic cycle. Aprotic solvents are typically used. The polarity of the solvent can also impact the regioselectivity of reactions with dihaloheterocycles.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Issue 1: Low or No Conversion to the Desired Product

  • Potential Cause 1: Poor Solubility of Starting Materials or Catalyst.

    • Troubleshooting:

      • Solvent Screening: Perform small-scale experiments with a range of solvents to find one that provides good solubility for all reaction components at the reaction temperature. Common choices include 1,4-dioxane, toluene, DMF, or mixtures thereof.

      • Temperature Adjustment: Gradually increase the reaction temperature to improve solubility, but be mindful of potential side reactions or decomposition.

      • Use of Co-solvents: Adding a co-solvent like water or ethanol (in Suzuki reactions) can sometimes improve the solubility of the base and boronic acid.[8]

  • Potential Cause 2: Catalyst Inactivation.

    • Troubleshooting:

      • Degassing: Ensure the solvent and reaction mixture are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

      • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich dichloropyridazines, bulkier, electron-rich ligands (e.g., biaryl phosphines) can promote the desired reaction and prevent catalyst decomposition.[8]

      • Catalyst Loading: If you suspect catalyst deactivation, a small increase in catalyst loading might be necessary.

  • Potential Cause 3: Inappropriate Base.

    • Troubleshooting:

      • Base Strength: The choice of base is crucial and reaction-dependent. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[8] For Sonogashira reactions, an amine base like triethylamine or diisopropylethylamine is typically used in conjunction with a copper(I) co-catalyst.

      • Solubility of the Base: Ensure the chosen base is sufficiently soluble in the reaction medium.

Issue 2: Formation of Dehalogenated Byproduct

  • Potential Cause: Presence of a Hydride Source.

    • Troubleshooting:

      • Solvent Choice: Avoid using protic solvents like alcohols as the primary solvent, as they can be a source of hydrides leading to hydrodehalogenation.[9] If a co-solvent is needed, minimize its amount.

      • Base Selection: Some bases can promote dehalogenation. If this is a significant side reaction, consider switching to a milder base.

      • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.

Issue 3: Poor Regioselectivity (Reaction at C4 vs. C6)

  • Potential Cause: Similar Reactivity of the Two Chlorine Atoms.

    • Troubleshooting:

      • Ligand Control: In some palladium-catalyzed cross-couplings of dihaloheteroarenes, the regioselectivity can be controlled by the choice of ligand.[7] Bulky ligands can sometimes favor reaction at the less sterically hindered position.

      • Solvent Effects: The polarity of the solvent can influence the regioselectivity. It is worth screening a range of solvents with varying polarities.

      • Temperature Optimization: Lowering the reaction temperature can sometimes improve the selectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue 1: Sluggish or Incomplete Reaction

  • Potential Cause 1: Insufficiently Activated Substrate or Weak Nucleophile.

    • Troubleshooting:

      • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species and stabilize the Meisenheimer intermediate.[6]

      • Temperature: Increase the reaction temperature. SNAr reactions often require heating to proceed at a reasonable rate.

      • Stronger Base: If your nucleophile is an alcohol or amine, adding a non-nucleophilic base (e.g., NaH, K₂CO₃) can deprotonate it and increase its reactivity.

  • Potential Cause 2: Poor Solubility.

    • Troubleshooting:

      • Solvent Selection: Similar to cross-coupling reactions, ensure all components are soluble in the chosen solvent at the reaction temperature.

      • Phase-Transfer Catalyst: For reactions with poor solubility of the nucleophilic salt, a phase-transfer catalyst can be beneficial.

Issue 2: Side Reactions Involving the Ester Group

  • Potential Cause: Hydrolysis or Aminolysis of the Ethyl Ester.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the ester.

      • Choice of Nucleophile and Base: If using a strong nucleophilic base, it may attack the ester. Consider protecting the ester group if it is not compatible with the reaction conditions. Alternatively, using a milder, non-nucleophilic base can mitigate this side reaction.

      • Temperature Control: Keep the reaction temperature as low as possible to minimize unwanted side reactions.

Experimental Protocols and Data

Solvent Property and Compatibility Table
SolventDielectric Constant (ε)Boiling Point (°C)Suitability for Suzuki/SonogashiraSuitability for SNArPotential Issues
Toluene 2.4111GoodModerateLow polarity may limit solubility of some reagents.
THF 7.666GoodGoodLower boiling point limits reaction temperature.
1,4-Dioxane 2.2101ExcellentGoodPeroxide formation; higher boiling point than THF.
Acetonitrile 37.582ModerateExcellentCan sometimes coordinate to the metal center in cross-coupling.
DMF 36.7153GoodExcellentHigh boiling point can make removal difficult; potential for decomposition at high temperatures.
DMSO 46.7189ModerateExcellentVery high boiling point; can be difficult to remove.
Ethanol 24.678Co-solvent onlyModerateCan act as a hydride source leading to dehalogenation.
Step-by-Step Protocol: General Procedure for a Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Optimization

Decision Workflow for Solvent Selection in Suzuki-Miyaura Coupling

Solvent_Selection_Workflow start Start: Suzuki-Miyaura Reaction Setup solubility_check Are all reagents soluble in a non-polar solvent (e.g., Toluene, Dioxane)? start->solubility_check reaction_proceeds Does the reaction proceed at a reasonable rate? solubility_check->reaction_proceeds Yes cosolvent Add a co-solvent (e.g., H2O, EtOH) solubility_check->cosolvent No increase_temp Increase Temperature reaction_proceeds->increase_temp No optimize Reaction Conditions Optimized reaction_proceeds->optimize Yes troubleshoot Troubleshoot Catalyst/Base/Ligand reaction_proceeds->troubleshoot Side reactions observed increase_temp->reaction_proceeds polar_aprotic Switch to a polar aprotic solvent (e.g., DMF, DMAc) increase_temp->polar_aprotic Still sluggish polar_aprotic->reaction_proceeds cosolvent->reaction_proceeds

Caption: A decision-making workflow for selecting an appropriate solvent system for Suzuki-Miyaura reactions.

Conceptual Pathway for SNAr Reactions

SNAr_Pathway Reactants This compound + Nucleophile TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer Intermediate (Stabilized by polar aprotic solvent) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Substituted Product + Cl- TS2->Products

References

Technical Support Center: Removal of Residual Phosphorus Oxychloride (POCl₃)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the challenges of working with phosphorus oxychloride (POCl₃). This guide is structured to address specific issues you may encounter during experimental work, blending established protocols with the underlying chemical principles to ensure both safety and success.

Troubleshooting Guide

This section addresses common problems encountered during the workup of reactions involving POCl₃. Each issue is analyzed by cause, followed by a detailed, actionable solution.

Q1: My reaction quench was violently exothermic and difficult to control. What happened, and how can I prevent this?

Analysis of Cause:

A violent quench is the most common and dangerous issue when working with POCl₃. This uncontrolled exotherm is a direct result of the rapid, highly exothermic hydrolysis of phosphorus oxychloride.[1][2][3] When water is added to the reaction mixture (a "forward quench"), the initial reaction can be slow, especially at low temperatures, leading to an accumulation of unreacted POCl₃. As the mixture warms, the hydrolysis rate accelerates exponentially, potentially leading to a runaway reaction that can boil the solvent, build dangerous pressure, and release corrosive hydrogen chloride (HCl) gas.[4][5] The overall hydrolysis reaction is:

POCl₃ + 3 H₂O → H₃PO₄ + 3 HCl + Heat [2][6]

Recommended Solution: The Controlled Reverse Quench

The universally recommended and safest procedure is the "reverse quench," where the reaction mixture is slowly added to a quenching solution.[7] This method ensures that the POCl₃ is always the limiting reagent in the presence of a large excess of the quenching agent, allowing the heat of reaction to be safely dissipated.

G cluster_quench Controlled Addition cluster_workup Workup prep_quench Prepare Quench Vessel: - Large volume of crushed ice/water or aqueous base (e.g., NaOAc soln) - Equip with overhead stirrer add_slowly Slowly add reaction mixture to vigorously stirred quench solution via addition funnel prep_reaction Cool Reaction Mixture to 0-5 °C prep_reaction->add_slowly Reaction Mixture monitor_temp Monitor internal temperature. Maintain below 20 °C (ideally < 10 °C) add_slowly->monitor_temp Continuous Monitoring monitor_temp->add_slowly Adjust addition rate neutralize Neutralize to pH 7-8 with aqueous base monitor_temp->neutralize Once addition is complete extract Extract organic product neutralize->extract

Step-by-Step Protocol:

  • Prepare the Quench Vessel: In a separate, appropriately sized flask, prepare a large volume of crushed ice, ice-cold water, or a buffered aqueous solution (e.g., sodium acetate solution).[7][8] Ensure the vessel has sufficient headspace to accommodate splashes and potential gas evolution.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction mixture to between 0 °C and 5 °C in an ice bath.

  • Set Up for Addition: Equip the quench vessel with an efficient overhead stirrer and a thermometer. Position an addition funnel to introduce the cooled reaction mixture.

  • Perform the Reverse Quench: Begin vigorous stirring of the ice/water. Slowly add the reaction mixture dropwise from the addition funnel into the quench solution.[9] Crucially, ALWAYS add the POCl₃-containing mixture to water, never the other way around. [10]

  • Monitor Temperature: Carefully monitor the internal temperature of the quench vessel. Maintain the temperature below 20 °C (ideally below 10 °C) by controlling the addition rate and adding more ice if necessary.

  • Complete the Workup: Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes. The mixture can then be neutralized and extracted as required for product isolation.[11]

Q2: After quenching, my aqueous layer is highly acidic and my product won't extract properly. How do I resolve this?

Analysis of Cause:

The hydrolysis of one equivalent of POCl₃ produces one equivalent of phosphoric acid (H₃PO₄) and three equivalents of hydrochloric acid (HCl).[2][12] This creates a highly acidic aqueous layer. If your target compound has basic functional groups (e.g., amines), it will be protonated and become a water-soluble salt, preventing its extraction into an organic solvent.

Recommended Solution: Neutralization

After the initial quench is complete, the aqueous layer must be carefully neutralized with a base before extraction. The choice of base depends on the stability of your product.

Table 1: Common Neutralizing Bases for POCl₃ Workup

Base Formula Strength Key Considerations
Sodium Bicarbonate NaHCO₃ Weak Safe, gentle. Generates CO₂ gas, requiring slow addition and adequate venting to avoid pressure buildup. Ideal for acid-sensitive compounds.
Sodium Carbonate Na₂CO₃ Moderate Stronger than bicarbonate. Also generates CO₂, requiring careful addition.
Sodium Hydroxide NaOH Strong Highly effective but can be too harsh for base-sensitive functional groups (e.g., esters). Generates significant heat upon neutralization.[11]

| Potassium Carbonate | K₂CO₃ | Moderate | Similar to sodium carbonate, a good general-purpose choice. |

Step-by-Step Protocol:

  • Ensure Quench is Complete: Before neutralization, make sure all residual POCl₃ has been hydrolyzed by stirring the mixture for a sufficient time after the quench.

  • Cool the Mixture: Place the flask in an ice bath to dissipate the heat that will be generated during neutralization.

  • Slowly Add Base: While stirring vigorously, slowly add a saturated aqueous solution of your chosen base (e.g., NaHCO₃) or a dilute solution of a strong base (e.g., 1-2 M NaOH).[11]

  • Monitor pH: Periodically check the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding base until the pH is in the desired range (typically 7-8 for neutral compounds).

  • Extract Product: Once neutralized, proceed with the extraction of your product into an appropriate organic solvent.

Q3: I've removed the excess POCl₃ by distillation, but the workup is still problematic. Why?

Analysis of Cause:

Distilling excess POCl₃ (boiling point: 105.8 °C) is a common and effective strategy, especially on a larger scale, to recover the reagent and reduce the burden on the aqueous quench.[2][13][14] However, the reaction of POCl₃ with your substrate (e.g., an alcohol or amide) consumes the reagent and generates non-volatile phosphorus-containing byproducts, such as dichlorophosphates or pyrophosphates.[2][6] These byproducts remain in the reaction flask after distillation and will hydrolyze violently during the subsequent aqueous workup.

Recommended Solution: Treat the Residue as if it Contains POCl₃

Even after distillation, the residue must be quenched with the same care and control as a reaction mixture containing the full amount of POCl₃.

G A Reaction Mixture (Product + Excess POCl₃ + P-byproducts) B Distillation (Reduced Pressure) A->B C Recovered POCl₃ (Distillate) B->C Volatile D Reaction Residue (Product + P-byproducts) B->D Non-Volatile E Controlled Reverse Quench (Add residue to ice/water) D->E CRITICAL STEP F Neutralization & Extraction E->F G Purified Product F->G

Step-by-Step Protocol:

  • Distillation: After the reaction is complete, remove the volatile, unreacted POCl₃ under reduced pressure.[13] Ensure your product is not volatile under these conditions.

  • Cool the Residue: Allow the flask containing the non-volatile residue to cool to room temperature, then chill it in an ice bath.

  • Prepare for Quench: The residue may be highly viscous. If so, dilute it with a suitable, inert solvent (one that was used in the reaction or is compatible with the extraction) to make it mobile and easier to transfer.

  • Perform Controlled Reverse Quench: Slowly add the diluted residue to a vigorously stirred vessel of crushed ice/water, carefully monitoring the temperature as described in Q1.

  • Neutralize and Extract: Proceed with the standard neutralization and extraction workup.

Frequently Asked Questions (FAQs)

Q4: What are the primary safety hazards of phosphorus oxychloride?

Phosphorus oxychloride is a hazardous material that requires strict safety protocols. The primary hazards are:

  • High Corrosivity: It causes severe burns to the skin and eyes upon contact.[1][15] Vapors are corrosive to the respiratory tract.[10][16]

  • Toxicity: It is toxic if swallowed and fatal if inhaled.[15]

  • Violent Reactivity with Water: It reacts violently with water and moisture, releasing heat and toxic, corrosive fumes of hydrogen chloride and phosphoric acid.[2][16] This reaction can be explosive if not controlled.[9]

  • Incompatible Materials: It reacts dangerously with alcohols, amines, strong bases, and certain metals.[9][16]

Mandatory Safety Precautions:

  • Always handle POCl₃ in a well-ventilated chemical fume hood.[17]

  • Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, heavy-duty gloves (e.g., Neoprene), and a lab coat.[15][16][18]

  • Ensure emergency eyewash stations and safety showers are immediately accessible.[16][17]

  • Keep containers tightly sealed and store in a cool, dry place away from incompatible materials.[1][15]

Q5: Can I use alcohols like methanol or ethanol to quench POCl₃?

Using alcohols to quench POCl₃ is not recommended as a general procedure for disposal or workup. POCl₃ reacts with alcohols to form phosphate esters, a reaction that is also exothermic.[2][6] While this reaction is a key synthetic transformation, using a simple alcohol for quenching can lead to the formation of trialkyl phosphates, which can be difficult to separate from your desired product and may themselves be hazardous (e.g., as alkylating agents).[4] For workup purposes, water or aqueous solutions are the standard and most effective choice as the resulting phosphoric acid is confined to the aqueous phase.

Q6: What analytical methods can be used to confirm the complete removal of POCl₃ and its byproducts?

Confirming the absence of phosphorus-containing impurities is crucial for product purity.

  • ³¹P NMR Spectroscopy: This is the most direct and powerful technique. Phosphorus oxychloride has a distinct chemical shift. After a successful workup, the POCl₃ signal should be absent, and you will likely see a broad signal for phosphoric acid in the aqueous phase. The organic phase should be free of any phosphorus signals. Quantitative ³¹P NMR can be used to determine the kinetics of the hydrolysis reaction.[19]

  • In-situ Raman Spectroscopy: For larger-scale operations, in-situ Raman spectroscopy can monitor the disappearance of POCl₃ in real-time, ensuring the quench is complete before proceeding to the next step.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect traces of unreacted POCl₃ if it is carried over into the organic phase, though non-volatile phosphorus byproducts will not be detected.[20]

  • Ion Chromatography: This method can be used to determine the concentration of chloride ions in aqueous extracts, which is an indirect measure of the hydrolyzed POCl₃.[21]

References

Technical Support Center: Ethyl 4,6-Dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Hydrolysis

Welcome to the technical support center for Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS 679406-03-2). As a Senior Application Scientist, I've compiled this guide to address the most common challenges encountered when working with this versatile but moisture-sensitive pharmaceutical intermediate.[1][2] This resource is designed to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the quality of your results.

Understanding the Challenge: The Susceptibility of this compound to Hydrolysis

This compound is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), largely due to the reactive nature of the chlorine atoms on the pyridazine ring.[1][2] However, the electron-withdrawing properties of the dichloropyridazine ring, which enhance its synthetic utility, also make the ester group particularly susceptible to hydrolysis.

Hydrolysis is the chemical breakdown of the ester by water to form the parent carboxylic acid (4,6-dichloropyridazine-3-carboxylic acid) and ethanol. This degradation can be catalyzed by both acidic and basic conditions and is accelerated by increased temperatures. The presence of even trace amounts of water in solvents or reagents can lead to the formation of this impurity, potentially impacting reaction yields, purification processes, and the overall quality of the final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a pharmaceutical intermediate with the following properties:

  • Appearance: Yellow to brown oil or low-melting solid.[2][3]

  • Molecular Formula: C₇H₆Cl₂N₂O₂[3]

  • Molecular Weight: 221.04 g/mol [3]

  • Boiling Point: 353.4 ± 37.0 °C at 760 mmHg[1]

  • Solubility: Soluble in chloroform, slightly soluble in acetonitrile and methanol.[3] It is slightly soluble in water (5.3 g/L at 25 °C), which is a critical factor in its susceptibility to hydrolysis.[4]

Q2: What is the primary degradation product I should be concerned about?

The primary degradation product is 4,6-dichloropyridazine-3-carboxylic acid (CAS 1040246-87-4).[5][6] Its formation indicates that hydrolysis of the ethyl ester has occurred.

Q3: How can I detect hydrolysis in my sample of this compound?

Hydrolysis can be detected by various analytical techniques that can distinguish the ester from the resulting carboxylic acid. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the ester and its carboxylic acid impurity. Developing a method that resolves these two compounds will allow for accurate assessment of sample purity. Additionally, spectroscopic methods can be informative:

  • ¹H NMR: The proton NMR spectrum of the pure ester will show a characteristic quartet around 4.55 ppm and a triplet around 1.46 ppm for the ethyl group.[7] The disappearance or reduction in the integration of these signals, coupled with the appearance of a broad singlet for the carboxylic acid proton (typically downfield), can indicate hydrolysis.

  • ¹³C NMR: The carbonyl carbon of the ester and the carboxylic acid will have distinct chemical shifts. The ester carbonyl typically appears around 160-170 ppm, while a carboxylic acid carbonyl is usually further downfield, in the 170-185 ppm range.

  • FTIR: The ester will show a characteristic C=O stretch around 1720-1740 cm⁻¹. The formation of the carboxylic acid will introduce a broader O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch that may be slightly shifted.

For definitive identification, it is recommended to obtain an analytical standard of 4,6-dichloropyridazine-3-carboxylic acid. Several chemical suppliers offer this compound, and some may provide spectroscopic data (NMR, HPLC, LC-MS) upon request.[8]

Q4: Under what conditions is hydrolysis most likely to occur?

Hydrolysis is significantly accelerated under the following conditions:

  • Presence of Water: This is the most critical factor. Water can be introduced from wet solvents, reagents, or exposure to atmospheric moisture.

  • Basic (Alkaline) Conditions: Base-catalyzed hydrolysis, also known as saponification, is rapid and irreversible. Even weak bases can promote hydrolysis.

  • Acidic Conditions: Acid-catalyzed hydrolysis is a reversible process, but the presence of strong acids can still lead to significant degradation, especially if water is present in excess.

  • Elevated Temperatures: Higher temperatures increase the rate of both acid- and base-catalyzed hydrolysis.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Low assay of starting material The compound may have hydrolyzed during storage.1. Re-analyze Purity: Use a validated HPLC method to quantify the amount of the corresponding carboxylic acid. 2. Check Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3]
Inconsistent reaction yields Hydrolysis of the starting material before or during the reaction.1. Use Anhydrous Solvents: Employ freshly dried solvents. A common and effective method for drying solvents is to use activated molecular sieves (3Å or 4Å).[9][10] 2. Handle Under Inert Atmosphere: Perform all manipulations of the compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to atmospheric moisture. 3. Check Reagent Compatibility: Ensure that other reagents in your reaction are not wet or hygroscopic. If using basic reagents, consider adding them at low temperatures to minimize pre-reaction hydrolysis.
Appearance of an unexpected, more polar spot on TLC This is likely the hydrolysis product, 4,6-dichloropyridazine-3-carboxylic acid, which is more polar than the ester.1. Co-spotting: If an analytical standard of the carboxylic acid is available, co-spot it on the TLC plate to confirm the identity of the impurity. 2. Implement Preventative Measures: Immediately review your experimental setup for sources of moisture and implement the recommendations for preventing hydrolysis.
Difficulty in purifying the desired product The presence of the carboxylic acid impurity can complicate purification, especially if the desired product has similar solubility properties.1. Aqueous Wash (for neutral or basic products): If your desired product is stable to aqueous workup and is not acidic, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can be used to extract the acidic hydrolysis product into the aqueous layer. Caution: Be mindful that this could promote further hydrolysis of any remaining ester if contact time is prolonged. 2. Chromatography: Careful selection of the solvent system for column chromatography can help separate the ester from the more polar carboxylic acid.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage: Upon receipt, store this compound in a tightly sealed container in a freezer at -20°C under an inert atmosphere.[3]

  • Handling:

    • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.

    • Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

    • For transfers and weighing, if possible, work under an inert atmosphere (e.g., inside a glove box or using a nitrogen-purged bag).

Protocol 2: Use of Molecular Sieves for Solvent Drying
  • Activation: Activate molecular sieves (3Å or 4Å) by heating them in a glassware oven at a temperature above 200°C for at least 4 hours under vacuum or with a slow stream of dry nitrogen.

  • Cooling: Allow the activated sieves to cool to room temperature in a desiccator.

  • Drying: Add the activated sieves to your reaction solvent (e.g., THF, Dioxane, Toluene, DCM) to a loading of approximately 5-10% (w/v). Allow the solvent to stand over the sieves for at least 24 hours before use.

Hydrolysis_Prevention_Workflow

Mechanistic Insight: Why Hydrolysis Occurs

The hydrolysis of this compound can proceed through two primary pathways, both of which are facilitated by the electronic nature of the molecule.

Hydrolysis_Mechanisms

The dichloropyridazine ring acts as a strong electron-withdrawing group, which polarizes the carbonyl bond of the ester. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water (in acid-catalyzed hydrolysis) or hydroxide ions (in base-catalyzed hydrolysis).

Safety and Disposal

Handling Precautions:

  • This compound is harmful if swallowed and causes skin and eye irritation.[1]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[9]

  • In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9][10]

  • Do not dispose of this chemical down the drain or in regular trash.[1]

  • Use a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as hazardous waste.[9]

By implementing these best practices, you can minimize the risk of hydrolysis and ensure the reliability of your experimental outcomes when working with this compound.

References

Technical Support Center: Navigating the Stability of Dichloropyridazine Derivatives in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichloropyridazine derivatives. This guide is designed to provide in-depth, practical advice on understanding and mitigating the stability challenges these compounds face under acidic conditions. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer insights into the underlying chemical principles, empowering you to make informed decisions in your experimental designs.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your research. The solutions provided are based on established chemical principles and best practices in medicinal chemistry and process development.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after an acid-catalyzed reaction involving a 3,6-dichloropyridazine derivative. What are they, and how can I prevent them?

Answer:

The appearance of new, often more polar, compounds in your reaction mixture is a classic sign of degradation. For dichloropyridazine derivatives, the primary degradation pathway under acidic conditions is acid-catalyzed hydrolysis of the carbon-chlorine (C-Cl) bonds.[1][2]

Causality: The pyridazine ring is an electron-deficient system, which makes the carbon atoms attached to the chlorine atoms electrophilic. In the presence of an acid and a nucleophile like water, the chlorine atoms can be substituted with hydroxyl groups. The reaction is often stepwise, first forming a mono-hydroxylated intermediate before proceeding to a di-hydroxylated product, as illustrated below.

G cluster_0 Proposed Hydrolysis Pathway start 3,6-Dichloropyridazine Derivative step1 Protonation of Ring Nitrogen start->step1 + H⁺ intermediate1 Mono-hydroxylated Intermediate (Chlorohydroxypyridazine) step1->intermediate1 + H₂O - HCl intermediate2 Di-hydroxylated Product (Dihydroxypyridazine) intermediate1->intermediate2 + H₂O, + H⁺ - HCl

Caption: Proposed acid-catalyzed hydrolysis of dichloropyridazines.

Troubleshooting Steps:

  • Characterize the Impurities: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to determine the molecular weights of the unexpected peaks.[3][4] A mass increase of 17 Da (Cl replaced by OH) or 34 Da (both Cls replaced by OH) relative to your starting material strongly suggests hydrolysis.

  • Control Water Content: If your reaction solvent is not water, ensure it is rigorously dried. Trace amounts of water can be sufficient to cause significant degradation over time, especially at elevated temperatures.

  • Modify Acidic Conditions:

    • Use a weaker acid: If the reaction allows, switch from a strong mineral acid (e.g., HCl, H₂SO₄) to a weaker organic acid (e.g., acetic acid, formic acid) or a Lewis acid.

    • Reduce acid concentration: Use the minimum catalytic amount of acid required for your primary reaction to proceed at an acceptable rate.

  • Optimize Reaction Temperature: Hydrolysis is a chemical reaction with its own activation energy.[5] Lowering the reaction temperature can significantly slow the rate of degradation, often more than it slows your desired reaction. See the table below for a conceptual overview.

Table 1: Conceptual Impact of Conditions on Degradation Rate

Parameter Change Expected Impact on Hydrolysis Rate Rationale
Temperature Decrease Significant Decrease Reduces kinetic energy, slowing all reactions.
Acid Strength Weaker Acid Decrease Lower concentration of H⁺ ions to catalyze hydrolysis.
Water Content Decrease Significant Decrease Water is a key reactant in the hydrolysis pathway.[2]

| Reaction Time | Decrease | Decrease | Less time for the degradation side reaction to occur. |

Q2: My reaction yield is consistently low when using a dichloropyridazine scaffold under acidic conditions, even though TLC shows full consumption of the starting material. What's happening?

Answer:

This scenario often points towards the degradation of your desired product, rather than just the starting material. While your initial reaction may proceed to completion, the acidic conditions required can then cause the newly formed product, which still contains the dichloropyridazine core, to degrade.

Causality: The substituents you add to the pyridazine ring can alter its electronic properties, potentially making the C-Cl bonds even more susceptible to hydrolysis than they were in the starting material.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Monitor reaction by HPLC/LC-MS instead of TLC. Does product peak form and then decrease? start->q1 a1_yes Product is degrading. Implement mitigation strategies. q1->a1_yes Yes a1_no Reaction is not going to completion or other side reactions dominate. Re-evaluate core reaction conditions. q1->a1_no No mitigation Mitigation: 1. Quench reaction immediately upon completion. 2. Lower temperature. 3. Use milder acid. 4. Perform an in-situ workup to neutralize acid. a1_yes->mitigation

Caption: Decision workflow for diagnosing low product yields.

Troubleshooting Steps:

  • Reaction Monitoring: Shift from Thin-Layer Chromatography (TLC) to HPLC or LC-MS for reaction monitoring. This allows you to quantify the appearance of your product and any subsequent degradation products over time. Plot the concentration of starting material, product, and key impurities versus time.

  • Immediate Quenching: Once the reaction reaches maximum product concentration (as determined by your monitoring), immediately quench it by adding a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and halt further degradation.

  • Telescoping Reactions: If the subsequent step involves non-acidic conditions, consider a "telescoped" or one-pot procedure where you neutralize the acid and add the reagents for the next step directly, minimizing product isolation and exposure time to acid.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental chemical reason for the instability of the C-Cl bond in dichloropyridazines?

The instability stems from the inherent electronic nature of the pyridazine ring. The two adjacent nitrogen atoms are highly electronegative, withdrawing electron density from the carbon atoms of the ring. This effect makes the carbons bonded to the chlorine atoms (positions 3 and 6) highly electrophilic and thus susceptible to nucleophilic attack. This process, known as nucleophilic aromatic substitution (SNAAr), is facilitated in acidic media where protonation of a ring nitrogen further enhances the ring's electron-deficient character.[6]

FAQ 2: Are all dichloropyridazine derivatives equally unstable in acid?

No. The stability is significantly influenced by the other substituents on the molecule. Electron-donating groups (EDGs) elsewhere on the molecule may slightly mitigate the ring's electron deficiency, potentially increasing stability. Conversely, additional electron-withdrawing groups (EWGs) can exacerbate the instability. The stability of any new derivative should be experimentally determined.

FAQ 3: How can I proactively assess the acidic stability of a novel dichloropyridazine derivative?

You should perform a forced degradation study . This is a systematic way to identify potential degradation pathways and develop stability-indicating analytical methods.[7] It involves subjecting a solution of your compound to various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress, and analyzing the outcomes. A detailed protocol is provided in the next section.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study for Acid Stability

Objective: To determine the degradation profile of a dichloropyridazine derivative under acidic conditions.

Materials:

  • Your dichloropyridazine derivative ("Compound X")

  • Class A volumetric flasks and pipettes

  • HPLC-grade water and acetonitrile (ACN)

  • Hydrochloric acid (HCl), 1.0 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1.0 M and 0.1 M solutions (for neutralization)

  • HPLC system with a UV detector and/or mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Compound X in ACN at a concentration of 1 mg/mL.

  • Control Sample:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of a 50:50 mixture of water and ACN.

    • Dilute to the mark with the same 50:50 mixture. This is your unstressed control (0.1 mg/mL).

  • Acid Stress Sample (0.1 M HCl):

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Keep the flask at a controlled temperature (e.g., 60 °C) in a water bath or oven.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL).

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

    • Analyze the neutralized sample by HPLC.

  • Acid Stress Sample (1.0 M HCl):

    • Repeat step 3 using 1.0 M HCl and neutralizing with 1.0 M NaOH. This harsher condition will help identify degradation products more rapidly.

  • Analysis:

    • Use a suitable HPLC method (e.g., C18 column with a water/ACN gradient) to analyze all samples.[3]

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation by comparing the peak area of the parent compound.

    • Use the mass spectrometer to identify the mass of any new peaks to aid in structure elucidation.

Self-Validation: This protocol is self-validating because it directly compares the stressed samples to a control, allowing for a clear assessment of degradation. The time-course nature of the experiment helps establish degradation kinetics.

References

Technical Support Center: Work-up and Troubleshooting for Reactions Involving Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Ethyl 4,6-dichloropyridazine-3-carboxylate. This guide provides in-depth, field-proven insights into post-reaction work-up and purification procedures. It is structured as a dynamic question-and-answer hub to directly address the common and complex challenges encountered during synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and basic work-up of reactions involving this compound.

Q1: What are the basic physical properties of this compound relevant to work-up?

A1: Understanding the substrate's properties is the first step to a successful work-up. It is typically a yellow to brown oil or a solid powder.[1] Key properties are summarized in the table below. Its solubility in DMSO is high, while it is only slightly soluble in water (5.3 g/L).[2][3] This low aqueous solubility is advantageous for extraction into common organic solvents like ethyl acetate or dichloromethane (DCM).

PropertyValueSource
Molecular Formula C₇H₆Cl₂N₂O₂
Molecular Weight 221.04 g/mol [4]
Appearance Yellow to brown oil / Solid powder
Boiling Point 353.4 ± 37.0 °C at 760 mmHg[4]
Density ~1.4 g/cm³[4]
Solubility Soluble in DMSO; Slightly soluble in water[2][3]

Q2: I've completed my reaction (e.g., a Suzuki coupling or SNAr). What is a general, first-pass work-up procedure?

A2: A standard procedure begins with cooling the reaction mixture to room temperature. If a palladium catalyst was used, it's often beneficial to perform a preliminary filtration through a pad of Celite to remove the bulk of the palladium black.[5] The filtrate is then typically diluted with an organic solvent (ethyl acetate is a common choice) and washed with water and brine.[6]

Below is a general workflow diagram for a standard work-up.

G start Reaction Mixture (Post-Reaction) cool Cool to Room Temperature start->cool filter_pd Filter through Celite (if Pd catalyst used) cool->filter_pd dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) filter_pd->dilute wash_water Wash with Water dilute->wash_water wash_brine Wash with Saturated Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify

Caption: General experimental workflow for post-reaction work-up.

Q3: How do I monitor the reaction and work-up progress effectively using TLC?

A3: this compound and many of its aromatic derivatives are UV-active due to their conjugated systems. The most straightforward method for visualization is UV-induced fluorescence quenching on TLC plates containing a fluorescent indicator (e.g., F254).[2] The compound will appear as a dark spot against a glowing green background under short-wave (254 nm) UV light. For less UV-active products or impurities, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is useful for visualizing compounds that can be oxidized. For general-purpose visualization of organic compounds, a phosphomolybdic acid (PMA) stain followed by heating is highly effective.[7]

Part 2: Troubleshooting Guide

This section tackles specific problems that may arise during the work-up and purification process.

Issue 1: Product Loss & Unexpected Side Products

Q4: My yield is low, and I see a new, more polar spot on my TLC. I used a basic aqueous wash (e.g., NaHCO₃ or K₂CO₃). What happened?

A4: You have likely hydrolyzed the ethyl ester to the corresponding carboxylate salt. This is a classic side reaction known as saponification, which occurs under basic aqueous conditions.[8][9] The resulting carboxylate is much more polar than the ester and will be soluble in the aqueous layer, leading to significant product loss from the organic phase.

  • Causality: The ester carbonyl is susceptible to nucleophilic attack by hydroxide ions. The electron-deficient nature of the dichloropyridazine ring does not significantly hinder this process. The reaction is essentially irreversible because the final acid-base step, where the newly formed carboxylic acid is deprotonated by base, drives the equilibrium forward.[8]

  • Preventative Protocol:

    • Avoid strong basic washes if possible. If a base is needed to neutralize acid, use a mild base like saturated sodium bicarbonate solution and minimize contact time.

    • Perform washes at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.

    • If hydrolysis is unavoidable or desired, you must re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylate back to the carboxylic acid. Then, you can extract the carboxylic acid product with an organic solvent like ethyl acetate.

Q5: My mass spectrometry results show a product with only one chlorine atom, but I was expecting a mono-substituted product from my nucleophile. What could be the cause?

A5: This could indicate an undesired side reaction where one of the chlorine atoms is replaced by a hydroxyl group, which can occur if the reaction is worked up with water or aqueous base at elevated temperatures. The pyridazine ring is highly activated towards nucleophilic aromatic substitution (SNAr), and water or hydroxide can act as the nucleophile.

  • Causality: The two chlorine atoms on the pyridazine ring are excellent leaving groups in SNAr reactions. The ring's electron-deficient character, caused by the two nitrogen atoms, facilitates attack by nucleophiles.[10] This reactivity is a double-edged sword; it allows for the desired reaction but also makes the starting material and product susceptible to attack by weaker nucleophiles like water if conditions are too harsh.

  • Troubleshooting Steps:

    • Ensure the reaction is fully cooled to room temperature before quenching with any aqueous solution.

    • Use a non-aqueous work-up if possible. For example, quench the reaction with a proton source in an organic solvent, filter any salts, and concentrate directly before chromatography.

    • If an aqueous wash is necessary, use neutral water or brine and perform the extraction quickly.

Issue 2: Purification & Contamination Challenges

Q6: After a Suzuki or other cross-coupling reaction, my product is contaminated with palladium. How can I remove it?

A6: Palladium contamination is a frequent issue in cross-coupling chemistry. Several methods can be employed, ranging from simple filtration to the use of specialized scavengers.[5]

  • Initial Removal: The first step should always be to filter the cooled reaction mixture through a pad of Celite or silica. This will remove the heterogeneous Pd(0) "black."[6][11]

  • Aqueous Washes: Sometimes, washing with an aqueous solution containing a chelating agent like EDTA or ammonium chloride can help remove some soluble palladium species.

  • Activated Carbon: Stirring the crude product in a solution with activated carbon for a period, followed by filtration (again through Celite to remove fine carbon particles), is an effective and inexpensive method for adsorbing residual palladium.[12]

  • Thiol-Based Scavengers: For very low final palladium levels, solid-supported scavengers with thiol groups (e.g., thiol-functionalized silica gel) are highly effective.[11] The crude product solution is passed through a plug of the scavenger, which selectively binds the palladium.

Q7: I am having trouble with emulsions forming during my aqueous extraction. How can I break them?

A7: Emulsions are common when working with nitrogen-containing heterocyclic compounds, which can act as surfactants.

  • Causality: The nitrogen atoms in the pyridazine ring can be protonated or interact at the aqueous-organic interface, stabilizing the emulsion. The presence of fine particulate matter (like residual catalyst) can also contribute.

  • Resolution Strategies:

    • Add Brine: The most common solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.

    • Filter: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets.

    • Change Solvent: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some DCM can alter the phase properties.

    • Patience & Gentle Agitation: Sometimes, letting the separatory funnel stand for an extended period can allow the layers to separate. Avoid vigorous shaking; gentle, repeated inversions are often sufficient for extraction and less likely to cause persistent emulsions.

Below is a troubleshooting flowchart for common work-up issues.

G start Problem Identified During Work-up emulsion Persistent Emulsion? start->emulsion low_yield Low Yield & Polar Impurity? start->low_yield pd_contam Palladium Contamination? start->pd_contam add_brine 1. Add Saturated Brine 2. Filter through Celite 3. Allow to Stand emulsion->add_brine Yes ester_hydrolysis Ester Hydrolysis (Saponification) Likely Occurred low_yield->ester_hydrolysis Yes celite_filter 1. Filter through Celite 2. Treat with Activated Carbon 3. Use Thiol Scavenger pd_contam->celite_filter Yes acidify Acidify Aqueous Layer (pH 2-3) Re-extract with Organic Solvent ester_hydrolysis->acidify

Caption: Troubleshooting decision tree for work-up challenges.

Part 3: Detailed Experimental Protocol

Protocol: Post-SNAr Work-up and Purification

This protocol provides a detailed methodology for a typical nucleophilic aromatic substitution (SNAr) reaction where one of the chloro substituents has been displaced by a generic amine nucleophile.

Materials:

  • Reaction mixture in an organic solvent (e.g., DMF, NMP, or Dioxane)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® 545

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., Hexanes/EtOAc mixture)

Procedure:

  • Reaction Quench: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with ethyl acetate (typically 5-10 volumes relative to the reaction solvent volume).

  • Aqueous Wash I (Water): Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water. Invert the funnel gently 5-10 times to mix the phases. Rationale: This initial wash removes the bulk of water-soluble solvents like DMF or NMP and inorganic salts. Allow the layers to separate and discard the aqueous layer.

  • Aqueous Wash II (Brine): Add an equal volume of brine to the organic layer in the separatory funnel. Mix by gentle inversion. Rationale: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[6] Discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄). Stir for 15-20 minutes. Rationale: Removing all traces of water is crucial to prevent issues during solvent evaporation and to obtain a clean crude product.

  • Filtration and Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) determined by prior TLC analysis. Rationale: This step is essential to separate the desired product from unreacted starting material, di-substituted byproducts, and any other non-volatile impurities.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural confirmation of key intermediates is a non-negotiable aspect of the synthesis workflow. Ethyl 4,6-dichloropyridazine-3-carboxylate, a vital building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] Its utility hinges on the correct arrangement of substituents on the pyridazine core, a task for which Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical tool.

This guide provides an in-depth ¹H NMR analysis of this compound. Moving beyond a simple data report, we will dissect the spectrum, explain the rationale behind the observed chemical shifts and coupling patterns, and compare it with relevant analogues to provide a comprehensive understanding of its spectral features. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

The ¹H NMR Fingerprint of this compound

The ¹H NMR spectrum of this compound provides a distinct and unambiguous fingerprint of its molecular structure. The data, typically acquired in deuterated chloroform (CDCl₃), reveals three key signals corresponding to the different sets of protons in the molecule.

Below is the annotated molecular structure for reference:

Caption: Molecular structure of this compound with proton labels.

Table 1: ¹H NMR Data for this compound

The experimental data acquired on a 400 MHz spectrometer in CDCl₃ is summarized below.[1][3]

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H57.70Singlet (s)-1HPyridazine H-5
Hₐ4.55Quartet (q)7.12H-O-CH₂ -CH₃
Hₑ1.46Triplet (t)7.23H-O-CH₂-CH₃

Note: The original source describes the methylene and methyl signals as a quartet of doublets (qd) and triplet of doublets (td) respectively, indicating subtle long-range coupling. For routine analysis, they are often simplified to a quartet and triplet.

Interpretation of the Spectrum
  • Pyridazine Proton (H5) at 7.70 ppm: The lone proton on the pyridazine ring appears as a sharp singlet. This is expected, as it has no adjacent protons within the typical three-bond coupling distance.[4] Its downfield chemical shift is a direct consequence of the aromatic nature of the pyridazine ring and the strong electron-withdrawing effects of the two adjacent nitrogen atoms and the two chlorine atoms. These groups deshield the proton, shifting its resonance to a lower field.

  • Ethyl Ester Protons (Hₐ at 4.55 ppm and Hₑ at 1.46 ppm): The signals for the ethyl group are classic textbook patterns.

    • The methylene (-CH₂-) protons at 4.55 ppm are deshielded by the adjacent electronegative oxygen atom. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

    • The methyl (-CH₃-) protons at 1.46 ppm appear further upfield. This signal is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

    • A crucial self-validation check is the coupling constant (J) . The interaction between the methylene and methyl protons is mutual, and therefore, their J values must be identical.[4] The observed values of 7.1 Hz and 7.2 Hz are in excellent agreement, confirming the presence of the ethyl group.[5]

Comparative Analysis: The Importance of Substitution Patterns

To fully appreciate the diagnostic power of this spectrum, it is instructive to compare it with the parent pyridazine molecule and consider the effect of solvent choice.

Comparison with Unsubstituted Pyridazine

Unsubstituted pyridazine exhibits a more complex spectrum due to proton-proton coupling around the ring. Its ¹H NMR spectrum in CDCl₃ shows two multiplets: one around 9.21 ppm for the protons at positions 3 and 6 (adjacent to the nitrogens) and another around 7.51 ppm for the protons at positions 4 and 5.[6]

CompoundRing Proton(s)Chemical Shift (δ, ppm)Key Difference
This compound H57.70A single, sharp singlet due to substitution.
Unsubstituted Pyridazine H3, H6, H4, H5~9.21 and ~7.51Complex multiplets due to spin-spin coupling.

This comparison underscores the influence of the substituents. The chlorine atoms and the ethyl carboxylate group replace protons, simplifying the spectrum to a single peak for the remaining ring proton. The specific chemical shift of this singlet (7.70 ppm) is a direct result of the electronic environment created by this unique 4,6-dichloro-3-carboxylate substitution pattern.

The Influence of NMR Solvent

The choice of deuterated solvent can significantly impact the observed chemical shifts due to differing solvent-solute interactions. While CDCl₃ is a common choice, polar solvents like DMSO-d₆ can also be used. Studies on other substituted pyridazines have shown that switching from a low-polarity solvent like CDCl₃ to a high-polarity solvent like DMSO-d₆ can induce marked changes in chemical shifts, sometimes exceeding 0.3 ppm.[7][8] This phenomenon arises from the solvent's ability to interact with the polar sites of the molecule, altering the local magnetic fields experienced by the protons. Therefore, when comparing experimental data against literature values, it is critical to ensure the same solvent was used.

A Self-Validating Experimental Protocol

To ensure the generation of reliable and reproducible data, the following step-by-step protocol is recommended. The workflow is designed to incorporate internal checks that validate the integrity of the results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Validation cluster_confirm Structural Confirmation prep1 1. Weigh ~10-20 mg of sample accurately. prep2 2. Dissolve in ~0.7 mL of CDCl3 containing 0.03% TMS. prep1->prep2 prep3 3. Transfer to a clean, dry 5mm NMR tube. prep2->prep3 acq1 4. Lock and shim the spectrometer. prep3->acq1 acq2 5. Acquire ¹H spectrum (e.g., 16 scans, 1s relaxation delay). acq1->acq2 proc1 6. Apply Fourier transform and phase correction. acq2->proc1 proc2 7. Calibrate spectrum to TMS at 0.00 ppm. proc1->proc2 proc3 8. Integrate all signals. proc2->proc3 proc4 9. Analyze chemical shifts, multiplicities, and coupling constants (J). proc3->proc4 confirm1 Do integrations match proton count (1:2:3)? proc4->confirm1 confirm2 Are multiplicities (s, q, t) correct? confirm1->confirm2 Yes confirm3 Is J(q) ≈ J(t)? confirm2->confirm3 Yes confirm4 Structure Verified confirm3->confirm4 Yes

Caption: A validated workflow for the ¹H NMR analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). It is crucial to use a solvent that contains a known internal standard, typically tetramethylsilane (TMS), for accurate chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to avoid impurities in the spectrum.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal. The relative integral values should correspond to the number of protons giving rise to each signal (a 1:2:3 ratio for this molecule).

    • Analyze the multiplicity (singlet, quartet, triplet) and measure the coupling constants (J-values) for the split signals.

  • Trustworthiness through Self-Validation:

    • Integral Ratio: Does the integration correspond to the expected 1H:2H:3H ratio? A significant deviation could indicate impurities.

    • Multiplicity: Do the splitting patterns match the predictions based on neighboring protons (n+1 rule)?

    • Coupling Constant Reciprocity: Is the J-value of the quartet identical to the J-value of the triplet? This confirms the coupling between the -CH₂- and -CH₃- groups.

By following this structured approach, the ¹H NMR analysis becomes a self-validating system, providing an authoritative and trustworthy confirmation of the structure and purity of this compound.

References

The Trinity of Structural Elucidation: NMR, MS, and X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Substituted Pyridazines for Drug Discovery Professionals

Substituted pyridazines represent a cornerstone in medicinal chemistry, forming the structural core of compounds with a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] For researchers and drug development professionals, the unambiguous identification, purity assessment, and complete structural elucidation of these novel molecules are not just procedural formalities; they are the bedrock of successful drug discovery campaigns. An incomplete or inaccurate characterization can lead to misinterpreted biological data, wasted resources, and the potential failure of a promising therapeutic candidate.

This guide provides a comparative analysis of the essential characterization techniques for substituted pyridazines. Moving beyond a simple listing of methods, it delves into the causality behind experimental choices, offers field-proven protocols, and grounds its claims in authoritative sources to ensure scientific integrity.

The definitive characterization of a novel substituted pyridazine relies on a synergistic application of three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution. For pyridazine derivatives, it provides invaluable information about the substitution pattern on the heterocyclic ring and the structure of the appended functional groups.

Pillar of Expertise: Why NMR is Foundational

NMR is indispensable because it maps the precise connectivity of atoms. Through a series of experiments, one can determine which protons are coupled to which carbons and to each other, effectively building a blueprint of the molecule. For pyridazines, this allows for the unambiguous assignment of substituents to specific positions on the ring (e.g., C3, C4, C5, or C6).

Key NMR Experiments for Pyridazine Characterization:

Experiment Information Yielded Application to Substituted Pyridazines
¹H NMR Provides information on the chemical environment and connectivity of protons.Determines the number of unique protons, their electronic environment, and through-bond proximity (via J-coupling). Essential for initial assessment of the substitution pattern.[2][3]
¹³C NMR Reveals the number and electronic environment of carbon atoms.Identifies all unique carbons, including those on the pyridazine ring and in the substituents. The chemical shifts are highly sensitive to the nature of the substituents.[3][4]
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.Simplifies the ¹³C spectrum by showing CH/CH₃ signals as positive and CH₂ signals as negative, aiding in the assignment of aliphatic substituents.
2D COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).Establishes H-H connectivity within the pyridazine ring and within the substituent side chains.[2][5]
2D HSQC Correlates protons directly to the carbons they are attached to (one-bond ¹JCH).Unambiguously links each proton signal to its corresponding carbon signal, forming the C-H framework.[2][5]
2D HMBC Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds, ²⁻⁴JCH).The cornerstone for confirming connectivity. It reveals correlations from substituent protons to ring carbons (and vice-versa), confirming the exact point of attachment.[2][5]
¹⁵N NMR Provides information on the electronic environment of nitrogen atoms.Can be used to study the electronic effects of substituents on the pyridazine ring nitrogens, though often requires specialized experiments due to low natural abundance.[2][5]

Experimental Protocol: ¹H NMR Acquisition

This protocol describes a self-validating system for obtaining a high-quality proton NMR spectrum.

  • Sample Preparation (The Causality of Solvent Choice): Dissolve 5-10 mg of the purified substituted pyridazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.[1] The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have residual solvent peaks that do not obscure key analyte signals.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, providing a stable magnetic field. Tune and shim the spectrometer to optimize the magnetic field homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm for pyridazines).[1]

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data. Phase the resulting spectrum to ensure all peaks are upright and symmetrical. Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm). Integrate the peaks to determine the relative ratios of protons in the molecule.

Diagram: NMR Structural Elucidation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_out Final Output Prep Dissolve 5-10 mg in 0.7 mL Deuterated Solvent Acq_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Prep->Acq_1D Initial analysis Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D If structure is complex Proc Process Data (FT, Phasing, Calibration) Acq_1D->Proc Acq_2D->Proc Assign Assign Signals Proc->Assign Connect Establish Connectivity (via 2D NMR) Assign->Connect Structure Confirm Molecular Structure Connect->Structure Final confirmation

Caption: Workflow for NMR analysis of substituted pyridazines.

Mass Spectrometry (MS): The Molecular Weigher

MS is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.

Pillar of Expertise: Why HRMS is Essential for Trustworthiness

For a novel compound, proposing a structure based on NMR alone is insufficient. HRMS provides a critical checkpoint by confirming that the proposed structure's elemental formula matches the experimentally measured mass to within a few parts per million (ppm). This self-validating step prevents misidentification and builds confidence in the assigned structure.

Comparison of Common Ionization Techniques:

Technique Principle Best For Typical Result for Pyridazines
Electrospray Ionization (ESI) A soft ionization technique where ions in solution are transferred to the gas phase.[1]Polar, non-volatile molecules. Ideal for most pyridazine derivatives in drug discovery.Often produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[6][7]
Electron Impact (EI) A hard ionization technique that bombards the molecule with high-energy electrons.Volatile, thermally stable compounds.Produces the molecular ion [M]⁺• and extensive, reproducible fragmentation patterns that can be used for structural elucidation.[8]

Experimental Protocol: ESI High-Resolution Mass Spectrometry

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[1][9]

    • Perform a serial dilution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1] High concentrations can cause signal suppression and contaminate the instrument.

  • Instrument Setup: The sample is introduced into the ESI source, typically via direct infusion or coupled to an HPLC system. The mass spectrometer (e.g., a TOF or Orbitrap analyzer) is calibrated using a known standard to ensure high mass accuracy.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode (as pyridazines are basic and readily protonated). The instrument measures the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental formula based on the highly accurate measured m/z value.

    • Compare the measured mass to the theoretical mass of the proposed structure. A mass error of <5 ppm is considered excellent confirmation.

    • If necessary, perform tandem MS (MS/MS) by isolating the molecular ion and fragmenting it to gain further structural information.[1]

Diagram: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Prepare Dilute Solution (1-10 µg/mL) Ionize Ionization (e.g., ESI) Prep->Ionize Analyze Mass Analysis (e.g., TOF, Orbitrap) Ionize->Analyze Detect Detection Analyze->Detect GetMass Determine Accurate Mass of [M+H]⁺ Detect->GetMass CalcFormula Calculate Elemental Formula GetMass->CalcFormula Confirm Compare with Proposed Structure (Mass Error < 5 ppm) CalcFormula->Confirm XRay_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_solve Structure Solution cluster_final Final Output Purify High Purity Sample (>99%) Grow Grow Single Crystal (e.g., Slow Evaporation) Purify->Grow Mount Mount Crystal Grow->Mount Diffract Collect Diffraction Data Mount->Diffract Solve Solve Phase Problem Diffract->Solve Refine Refine Atomic Positions Solve->Refine Structure3D Unambiguous 3D Structure Refine->Structure3D Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Properties cluster_final Final Data Package Synth Chemical Synthesis Purify Purification (e.g., Column Chromatography, Recrystallization) Synth->Purify Purity Purity Check (HPLC/TLC) Purify->Purity FTIR Functional Groups (FTIR) Purity->FTIR MS Molecular Formula (HRMS) Purity->MS NMR Connectivity & Structure (NMR) Purity->NMR Thermal Thermal Stability (TGA/DSC) NMR->Thermal XRay Definitive 3D Structure (X-ray Crystallography) NMR->XRay If crystal can be grown Final Fully Characterized Compound NMR->Final If no crystal Thermal->Final XRay->Final

References

Mass spectrometry of Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4,6-dichloropyridazine-3-carboxylate: A Comparative Analysis

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization and quantification of novel chemical entities are paramount. This compound, a member of the biologically significant pyridazine class of heterocycles, presents a unique analytical challenge due to its combination of a halogenated aromatic core and an ester functional group.[1][2] This guide provides a comprehensive analysis of its expected behavior under mass spectrometric analysis, offers a comparative overview with alternative analytical techniques, and presents a detailed experimental protocol.

While a dedicated mass spectrum for this specific molecule is not widely published, this guide synthesizes data from closely related dichloropyridazines, pyridazine-3-carboxylates, and chloro-substituted heterocycles to construct a scientifically grounded, predictive analysis.[3][4][5]

Predicted Mass Spectrometric Behavior

Mass spectrometry (MS) is an indispensable tool that provides data on the molecular weight and structure of an analyte by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.[6] The choice of ionization technique is critical as it dictates the extent of fragmentation and the nature of the information obtained.

Ionization Techniques: A Comparison
  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[7] This method, commonly paired with Gas Chromatography (GC), generates a detailed fragmentation pattern that serves as a molecular fingerprint, ideal for structural elucidation and library matching. However, the molecular ion (M•+) may be weak or absent for some molecules due to the high energy input.[8]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions by applying a high voltage to a liquid sample, creating an aerosol.[6] It imparts minimal excess energy to the analyte, typically resulting in a prominent protonated molecule, [M+H]+, or other adducts.[9] This makes ESI, especially when coupled with Liquid Chromatography (LC), exceptionally useful for unambiguous molecular weight determination and is the preferred method for analyzing polar, thermally labile, or high molecular weight compounds in complex matrices.[7]

The Molecular Ion and Isotopic Signature

The molecular formula for this compound is C₇H₆Cl₂N₂O₂. A key diagnostic feature in its mass spectrum will be the distinctive isotopic pattern imparted by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.

For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion:

  • M peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms.

The theoretical intensity ratio of these M:M+2:M+4 peaks is approximately 9:6:1 , providing a definitive signature for the presence of two chlorine atoms.[10]

Table 1: Predicted Molecular Ion Data

PropertyValue
Molecular FormulaC₇H₆Cl₂N₂O₂
Monoisotopic Mass235.9806 Da
[M+H]⁺ (for ESI)236.9884 Da
Isotopic PatternM, M+2, M+4
Intensity Ratio~9:6:1
Predicted Fragmentation Pathways

The fragmentation of this compound is dictated by its constituent functional groups: the dichloropyridazine ring and the ethyl carboxylate side chain.

Under EI conditions, the fragmentation will likely proceed through several competing pathways initiated by the radical cation (M•+).

  • α-Cleavage: Loss of the ethoxy radical (•OC₂H₅, 45 Da) is a common pathway for esters, leading to a stable acylium ion.

  • Loss of Ethylene: Cleavage of the C-O bond followed by hydrogen rearrangement can lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da).

  • Sequential Losses: Following the initial ester fragmentation, subsequent losses of carbon monoxide (CO, 28 Da), chlorine radicals (•Cl, 35 Da), or hydrogen chloride (HCl, 36 Da) are anticipated.

  • Ring Fragmentation: The pyridazine ring itself can cleave, often with the expulsion of a stable N₂ molecule (28 Da).[5]

Caption: Predicted EI fragmentation of this compound.

In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and fragmented via collision-induced dissociation (CID). This process involves the loss of stable, neutral molecules.

  • Primary Losses: The most probable initial losses from the [M+H]⁺ precursor ion would be neutral molecules such as ethanol (C₂H₅OH, 46 Da) or ethylene (C₂H₄, 28 Da).

  • Secondary Fragmentation: The resulting product ions can then undergo further fragmentation, such as the loss of CO (28 Da) or HCl (36 Da).

This controlled, sequential fragmentation provides highly specific structural information and is the foundation for quantitative methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Comparison with Alternative Analytical Methods

While mass spectrometry is exceptionally powerful, a multi-technique approach is often necessary for comprehensive characterization.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleStrengthsLimitations
GC-MS / LC-MS Separation followed by mass-based detection of ions.High sensitivity and specificity; provides molecular weight and structural data; ideal for quantification.Destructive technique; requires ionization of the analyte.
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structure elucidation (¹H, ¹³C); non-destructive.[11]Relatively low sensitivity; requires higher sample purity and quantity; complex spectra.
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information on functional groups (e.g., C=O, C-Cl); fast and non-destructive.[1]Limited structural information for complex molecules; not suitable for quantification of mixtures.
HPLC with UV Detection Chromatographic separation followed by detection based on UV light absorption.Excellent for separation and quantification; robust and widely available.Less specific than MS; requires a UV chromophore; co-eluting impurities can interfere.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol provides a robust starting point for the analysis of this compound in a research or drug development setting.

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Solutions (Serial dilution in 50:50 Methanol:Water) A->B C 3. Inject Sample (1-5 µL) B->C D 4. Chromatographic Separation (C18 Column, Gradient Elution) C->D E 5. Ionization (Positive ESI Mode) D->E F 6. Full Scan MS (Identify [M+H]⁺ at m/z 237) E->F G 7. Tandem MS (MS/MS) (Fragment m/z 237, optimize collision energy) F->G H 8. Data Analysis (Confirm fragmentation, quantify if needed) G->H

Caption: Workflow for LC-ESI-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like methanol or acetonitrile.

    • Perform serial dilutions from the stock solution into the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid) to create working standards for method development and quantification.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point.

    • Mobile Phase A: Water + 0.1% Formic Acid (enhances protonation for ESI).

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to ensure elution of the compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometer (MS) Settings:

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Mode 1 (Full Scan): Initially, perform a full scan (e.g., m/z 100-500) to identify the [M+H]⁺ ion at m/z ~237 and confirm the characteristic M:M+2:M+4 isotopic pattern.

    • Scan Mode 2 (Tandem MS or Product Ion Scan): Isolate the precursor ion (m/z 237) and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Identify the most stable and abundant product ions.

    • Key Parameters: Optimize capillary voltage, source temperature, and nebulizing/drying gas flows according to the specific instrument manufacturer's recommendations.

  • Data Analysis:

    • Confirm the identity of the compound by matching the retention time, the precursor ion m/z, the isotopic pattern, and the fragmentation pattern with the predicted data.

    • For quantification, develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, stands out as the premier technique for the analysis of this compound. Its high sensitivity and specificity allow for confident identification and quantification. The molecule's two chlorine atoms provide a powerful diagnostic isotopic signature. By understanding the principles of ionization and the predictable fragmentation pathways of the ester and dichloropyridazine moieties, researchers can develop robust analytical methods to support discovery and development efforts in the crucial field of heterocyclic chemistry.

References

A Comparative Guide to HPLC Purity Assessment of Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Ethyl 4,6-dichloropyridazine-3-carboxylate, a key pharmaceutical intermediate.[1] As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount.[1][2] This document delves into two distinct HPLC approaches—Reversed-Phase and Normal-Phase—offering insights into the rationale behind method selection and providing detailed experimental protocols.

The information presented herein is grounded in established chromatographic principles and adheres to guidelines from pharmacopeias and regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5][6][7][8][9][10][11][12][13]

Understanding the Analyte: this compound

This compound (CAS 679406-03-2) is a heterocyclic compound with the molecular formula C7H6Cl2N2O2.[1][14] Its structure, featuring a pyridazine ring substituted with two chlorine atoms and an ethyl carboxylate group, dictates its chromatographic behavior. The presence of the polar pyridazine ring and the relatively non-polar ethyl and chloro substituents gives the molecule a moderate polarity, making it amenable to both reversed-phase and normal-phase chromatography.

Method Comparison: Reversed-Phase vs. Normal-Phase HPLC

The choice between reversed-phase and normal-phase HPLC is a critical first step in method development.[15] This decision is based on the analyte's properties and the desired separation outcome.

  • Reversed-Phase HPLC (RP-HPLC) is the most widely used chromatographic technique in the pharmaceutical industry due to its applicability to a broad range of compounds.[16][17][18] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[19] Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[19]

  • Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase and a non-polar mobile phase. This technique is well-suited for separating isomers and is a valuable alternative for compounds that are either too strongly or too weakly retained in reversed-phase systems.[15][20][21]

Below is a detailed comparison of two proposed methods for assessing the purity of this compound.

Method 1: Reversed-Phase HPLC with UV Detection

This method is often the first choice for purity analysis due to its robustness and wide applicability.

Rationale for Method Selection:

  • Stationary Phase (C18): A C18 (octadecyl) column is a standard choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide variety of molecules.[20] Its versatility makes it a good starting point for method development.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile and water are common mobile phase components in RP-HPLC.[17] They are miscible, have low UV cutoff wavelengths, and provide good solvating power for a range of compounds. A gradient elution is proposed to ensure the elution of potential impurities with varying polarities.

  • Detection (UV at 254 nm): The pyridazine ring in the analyte contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is a common choice for aromatic and heterocyclic compounds, providing good sensitivity.[22]

Experimental Protocol:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-30 min: 90-50% B, 30-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Method 2: Normal-Phase HPLC with UV Detection

This method provides an alternative selectivity to reversed-phase and can be particularly useful for resolving impurities that are structurally similar to the main compound.

Rationale for Method Selection:

  • Stationary Phase (Silica): A silica-based column is the standard for normal-phase chromatography. The polar silanol groups on the silica surface interact with polar functional groups of the analyte.

  • Mobile Phase (Hexane/Ethyl Acetate): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typical for NP-HPLC. The ratio is adjusted to achieve the desired retention and separation.[23]

  • Detection (UV at 254 nm): As with the reversed-phase method, UV detection at 254 nm is suitable for this compound in a normal-phase system.

Experimental Protocol:

ParameterCondition
Column Silica, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 80:20 (v/v) Hexane: Ethyl Acetate (Isocratic)
Flow Rate 1.2 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Comparative Data and Performance

The following table summarizes the expected performance characteristics of the two methods. This data is illustrative and would be confirmed during method validation.

Performance ParameterMethod 1: Reversed-PhaseMethod 2: Normal-Phase
Retention Time (Main Peak) ~15 min~8 min
Resolution (Main Peak vs. Closest Impurity) > 2.0> 1.8
Peak Symmetry (Tailing Factor) 0.9 - 1.21.0 - 1.5
Selectivity Based on hydrophobicityBased on polarity
Robustness Generally highSensitive to water content in mobile phase

Method Validation and System Suitability

Both methods must undergo rigorous validation in accordance with ICH guidelines (Q2(R2)) to ensure they are fit for their intended purpose.[4][5][7][8][10] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[4][7]

System suitability tests (SSTs) must be performed before each analysis to ensure the chromatographic system is performing adequately.[3][6][9][11][12] Typical SST parameters include retention time, peak area, resolution, and tailing factor. The acceptance criteria for these parameters are defined in pharmacopeias such as the USP <621> and Ph. Eur. 2.2.46.[3][9][11][13][24][25][26][27]

Workflow and Decision Making

The selection and development of an appropriate HPLC method follows a logical progression.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Validation & Application A Analyte Characterization (this compound) B Literature Search (Existing methods for similar compounds) A->B C Choose Chromatographic Mode B->C D Reversed-Phase (RP-HPLC) C->D Moderate Polarity E Normal-Phase (NP-HPLC) C->E Alternative Selectivity F Method Optimization (Column, Mobile Phase, Gradient/Isocratic) D->F E->F G Method Validation (ICH Q2(R2)) F->G H System Suitability Testing (USP <621>) G->H I Routine Purity Analysis H->I

Caption: Workflow for HPLC method development and validation.

Comparative Logic

The choice between the two methods depends on the specific requirements of the analysis.

Method_Comparison cluster_RP Reversed-Phase Method cluster_NP Normal-Phase Method Start Purity Analysis Goal RP_Node Robust & Versatile Start->RP_Node NP_Node Alternative Selectivity Start->NP_Node RP_Adv1 Good for a wide range of impurities RP_Node->RP_Adv1 RP_Adv2 Less sensitive to mobile phase water content RP_Node->RP_Adv2 NP_Adv1 Effective for structurally similar impurities NP_Node->NP_Adv1 NP_Adv2 Can be faster for this analyte NP_Node->NP_Adv2

Caption: Decision logic for selecting an HPLC method.

Conclusion

Both reversed-phase and normal-phase HPLC methods are viable for assessing the purity of this compound. The reversed-phase method offers robustness and is generally the preferred starting point for routine quality control. The normal-phase method provides a valuable orthogonal approach, offering different selectivity that can be crucial for separating challenging impurities. The ultimate choice of method will depend on the specific impurity profile of the sample and the goals of the analysis. A thorough method development and validation process is essential to ensure the reliability and accuracy of the purity assessment.

References

A Researcher's Guide to Chlorinating Agents for Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chloropyridazines are foundational building blocks in the development of novel therapeutics and advanced agrochemicals.[1][2] The strategic introduction of a chlorine atom onto the pyridazine scaffold opens a gateway for diverse functionalization through nucleophilic substitution reactions. This guide provides a comparative analysis of common chlorinating agents used for the synthesis of chloropyridazines from their corresponding pyridazinone precursors. We will delve into the mechanistic nuances, practical applications, and critical safety considerations for each reagent, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Indispensable Role of Chloropyridazines

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its π-deficient nature and the presence of basic nitrogen atoms facilitate crucial interactions with biological targets.[3] The introduction of a chlorine atom transforms the pyridazine ring into a versatile intermediate, enabling the synthesis of a wide array of derivatives with potential therapeutic applications, including anticancer agents, PARP-1 inhibitors, and human rhinovirus (HRV) capsid-binding inhibitors.[3][4][5]

Key Chlorinating Agents: A Comparative Overview

The conversion of pyridazinones to chloropyridazines is a cornerstone transformation in heterocyclic chemistry.[1] This deoxychlorination is most commonly achieved using phosphorus oxychloride (POCl₃), though other reagents like thionyl chloride (SOCl₂) and Vilsmeier-Haack type reagents also find application.

Phosphorus Oxychloride (POCl₃): The Workhorse Reagent

Phosphorus oxychloride is the most widely employed reagent for the chlorination of pyridazinones.[1] It often serves as both the reagent and the solvent, particularly in large-scale preparations.[1][6]

Mechanism of Action

The chlorination with POCl₃ is believed to proceed through an initial O-phosphorylation of the pyridazinone tautomer, pyridazin-3-ol. This forms a pyridazinyl dichlorophosphate intermediate, which activates the hydroxyl group, converting it into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion at the carbon atom attached to the phosphate group yields the desired chloropyridazine.[1]

POCl3_Mechanism cluster_0 Step 1: O-Phosphorylation cluster_1 Step 2: Nucleophilic Attack Pyridazinone Pyridazinone Intermediate Pyridazinyl Dichlorophosphate Intermediate Pyridazinone->Intermediate + POCl₃ POCl3 POCl₃ Chloropyridazine Chloropyridazine Intermediate->Chloropyridazine + Cl⁻ Byproduct Dichlorophosphate Anion Chloride Cl⁻

Caption: Proposed mechanism for POCl₃ chlorination.

Experimental Data & Protocols

General Protocol: A common procedure involves heating the pyridazinone substrate in an excess of phosphorus oxychloride.[1] For instance, 3(2H)-pyridazinone can be treated with 10 volumes of POCl₃ and heated at 90°C for 4 hours.[1]

Solvent-Free Conditions: A more environmentally friendly and scalable approach involves using equimolar amounts of POCl₃ with a base like pyridine in a sealed reactor at high temperatures (140-160°C).[6] This method has been shown to be effective for a variety of hydroxylated nitrogen-containing heterocycles, often providing higher yields and shorter reaction times compared to conventional methods.[6][7]

SubstrateReagent/ConditionsYieldReference
3(2H)-PyridazinonePOCl₃ (excess), 90°C, 4hNot specified[1]
6-Methyl-3(2H)-pyridazinonePOCl₃ (chlorinating agent)Not specified[8]
Pyridazin-3-olPOCl₃ (10 vol), 60°C, 1.5h92%[9]
HydroxypyrimidinesEquimolar POCl₃, Pyridine, 160°C, 2h>80%[6][7]

Work-up Procedure: A critical step in POCl₃ reactions is the quenching of the excess reagent. This is a highly exothermic process and must be done with extreme caution by slowly pouring the reaction mixture onto crushed ice.[1] The mixture is then basified to a pH > 10 with a strong base like 50% NaOH solution before extraction with an organic solvent.[1] An alternative work-up involves removing excess POCl₃ under high vacuum and then quenching the residue in an ice-cold saturated solution of sodium bicarbonate.[1]

Thionyl Chloride (SOCl₂): A Milder Alternative

Thionyl chloride is another effective chlorinating agent, often used for the conversion of alcohols and carboxylic acids to their corresponding chlorides.[10][11] While less common than POCl₃ for pyridazinone chlorination, it can be a valuable alternative, particularly when milder conditions are required.[12]

Mechanism of Action

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[11] In the presence of a base like pyridine (Darzens halogenation), the reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry.[11] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[13]

SOCl2_Mechanism cluster_0 Step 1: Formation of Chlorosulfite cluster_1 Step 2: Nucleophilic Attack (with Pyridine) Pyridazinol Pyridazin-3-ol Chlorosulfite Chlorosulfite Intermediate Pyridazinol->Chlorosulfite + SOCl₂ SOCl2 SOCl₂ Chloropyridazine Chloropyridazine Chlorosulfite->Chloropyridazine + Cl⁻ Byproducts SO₂ + HCl Chloride Cl⁻

Caption: General mechanism for SOCl₂ chlorination.

Advantages and Considerations
  • Milder Conditions: SOCl₂ can often be used at lower temperatures than POCl₃.

  • Gaseous Byproducts: Simplifies work-up and purification.[13]

  • Catalysis: The reaction can be catalyzed by N,N-dimethylformamide (DMF) or pyridine.[11][14] The use of catalytic DMF leads to the in-situ formation of the Vilsmeier-Haack reagent.[11]

Vilsmeier-Haack Reagent: For Formylation and Chlorination

The Vilsmeier-Haack reagent, typically formed from the reaction of a tertiary amide like DMF with POCl₃, is primarily known for the formylation of electron-rich aromatic rings.[15][16] However, it can also act as a chlorinating agent under certain conditions.[15]

Mechanism and Application

The active species is an N,N-dimethyliminium cation, [(CH₃)₂N=CHCl]⁺.[16] While its primary role is formylation, chlorination can occur as a side reaction or as the main pathway depending on the substrate and reaction conditions.[15][17] For instance, the reaction of 3H-indoles with the Vilsmeier-Haack reagent can lead to chlorinated products.[18]

Vilsmeier_Workflow cluster_0 Reagent Formation cluster_1 Reaction with Substrate cluster_2 Product Formation DMF DMF Vilsmeier Vilsmeier Reagent ([(CH₃)₂N=CHCl]⁺) DMF->Vilsmeier POCl3_reagent POCl₃ POCl3_reagent->Vilsmeier Substrate Pyridazinone Vilsmeier->Substrate Intermediate Iminium Salt Intermediate Substrate->Intermediate Hydrolysis Hydrolysis Chlorinated_Product Chloropyridazine Intermediate->Chlorinated_Product

References

A Comparative Guide to the X-ray Crystallography of Ethyl 4,6-dichloropyridazine-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its role in defining the three-dimensional architecture of bioactive molecules.[1] Ethyl 4,6-dichloropyridazine-3-carboxylate, a key intermediate in the synthesis of pharmaceuticals such as Deucravacitinib, presents a critical subject for crystallographic analysis.[2] Understanding the solid-state structure of this molecule and its derivatives is paramount for controlling drug polymorphism, optimizing synthesis, and ultimately, ensuring the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the synthesis, crystallization, and crystallographic features of this compound and its derivatives. While a single-crystal X-ray structure for the parent ethyl ester has not been publicly disclosed, this guide will leverage data from closely related structures to provide a comprehensive and insightful comparison.

Synthesis and Crystallization: Pathways to Crystalline Materials

The journey to a high-quality crystal suitable for X-ray diffraction begins with a robust synthetic route and a carefully controlled crystallization process. Here, we compare the synthesis and purification of this compound and a key derivative, 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of ethyl 4,6-dihydroxypyridazine-3-carboxylate.[2]

Reaction Scheme:

reactant Ethyl 4,6-dihydroxypyridazine-3-carboxylate product This compound reactant->product 100°C, 3.5h reagent Phosphorus Oxychloride (POCl3) reagent->product

A simplified workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a nitrogen-purged Schlenk flask, add ethyl 4,6-dihydroxypyridazine-3-carboxylate.

  • Chlorination: Add an excess of phosphorus oxychloride to the flask.

  • Heating: Seal the vessel and heat the reaction mixture to 100°C for approximately 3.5 hours.

  • Workup: Cool the reaction to room temperature and remove the excess phosphorus oxychloride under vacuum. The crude product is then dissolved in an organic solvent like chloroform and poured into ice water.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[2]

Synthesis of 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide

This deuterated amide derivative is a crucial intermediate in the synthesis of Deucravacitinib. Its synthesis involves the amidation of the corresponding carboxylic acid chloride.

Reaction Scheme:

reactant 6-chloropyridazine-3-carbonyl chloride product 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide reactant->product reagent Deuterated Methylamine reagent->product

A simplified workflow for the synthesis of the deuterated amide derivative.

Experimental Protocol:

  • Starting Material Preparation: 6-chloropyridazine-3-carboxylic acid is reacted with a chlorinating agent such as oxalyl chloride to form 6-chloropyridazine-3-carbonyl chloride.

  • Amidation: The resulting acid chloride is then reacted with deuterated methylamine to yield the final product.[3]

Crystallization Strategies for Pyridazine Derivatives

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Common Crystallization Techniques for Small Organic Molecules:

TechniqueDescriptionAdvantagesDisadvantages
Slow Evaporation A solution of the compound is allowed to slowly evaporate, leading to supersaturation and crystal growth.Simple to set up.Can sometimes lead to rapid crystallization and smaller or lower quality crystals.
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.Good control over the rate of crystallization.Requires a suitable solvent/anti-solvent pair.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the liquids slowly mix.Can produce high-quality crystals.Can be technically challenging to set up without disturbing the interface.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and causing crystallization.Widely used in industrial processes.Requires the compound to have a temperature-dependent solubility.

For many pharmaceutical intermediates, a combination of these techniques or more advanced methods like co-crystallization may be necessary to obtain suitable crystals.[4][5]

Comparative Crystallographic Analysis

While the single-crystal structure of this compound is not publicly available, we can infer its likely structural features by examining related pyridazine derivatives.

Key Structural Features of the Pyridazine Ring:

The pyridazine ring is a planar aromatic heterocycle.[6] The presence of two adjacent nitrogen atoms creates a significant dipole moment, which influences intermolecular interactions and crystal packing.[1]

Expected Molecular Geometry:

Based on the analysis of other pyridazine derivatives, we can anticipate the following for this compound:

  • Planarity: The pyridazine ring itself will be essentially planar.

  • Conformation of the Ester Group: The ethyl carboxylate group will likely be rotated out of the plane of the pyridazine ring to minimize steric hindrance. The exact torsion angle will be influenced by crystal packing forces.

  • Intermolecular Interactions: The primary intermolecular interactions are expected to be C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the pyridazine rings. The chlorine atoms may also participate in halogen bonding.

Illustrative Workflow for Single-Crystal X-ray Diffraction:

cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesize Compound crystallization Grow Single Crystal synthesis->crystallization data_collection Mount Crystal & Collect Diffraction Data crystallization->data_collection data_processing Process Raw Data data_collection->data_processing structure_solution Solve Crystal Structure data_processing->structure_solution refinement Refine Structural Model structure_solution->refinement analysis analysis refinement->analysis Final Structural Analysis

A general workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Outlook

The crystallographic analysis of this compound and its derivatives is crucial for understanding their solid-state properties and for the development of robust and reproducible manufacturing processes for pyridazine-containing pharmaceuticals. While the single-crystal structure of the parent ethyl ester remains elusive in the public domain, the synthetic and crystallization methodologies presented here provide a solid foundation for obtaining high-quality crystals.

Future work should focus on systematically screening a wide range of crystallization conditions to obtain single crystals of this compound. The resulting crystallographic data would be invaluable for a direct and detailed comparison with its derivatives, providing deeper insights into the structure-property relationships within this important class of molecules. Such studies will undoubtedly contribute to the rational design of new and improved pyridazine-based therapeutic agents.

References

A Comparative Spectroscopic Guide to Ethyl 4,6-dichloro-3-pyridazinecarboxylate and a Structurally Related Isomer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 4,6-dichloro-3-pyridazinecarboxylate, a key intermediate in pharmaceutical synthesis.[1] A comparative study with its structural isomer, Ethyl 3,6-dichloropyridazine-4-carboxylate, is included to highlight the impact of substituent positioning on spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to aid in compound identification, characterization, and quality control.

Introduction: The Significance of Dichloropyridazine Scaffolds

The pyridazine core is a prevalent motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Dichlorinated pyridazine carboxylates, in particular, serve as versatile building blocks for the synthesis of more complex and biologically active molecules. The strategic placement of chloro- and carboxylate-substituents on the pyridazine ring dictates the molecule's reactivity and its utility in the synthesis of various pharmaceutical agents. Ethyl 4,6-dichloro-3-pyridazinecarboxylate is a notable example, valued for its role as a precursor in the development of novel therapeutics.[1]

This guide will delve into the spectroscopic characterization of this important intermediate, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a side-by-side comparison with Ethyl 3,6-dichloropyridazine-4-carboxylate will illustrate how subtle changes in molecular structure are reflected in their respective spectra.

Spectroscopic Characterization of Ethyl 4,6-dichloro-3-pyridazinecarboxylate

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: A sample of Ethyl 4,6-dichloro-3-pyridazinecarboxylate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer.

Data Interpretation: The ¹H NMR spectrum of Ethyl 4,6-dichloro-3-pyridazinecarboxylate is expected to show three distinct signals corresponding to the aromatic proton on the pyridazine ring and the protons of the ethyl ester group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50Singlet (s)1HH-5 (pyridazine ring)
~4.40Quartet (q)2H-OCH₂CH₃
~1.40Triplet (t)3H-OCH₂CH₃

Causality Behind Experimental Choices:

  • Solvent: Chloroform-d is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal does not interfere with the proton signals of the analyte.

  • Internal Standard: TMS is used as a universal reference (0 ppm) due to its chemical inertness and its sharp, single peak that does not overlap with most organic proton signals.

  • Field Strength: A 400 MHz spectrometer provides good signal dispersion, allowing for clear resolution of the different proton signals.

Structural Elucidation: The singlet at ~7.50 ppm is characteristic of the isolated aromatic proton at the C-5 position of the pyridazine ring. The quartet and triplet are classic patterns for an ethyl group, with the quartet arising from the methylene protons being coupled to the three methyl protons, and the triplet from the methyl protons being coupled to the two methylene protons.

Comparative Analysis: Ethyl 4,6-dichloro-3-pyridazinecarboxylate vs. Ethyl 3,6-dichloropyridazine-4-carboxylate

To understand the influence of substituent placement on the spectroscopic properties, we will compare the data of Ethyl 4,6-dichloro-3-pyridazinecarboxylate with its isomer, Ethyl 3,6-dichloropyridazine-4-carboxylate.

Structural Differences

The key difference between these two isomers lies in the position of the ethyl carboxylate group on the pyridazine ring. This seemingly minor change has a significant impact on the electronic environment of the molecule and, consequently, its spectroscopic signatures.

G cluster_0 Ethyl 4,6-dichloro-3-pyridazinecarboxylate cluster_1 Ethyl 3,6-dichloropyridazine-4-carboxylate mol1 mol1 mol2 mol2

Caption: Molecular structures of the two isomers.

Spectroscopic Data Comparison
Spectroscopic TechniqueEthyl 4,6-dichloro-3-pyridazinecarboxylateEthyl 3,6-dichloropyridazine-4-carboxylate
¹H NMR H-5: ~7.50 ppm (s)H-5: ~7.70 ppm (s)
¹³C NMR Predicted C-3, C-4, C-5, C-6, C=O, -OCH₂, -CH₃Predicted C-3, C-4, C-5, C-6, C=O, -OCH₂, -CH₃
IR (cm⁻¹) Characteristic peaks for C=O, C-Cl, C-N, C-OCharacteristic peaks for C=O, C-Cl, C-N, C-O
Mass Spec (m/z) Molecular Ion Peak at ~220/222Molecular Ion Peak at ~220/222

Note: Predicted values are based on established substituent effects on pyridazine rings.[2]

Analysis of Differences: The chemical shift of the H-5 proton in the ¹H NMR spectrum is expected to be slightly different between the two isomers due to the varying electronic effects of the adjacent substituents. The electron-withdrawing nature of the ester group will influence the electron density at the H-5 position differently depending on its relative position. Similarly, the chemical shifts of the carbon atoms in the ¹³C NMR spectra will be distinct for each isomer, providing a clear method of differentiation.

Methodologies and Protocols

To ensure the scientific integrity of this guide, the following sections detail the standard operating procedures for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

G start Sample Preparation (Dissolve in CDCl3 with TMS) instrument_setup Instrument Setup (400 MHz Spectrometer, Lock, Shim) start->instrument_setup acquisition Data Acquisition (¹H and ¹³C spectra) instrument_setup->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis end Structural Elucidation analysis->end

References

A Comparative Guide to Validated Analytical Methods for Pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and characterization of synthetic intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Pyridazine derivatives, a vital class of nitrogen-containing heterocycles, form the structural core of numerous therapeutic agents.[1] Consequently, the rigorous analysis of pyridazine intermediates is not merely a procedural step but a critical control point in the quality assurance of drug manufacturing.

This guide provides an in-depth comparison of validated analytical methods for the characterization, quantification, and purity assessment of pyridazine intermediates. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols grounded in authoritative standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the concept of "validation." An analytical method is validated to demonstrate its suitability for its intended purpose.[4] This is a regulatory requirement and a cornerstone of good science, ensuring that the data generated are reliable, reproducible, and accurate.[3] The ICH Q2(R1) guideline is the global standard, outlining key validation parameters that will be referenced throughout this guide.[2][3] These parameters include:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability and intermediate precision of the method.

  • Specificity: Ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity & Range: Proportionality of results to concentration over a specific range.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified, respectively.[5]

  • Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates a typical workflow for the development and validation of an analytical method, forming the logical backbone of the protocols discussed herein.

Caption: Workflow for Analytical Method Development and Validation.

I. Chromatographic Methods: The Workhorses for Separation and Quantification

Chromatographic techniques are indispensable for separating pyridazine intermediates from starting materials, by-products, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's physicochemical properties.

A. High-Performance Liquid Chromatography (HPLC)

For the majority of pyridazine intermediates, which are often non-volatile and thermally labile polar compounds, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Expertise in Action: The selection of a stationary phase is critical. A C18 (octadecyl) column is a common starting point due to its versatility in retaining a wide range of organic molecules.[5] However, for highly polar pyridazine intermediates that may exhibit poor retention, a column with a more polar stationary phase (e.g., polar-embedded or cyano) or the use of Hydrophilic Interaction Liquid Chromatography (HILIC) should be considered.[5] The mobile phase, typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate separation and peak shape. UV detection is common, as the aromatic pyridazine ring provides a chromophore.[5][6]

Comparison of Common HPLC Detectors:

Detector TypePrincipleSelectivityIdeal For
UV-Vis/DAD Measures absorbance of lightGood (for chromophores)Quantification, purity checks
Mass Spectrometry (MS) Measures mass-to-charge ratioExcellentImpurity identification, structural elucidation[7][8]
Charged Aerosol (CAD) Measures charge from nebulized particlesUniversal (for non-volatile analytes)Analytes lacking a UV chromophore
B. Gas Chromatography (GC)

GC is suitable for pyridazine intermediates that are volatile and thermally stable. The technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column.

Expertise in Action: While less common for complex pharmaceutical intermediates, GC can be highly effective for analyzing simpler, more volatile pyridazine precursors. The choice of column (e.g., a non-polar DB-1 or a mid-polarity DB-624) and detector (Flame Ionization Detector - FID for general hydrocarbon analysis, or Mass Spectrometry - MS for identification) is crucial.[9][10] GC-MS is particularly powerful for identifying unknown impurities by comparing their mass spectra to established libraries.[9][10]

The following decision tree can guide the initial selection of a chromatographic method.

Technique_Selection_Tree Start Pyridazine Intermediate Volatility Is the compound volatile & thermally stable? Start->Volatility GC Consider Gas Chromatography (GC) Volatility->GC Yes HPLC Consider High-Performance Liquid Chromatography (HPLC) Volatility->HPLC No Chromophore Does it have a strong UV chromophore? HPLC_UV HPLC with UV/DAD Detector is ideal Chromophore->HPLC_UV Yes HPLC_Other Consider alternative detectors (e.g., CAD, MS) Chromophore->HPLC_Other No HPLC->Chromophore

Caption: Decision tree for selecting an analytical technique.

II. Spectroscopic Methods: The Gold Standard for Structural Elucidation

While chromatography separates, spectroscopy identifies. For unambiguous confirmation of the chemical structure of a new pyridazine intermediate or the identification of an unknown impurity, spectroscopic methods are essential.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise molecular structure of a compound.[11] Techniques like ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HMQC, HMBC) provide detailed information about the connectivity of atoms in the molecule.[12][13] This is critical for confirming the identity of the desired intermediate and ruling out isomeric impurities, which can be challenging to distinguish by other methods.[11][12] For nitrogen-containing heterocycles like pyridazines, ¹⁵N NMR can also provide valuable structural insights.[12][14]

B. Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[8] When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a formidable tool for impurity profiling.[7][15] High-resolution mass spectrometry (HRMS), such as that performed on a Q-TOF instrument, can determine the elemental composition of an impurity with high accuracy, greatly aiding its identification.[16]

Synergy in Practice: NMR and MS are highly complementary. MS provides the molecular formula, while NMR provides the detailed atomic arrangement. The combination of these techniques is the definitive method for structural elucidation.[14]

III. Validated Protocol Example: RP-HPLC-UV Method for Purity of a Pyridazine Intermediate

This section provides a detailed, self-validating protocol for determining the purity of a representative pyridazine intermediate.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of Pyridazine Intermediate X and its related substances.

Step 1: Method Development & Optimization
  • Column Selection: Start with a Waters Symmetry C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Optimization: Run a gradient from 10% B to 90% B over 30 minutes to separate the main peak from all potential impurities.

  • Detection: Use a DAD detector to monitor at a wavelength of maximum absorbance (e.g., 254 nm) and also to check for peak purity.[5]

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column temperature to 30 °C.

Step 2: Method Validation (as per ICH Q2(R1))

System Suitability:

  • Before each run, inject a standard solution five times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo, standard, and sample solutions. Perform forced degradation (acid, base, peroxide, thermal, photolytic) to ensure separation from degradation products.The peak for Pyridazine Intermediate X is pure and resolved from all other peaks (impurities, degradants).
Linearity Prepare solutions at five concentrations from 50% to 150% of the target concentration. Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst.RSD for the series of measurements should be ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method (LOD: S/N of 3:1; LOQ: S/N of 10:1) or from the linearity curve.LOD and LOQ should be reported and justified.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters must still be met. Peak areas should not significantly change.

This systematic approach ensures the final method is not only scientifically sound but also compliant with global regulatory expectations.[3]

Conclusion

The selection and validation of analytical methods for pyridazine intermediates require a deep understanding of both the chemistry of the molecules and the principles of analytical science. While RP-HPLC remains the primary tool for routine quality control due to its robustness and versatility, it must be complemented by the structural elucidating power of NMR and MS, especially during process development and impurity identification. By grounding methodologies in the principles of ICH guidelines and applying a logical, science-driven approach to method development, researchers and drug development professionals can ensure the quality and consistency of these critical pharmaceutical building blocks.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS No. 679406-03-2). As a chlorinated heterocyclic compound integral to pharmaceutical synthesis, its unique chemical properties demand a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

Understanding the Imperative for Specialized Disposal

This compound is not a benign chemical. Its molecular structure, featuring a pyridazine ring with two reactive chlorine atoms, classifies it as a halogenated organic compound.[1][2] Improper disposal of such chemicals is strictly prohibited as it poses significant environmental risks. Halogenated organic waste requires specialized, high-temperature incineration to prevent the formation of persistent and highly toxic byproducts, such as dioxins and other chlorinated pollutants, which can occur under standard combustion conditions.[3] Furthermore, the environmental fate of chlorinated compounds like this is a serious concern; they can be persistent in soil and water, with the potential to bioaccumulate and disrupt ecosystems.[4][5][6]

Hazard Profile and Immediate Safety Precautions

Before handling or disposing of this compound, it is critical to understand its hazard profile. Aggregated data from notifications to the European Chemicals Agency (ECHA) provide a clear GHS classification for this substance.[2]

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound in any capacity—from experimental use to waste consolidation—the following must be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and kept fastened.

  • Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, a properly fitted respirator (e.g., N95 dust mask for solids) is necessary.[7]

GHS Hazard Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion/IrritationH315WarningCauses skin irritation
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation
Acute Toxicity, Oral (Harmful)H302WarningHarmful if swallowed
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process grounded in the principles of hazardous waste management.[8][9] The following protocol ensures compliance and safety.

Step 1: Waste Segregation

This is the most critical step. All waste containing this compound must be collected and segregated as Halogenated Organic Waste .

  • Do NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[8] Mixing waste streams complicates the disposal process, increases costs, and can create dangerous chemical reactions.

  • This includes neat (pure) compound, solutions containing the compound, and any materials (e.g., silica gel, filter paper) heavily contaminated with it.

Step 2: Use of Appropriate Waste Containers
  • Container Selection: Use only designated, compatible hazardous waste containers. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container designed for liquids.[9] Ensure the container has not previously held incompatible chemicals, such as strong oxidizing agents or bases that could react with the chlorinated pyridazine structure.

  • Condition: The container must be in good condition, with a secure, tightly sealing cap to prevent leaks or the release of vapors.[9]

  • Fill Level: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[8]

Step 3: Accurate and Complete Labeling

Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[9]

  • The label must clearly state "HAZARDOUS WASTE" .[9]

  • List all chemical constituents by their full name, including solvents. For example: "Waste this compound in Dichloromethane."

  • Provide an approximate percentage for each component.

  • Do not obscure or remove the original manufacturer's label if using an empty reagent bottle as a waste container.

Step 4: Safe Storage Pending Disposal
  • Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA), such as a laboratory fume hood or a ventilated, secondary containment bin.[9]

  • Segregation: Store the halogenated waste container away from incompatible materials.

  • Closure: The container must be kept tightly closed at all times, except when actively adding waste.[8][9]

Step 5: Arranging for Final Disposal
  • Once the container is full (or the project is complete), arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

  • Complete all necessary waste pickup forms as required by your institution.

The following diagram illustrates the decision-making process for the disposal workflow.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generated (this compound) B Select Compatible Halogenated Waste Container A->B C Affix 'Hazardous Waste' Label & List All Constituents B->C D Add Waste to Container (Do not exceed 90% capacity) C->D E Securely Cap Container D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatible Waste F->G H Container Full or Project Complete? G->H Check Periodically I Contact EHS for Pickup & Complete Paperwork H->I Yes J Professional Disposal (Incineration) I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.